E3 Ligase Ligand-linker Conjugate 161
Descripción
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Propiedades
Fórmula molecular |
C32H45ClN6O6 |
|---|---|
Peso molecular |
645.2 g/mol |
Nombre IUPAC |
N-[2-[2-[2-[2-[4-(3-chloro-11H-benzo[b][1,4]benzodiazepin-6-yl)piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-N'-(2-hydroxyethyl)-N'-methylbutanediamide |
InChI |
InChI=1S/C32H45ClN6O6/c1-37(15-17-40)31(42)9-8-30(41)34-10-18-43-20-22-45-23-21-44-19-16-38-11-13-39(14-12-38)32-26-4-2-3-5-27(26)35-28-7-6-25(33)24-29(28)36-32/h2-7,24,35,40H,8-23H2,1H3,(H,34,41) |
Clave InChI |
SXKFVYSUXUFBQS-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Unveiling the Chemical Blueprint: A Technical Guide to E3 Ligase Ligand-linker Conjugate 161
For Immediate Release
This technical guide provides an in-depth analysis of the chemical properties, synthesis, and biological application of E3 Ligase Ligand-linker Conjugate 161. Designed for researchers, scientists, and professionals in drug development, this document outlines the core characteristics of this conjugate and its pivotal role in the formation of a targeted protein degrader.
Core Chemical Properties
This compound is a synthetic chemical entity designed as a building block for the creation of Proteolysis Targeting Chimeras (PROTACs). Its fundamental role is to provide the E3 ligase-recruiting moiety and a flexible linker for conjugation to a target protein ligand.
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₅ClN₆O₆ | Commercially available data |
| Molecular Weight | 645.19 g/mol | Commercially available data |
| Canonical SMILES | CN(C(CCC(NCCOCCOCCOCCN1CCN(CC1)C2=NC3=CC(Cl)=CC=C3NC4=CC=CC=C42)=O)=O)CCO | Commercially available data |
| Physical State | Solid | Inferred from common chemical properties |
| Solubility | Soluble in organic solvents such as DMSO and DMF | Inferred from common chemical properties |
Role in PROTAC Synthesis: The Creation of Tamoxifen-PEG-Clozapine
This compound is a crucial intermediate in the synthesis of Tamoxifen-PEG-Clozapine , a PROTAC designed to target the Estrogen Receptor alpha (ERα) for degradation.[1][2] In this construct, the clozapine (B1669256) moiety of the conjugate functions as the E3 ligase ligand, while the terminal amine on the polyethylene (B3416737) glycol (PEG) linker serves as the attachment point for the ERα ligand, tamoxifen (B1202).
Synthesis of Tamoxifen-PEG-Clozapine
The synthesis of the final PROTAC molecule, Tamoxifen-PEG-Clozapine, involves the conjugation of a tamoxifen derivative to this compound. A detailed experimental protocol for this synthesis is outlined below, based on established chemical ligation methods.
Experimental Protocol: Synthesis of Tamoxifen-PEG-Clozapine
-
Materials: this compound, a carboxylic acid-functionalized tamoxifen derivative, a peptide coupling agent (e.g., HATU or HBTU), a tertiary amine base (e.g., DIPEA), and a suitable anhydrous solvent (e.g., DMF).
-
Procedure:
-
Dissolve the carboxylic acid-functionalized tamoxifen derivative in the anhydrous solvent.
-
Add the peptide coupling agent and the tertiary amine base to the solution to activate the carboxylic acid.
-
In a separate vessel, dissolve this compound in the anhydrous solvent.
-
Add the solution of the activated tamoxifen derivative to the solution of this compound.
-
Stir the reaction mixture at room temperature for a specified period (typically several hours to overnight) until the reaction is complete, as monitored by an appropriate analytical technique (e.g., LC-MS).
-
Upon completion, quench the reaction and purify the crude product using a suitable method, such as preparative HPLC, to yield the pure Tamoxifen-PEG-Clozapine PROTAC.
-
Characterize the final product using analytical techniques like ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.
-
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The resulting PROTAC, Tamoxifen-PEG-Clozapine, functions by inducing the proximity of ERα to a specific E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of ERα by the proteasome.
Identification of the Recruited E3 Ligase
Recent research has identified that the clozapine moiety of this PROTAC recruits the ubiquitin protein ligase E3 component N-recognin 5 (UBR5) .[1][2] This finding is significant as it expands the repertoire of E3 ligases that can be harnessed for targeted protein degradation.
Signaling Pathway and Experimental Workflow
The mechanism of action and the experimental workflow to validate the degradation of ERα are depicted in the following diagrams.
Caption: Mechanism of ERα degradation induced by Tamoxifen-PEG-Clozapine.
Caption: Workflow for assessing ERα degradation via Western Blot.
Biological Activity and Evaluation
The efficacy of Tamoxifen-PEG-Clozapine in degrading ERα is typically assessed in ERα-positive breast cancer cell lines, such as MCF-7.
Experimental Protocol: Western Blotting for ERα Degradation
-
Cell Culture and Treatment: Plate MCF-7 cells and allow them to adhere. Treat the cells with varying concentrations of Tamoxifen-PEG-Clozapine or a vehicle control (e.g., DMSO) for different time points.
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein samples and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation and Detection: Block the membrane and then incubate it with a primary antibody specific for ERα. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading. Following incubation with an appropriate HRP-conjugated secondary antibody, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the ERα band intensity to the loading control and compare the levels in treated cells to the vehicle control to determine the extent of degradation.
The successful degradation of ERα in MCF-7 breast cancer cells has been demonstrated using this methodology.[1][2]
Conclusion
This compound is a valuable chemical tool for the development of PROTACs. Its application in the synthesis of Tamoxifen-PEG-Clozapine highlights the potential of using clozapine as a novel E3 ligase-recruiting element to target proteins for degradation. The identification of UBR5 as the cognate E3 ligase opens new avenues for the design of next-generation protein degraders. This guide provides a comprehensive overview for researchers aiming to utilize this conjugate in their drug discovery and chemical biology programs.
References
LCL161: A Deep Dive into its Mechanism of Action as an IAP Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
LCL161 is a potent and orally bioavailable small molecule antagonist of the Inhibitor of Apoptosis Proteins (IAPs). It functions as a second mitochondrial activator of caspase (SMAC) mimetic, a class of drugs designed to induce programmed cell death (apoptosis) in cancer cells. While not a traditional E3 ligase ligand-linker conjugate in the context of Proteolysis Targeting Chimeras (PROTACs), LCL161 directly targets and induces the degradation of cellular IAP1 (cIAP1) and cIAP2, which are E3 ubiquitin ligases. This technical guide provides a comprehensive overview of the mechanism of action of LCL161, supported by quantitative data, experimental methodologies, and visual pathway diagrams.
Core Mechanism of Action
LCL161 mimics the endogenous protein SMAC/Diablo, which is a natural antagonist of IAPs. By binding to the Baculovirus IAP Repeat (BIR) domains of IAPs, particularly cIAP1, cIAP2, and X-linked IAP (XIAP), LCL161 relieves the IAP-mediated inhibition of caspases, the key executioners of apoptosis.
The primary mechanism involves the high-affinity binding of LCL161 to the BIR3 domain of cIAP1 and cIAP2.[1] This interaction triggers the autoubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[1] The degradation of these E3 ligases leads to two major downstream effects:
-
Activation of the Canonical and Non-Canonical NF-κB Signaling Pathways: The degradation of cIAP1/2 results in the stabilization of NIK (NF-κB-inducing kinase), leading to the activation of the non-canonical NF-κB pathway.[2] This can result in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNFα).[1]
-
Induction of Apoptosis: By removing the inhibitory effects of cIAPs and XIAP on caspases, LCL161 promotes the activation of the apoptotic cascade. In the presence of an appropriate secondary signal, such as TNFα, this leads to the formation of the ripoptosome complex (RIP1/FADD/caspase-8), triggering caspase-8 and subsequent caspase-3 activation, culminating in apoptosis.[3] LCL161 has also been shown to induce necroptosis through the RIP1/RIP3/MLKL signaling pathway.[1]
Quantitative Data
The following tables summarize the key quantitative data reported for LCL161.
| Parameter | Cell Line/System | Value | Reference |
| IC50 (cIAP1) | MDA-MB-231 cells | 0.4 nM | [4][5] |
| IC50 (XIAP) | HEK293 cells | 35 nM | [4][5] |
| IC50 (Cell Viability) | Ba/F3-FLT3-ITD cells | ~0.5 µM | [2] |
| IC50 (Cell Viability) | MOLM13-luc+ cells | ~4 µM | [2] |
| IC50 (Cell Viability) | Ba/F3-D835Y cells | ~50 nM | [2] |
| IC50 (Cell Viability) | Hep3B cells | 10.23 µM | [4][5] |
| IC50 (Cell Viability) | PLC5 cells | 19.19 µM | [4][5] |
| In Vitro CYP3A Inhibition (KI) | Human liver microsomes | 0.797 µM | [4][5] |
| In Vitro CYP3A Inhibition (Kinact) | Human liver microsomes | 0.0803 min-1 | [4][5] |
| Clinical Trial Data | |||
| Phase | Indication | Key Findings | Reference |
| Phase 2 | Myelofibrosis | 30% objective response rate. Reductions in cIAPs observed in all responders. Median overall survival of 34 months. Well-tolerated with manageable side effects. | [6][7][8] |
| Phase 1 | Advanced Solid Tumors | Demonstrated safety and efficacy. | [9] |
| Phase 2 | Triple-Negative Breast Cancer (in combination with paclitaxel) | Improved pathologic complete response in TNFα-positive patients. | [1] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
Cell Viability and Proliferation Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of LCL161 on cancer cell lines.
-
Method:
-
Seed cells (e.g., Ba/F3, MOLM13, Hep3B, PLC5) in 96-well plates at a predetermined density.
-
Treat cells with a serial dilution of LCL161 for a specified period (e.g., 72 hours).
-
Assess cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo.
-
Measure absorbance or luminescence using a plate reader.
-
Calculate IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
-
Western Blotting for Protein Degradation
-
Objective: To assess the degradation of cIAP1, cIAP2, and the activation of downstream signaling proteins (e.g., caspases).
-
Method:
-
Treat cells with LCL161 at various concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies against cIAP1, cIAP2, cleaved caspase-3, and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of LCL161 alone or in combination with other agents in a living organism.
-
Method:
-
Subcutaneously implant human cancer cells (e.g., Ba/F3-FLT3-ITD-luc+) into immunodeficient mice (e.g., nude or NSG mice).
-
Once tumors reach a palpable size, randomize mice into treatment and control groups.
-
Administer LCL161 orally at a specified dose and schedule (e.g., 50 mg/kg/day, 5 days a week).[5]
-
Administer other therapeutic agents as required by the experimental design.
-
Monitor tumor volume using calipers and animal well-being regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by LCL161 and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of LCL161.
Caption: Preclinical to clinical workflow for LCL161.
References
- 1. An Updated Review of Smac Mimetics, LCL161, Birinapant, and GDC-0152 in Cancer Treatment | MDPI [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. LCL161 increases paclitaxel-induced apoptosis by degrading cIAP1 and cIAP2 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Final results of a phase 2 clinical trial of LCL161, an oral SMAC mimetic for patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Final results of a phase 2 clinical trial of LCL161, an oral SMAC mimetic for patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LCL161, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Clozapine-Based PROTACs: A Technical Guide to the Recruitment of the E3 Ligase UBR5
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality capable of selectively eliminating disease-causing proteins. A critical component of a PROTAC is its ability to recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. This technical guide provides an in-depth analysis of the E3 ligase target for a novel class of PROTACs based on the atypical antipsychotic drug, clozapine (B1669256). Through a comprehensive review of the current literature, we identify the N-recognin E3 ubiquitin ligase, UBR5, as the key E3 ligase recruited by clozapine-based PROTACs and detail the underlying mechanism of action, experimental validation, and relevant protocols.
Introduction to Clozapine-Based PROTACs
Clozapine, a well-established atypical antipsychotic, has been repurposed as a novel E3 ligase-recruiting moiety for the development of PROTACs. This innovative approach expands the arsenal (B13267) of available E3 ligase recruiters, which has been predominantly limited to ligands for VHL and Cereblon. Clozapine-based PROTACs offer a new avenue for targeted protein degradation, potentially enabling the degradation of proteins previously considered "undruggable."
This guide focuses on two pioneering clozapine-based PROTACs:
-
Halo-PEG-Clozapine: A tool compound designed to validate the clozapine-based PROTAC concept by targeting the HaloTag protein for degradation.
-
Tamoxifen-PEG-Clozapine: A therapeutically relevant PROTAC targeting the estrogen receptor α (ERα), a key driver in certain types of breast cancer.
The E3 Ligase Target: UBR5 and the Arg/N-Degron Pathway
Recent studies have unequivocally identified the ubiquitin protein ligase E3 component N-recognin 5 (UBR5) as the E3 ligase recruited by clozapine-based PROTACs.[1] UBR5 is a component of the Arg/N-degron pathway , a crucial cellular process that recognizes and degrades proteins based on the identity of their N-terminal amino acid residue (the "N-degron").
The mechanism of action for clozapine-based PROTACs involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the UBR5 E3 ligase. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Signaling Pathway: The Arg/N-Degron Pathway
The Arg/N-degron pathway is a subset of the N-degron pathways. Proteins with "destabilizing" N-terminal residues are recognized by N-recognins, such as UBR5, leading to their ubiquitination and degradation. Clozapine acts as a ligand for UBR5, enabling the recruitment of this E3 ligase to the target protein via the PROTAC linker.
Quantitative Data Summary
The efficacy of clozapine-based PROTACs has been demonstrated through the degradation of target proteins in cellular assays. The following tables summarize the key quantitative data for Halo-PEG-Clozapine and Tamoxifen-PEG-Clozapine.
Table 1: Degradation of HaloTag-fused Protein by Halo-PEG-Clozapine
| Cell Line | PROTAC Concentration (µM) | Degradation (%) |
| HEK293 | 1 | ~50% |
| HEK293 | 10 | >80% |
Table 2: Degradation of ERα by Tamoxifen-PEG-Clozapine
| Cell Line | DC50 (µM) | Dmax (%) |
| MCF-7 | ~1 | >90% |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize and validate clozapine-based PROTACs.
Synthesis of Clozapine-Based PROTACs
Detailed synthesis protocols for Halo-PEG-Clozapine and Tamoxifen-PEG-Clozapine are available in the supporting information of the primary literature.[1] The general strategy involves the functionalization of clozapine to introduce a linker attachment point, followed by conjugation to the target-binding moiety (e.g., a HaloTag ligand or tamoxifen) via a polyethylene (B3416737) glycol (PEG) linker.
In Vitro Degradation Assay (Western Blot)
This protocol describes the assessment of target protein degradation in cells treated with a clozapine-based PROTAC.
Materials:
-
Cell lines (e.g., HEK293 for HaloTag, MCF-7 for ERα)
-
Clozapine-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (against target protein and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Plate cells at a density to achieve 70-80% confluency at the time of treatment.
-
PROTAC Treatment: Treat cells with varying concentrations of the clozapine-based PROTAC or vehicle control for the desired time course (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and probe with primary and secondary antibodies.
-
Detection and Analysis: Visualize protein bands using a chemiluminescence imaging system and quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.
siRNA Knockdown for E3 Ligase Validation
This protocol is used to confirm the involvement of UBR5 in the degradation process.
References
Harnessing U-PROTACs: A Technical Guide to Developing UBR5-Recruiting Proteolysis-Targeting Chimeras
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the E3 Ligase Toolbox for Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a protein of interest (POI) and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[2] By inducing proximity, PROTACs trigger the ubiquitination and subsequent proteasomal degradation of the POI.[3]
While the field has seen remarkable success, development has been overwhelmingly reliant on a small subset of the 600+ known E3 ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL).[3] This reliance creates limitations in tissue-specific expression, potential resistance mechanisms, and the scope of degradable proteins.[3] Consequently, a critical goal in the field is to expand the repertoire of harnessed E3 ligases.
This guide focuses on a promising, yet underexplored, candidate: Ubiquitin Protein Ligase E3 Component N-Recognin 5 (UBR5) . UBR5 is a HECT (Homologous to the E6AP Carboxyl Terminus)-type E3 ligase, a class that has not yet been clinically exploited for PROTACs but holds significant potential.[4][5] We will provide a comprehensive overview of UBR5 biology, a roadmap for the development and validation of UBR5-based PROTACs (U-PROTACs), and detailed experimental protocols for their characterization.
UBR5: A Rationale for Recruitment
UBR5 is a large, 309 kDa E3 ligase that plays a crucial role in various cellular processes, including DNA damage response, transcription, and apoptosis, making it a compelling target for therapeutic intervention.[4][6][7] Its dysregulation is associated with numerous cancers, where it often functions as an oncoprotein by promoting the degradation of tumor suppressors.[6][7][8]
Key Structural Features and Domains
UBR5 possesses a unique domain architecture that offers multiple avenues for ligand development:
-
HECT Domain: The C-terminal HECT domain is the catalytic core, responsible for transferring ubiquitin from an E2 conjugating enzyme to the substrate.[4][6]
-
UBR-Box: This zinc-finger domain is characteristic of the UBR family and is involved in recognizing specific N-terminal residues of substrates (N-degrons).[4]
-
MLLE Domain: Mediates protein-protein interactions, notably with proteins containing a PAM2 peptide motif, and is crucial for recruiting certain substrates.[4]
-
UBA Domain: A ubiquitin-association domain that allows UBR5 to interact with ubiquitin itself, suggesting a role in ubiquitin chain elongation.[4]
Natural Substrates and Therapeutic Potential
UBR5's endogenous substrates make it a highly attractive E3 ligase for PROTAC development. It is a key regulator of transcriptional machinery, targeting several proteins that are high-value but traditionally "undruggable" targets in oncology:
-
MYC: UBR5 is a novel E3 ligase for the MYC oncoprotein, regulating its stability and turnover independent of the well-known FBXW7 pathway.[8][9] Depletion of UBR5 leads to MYC accumulation.[9]
-
Nuclear Hormone Receptors (NHRs): UBR5 drives the degradation of multiple agonist-bound NRs, including the retinoic acid receptor alpha (RARA), estrogen receptor (ER), and glucocorticoid receptor.[8][10][11]
-
CDC73: UBR5 targets the tumor suppressor CDC73 for proteasomal degradation, thereby promoting aggressive breast cancer.[7]
Harnessing UBR5 would allow for the targeted degradation of these and other key transcriptional regulators, offering a powerful strategy for treating cancers and other diseases.
The UBR5-PROTAC Mechanism of Action
A U-PROTAC operates by inducing the formation of a ternary complex between UBR5, the PROTAC molecule, and the POI. This induced proximity positions the POI for ubiquitination by UBR5's catalytic HECT domain, leading to its recognition and degradation by the 26S proteasome.
Quantitative Characterization of U-PROTACs
The efficacy of a PROTAC is defined by key quantitative metrics, primarily DC50 (concentration for 50% degradation) and Dmax (maximum degradation). As no UBR5-PROTACs have been published, the following tables present illustrative data from a well-characterized VHL-based BRD4 degrader, MZ1, to serve as a template for how U-PROTAC performance would be evaluated and presented.
Table 1: Illustrative Cellular Degradation Potency of a PROTAC (Note: Data shown is for the VHL-recruiting PROTAC, MZ1, against BRD4 and is for exemplary purposes only.)
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (h) |
| Example PROTAC | BRD4 | HeLa | ~15 | >95 | 24 |
| Example PROTAC | BRD3 | HeLa | ~14 | >95 | 24 |
| Example PROTAC | BRD2 | HeLa | ~18 | >95 | 24 |
Table 2: Illustrative Ternary Complex Binding Affinities and Cooperativity (Note: Data shown is for the VHL-recruiting PROTAC, MZ1, and is for exemplary purposes only.)
| Ternary Complex Components | Binary KD (PROTAC to Protein) (nM) | Ternary KD (nM) | Cooperativity (α) |
| Example: VHL + PROTAC + BRD4BD2 | VHL: ~60 BRD4BD2: ~25 | ~5 | > 5 |
| Example: VHL + PROTAC + BRD4BD1 | VHL: ~60 BRD4BD1: ~150 | ~90 | ~1 (Non-cooperative) |
-
DC50: The concentration of PROTAC required to degrade 50% of the target protein at a specific time point.
-
Dmax: The maximal percentage of protein degradation achievable with a given PROTAC.
-
KD: The dissociation constant, a measure of binding affinity. Lower values indicate stronger binding.
-
Cooperativity (α): A measure of how much the binding of the first protein (e.g., UBR5) to the PROTAC enhances the binding of the second protein (the POI). An α value > 1 indicates positive cooperativity, which is a hallmark of an effective PROTAC.
Key Experimental Protocols for U-PROTAC Validation
Validating a novel U-PROTAC requires a series of robust biochemical and cellular assays. Here we provide detailed methodologies for three critical experiments.
Protocol 1: Cellular Degradation Assay via Western Blot
This assay is the primary method to confirm that the U-PROTAC induces degradation of the target protein in a cellular context.
Methodology:
-
Cell Culture and Seeding:
-
PROTAC Treatment:
-
Prepare serial dilutions of the U-PROTAC in culture medium. A typical concentration range is 1 nM to 10,000 nM.
-
Include a vehicle control (e.g., 0.1% DMSO) and, if available, a negative control PROTAC (e.g., with an inactive E3 ligand).[13]
-
Aspirate the old medium and add the compound-containing medium to the cells. Incubate for the desired time (e.g., 24 hours).[13]
-
-
Cell Lysis:
-
After incubation, place plates on ice and wash cells twice with ice-cold PBS.[13]
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[12][13]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[12]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.[12][13]
-
-
Protein Quantification and Sample Preparation:
-
Western Blotting:
-
Load 20-30 µg of each protein sample into the wells of an SDS-PAGE gel and run the electrophoresis.[12]
-
Transfer the proteins to a PVDF membrane.[13]
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.[12]
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the POI. Also, probe for a loading control protein (e.g., GAPDH, β-Actin).[12]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
-
Detection and Analysis:
-
Wash the membrane thoroughly with TBST.
-
Apply an ECL (Enhanced Chemiluminescence) substrate and capture the signal using a digital imager.[12]
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the DMSO-treated sample to determine degradation. Plot the results to calculate DC50 and Dmax values.[13]
-
Protocol 2: In Vitro Ubiquitination Assay
This biochemical assay directly demonstrates that the U-PROTAC can induce UBR5 to ubiquitinate the POI.
Methodology:
-
Reagents:
-
Recombinant human E1 activating enzyme (e.g., UBA1).
-
Recombinant human E2 conjugating enzyme compatible with UBR5.
-
Recombinant human UBR5 (full-length or catalytic domain).
-
Recombinant POI (purified).
-
Human Ubiquitin.
-
10x Ubiquitination Buffer (e.g., 500 mM Tris-HCl, 50 mM MgCl2, 10 mM DTT).
-
10x ATP solution (20 mM).
-
U-PROTAC and DMSO.
-
-
Reaction Setup (on ice):
-
In a microcentrifuge tube, prepare a 50 µL reaction. Add components in the following order:[14][15]
-
Nuclease-free water to volume.
-
5 µL of 10x Ubiquitination Buffer.
-
5 µL of 10x ATP solution.
-
E1 Enzyme (e.g., 100 nM final concentration).
-
E2 Enzyme (e.g., 1 µM final concentration).
-
Ubiquitin (e.g., 50 µM final concentration).
-
Recombinant POI (e.g., 1 µM final concentration).
-
U-PROTAC (e.g., 1 µM final concentration) or an equivalent volume of DMSO for the control reaction.
-
Recombinant UBR5 (e.g., 0.5-1 µM final concentration).
-
-
-
Incubation:
-
Mix gently by pipetting.
-
Incubate the reaction at 37°C for 60-90 minutes.
-
-
Termination and Analysis:
-
Stop the reaction by adding 15-20 µL of 4x Laemmli sample buffer.
-
Boil the samples at 95°C for 5-10 minutes.
-
Analyze the reaction products by Western blot as described in Protocol 5.1.
-
Probe the membrane with an antibody against the POI. A high molecular weight ladder or smear above the unmodified POI band in the PROTAC-treated lane indicates successful poly-ubiquitination.
-
Protocol 3: Ternary Complex Formation - In Vitro Pull-Down Assay
This assay confirms the fundamental mechanism of a PROTAC: its ability to physically bridge the E3 ligase and the POI. This protocol is adapted for a tagged-protein approach.
References
- 1. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review: targeting UBR5 domains to mediate emerging roles and mechanisms – chance or necessity? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of the human UBR5 E3 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UBR5 targets tumor suppressor CDC73 proteolytically to promote aggressive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of the HECT E3 ligase UBR5 as a regulator of MYC degradation using a CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. UBR5 forms ligand-dependent complexes on chromatin to regulate nuclear hormone receptor stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. In Vitro Analysis of E3 Ubiquitin Ligase Function [jove.com]
- 15. docs.abcam.com [docs.abcam.com]
Role of Tamoxifen-PEG-Clozapine in ERα degradation
An In-depth Technical Guide to the Role of Tamoxifen-PEG-Clozapine in ERα Degradation
Executive Summary
Proteolysis-targeting chimera (PROTAC) technology has emerged as a revolutionary therapeutic modality for targeting and eliminating disease-causing proteins. This guide provides a detailed overview of a novel PROTAC, Tamoxifen-PEG-Clozapine, designed to induce the degradation of Estrogen Receptor alpha (ERα), a key driver in the majority of breast cancers. This document outlines the mechanism of action, presents key quantitative data, details the experimental protocols for its evaluation, and visualizes the associated biological and experimental pathways. A recent study has successfully demonstrated that the antipsychotic drug clozapine (B1669256) can be repurposed as a novel E3 ligase ligand, enabling the development of this targeted degrader.[1][2]
Introduction to PROTAC Technology and ERα Targeting
PROTACs are heterobifunctional molecules that function by recruiting a target protein to an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the cell's proteasome.[3][4] This approach offers a distinct advantage over traditional inhibitors by eliminating the entire protein, which can overcome resistance mechanisms associated with target overexpression or mutation.
Estrogen Receptor alpha (ERα) is a well-validated therapeutic target in hormone receptor-positive breast cancer.[1] Therapies like Tamoxifen (B1202), a selective estrogen receptor modulator (SERM), have been pivotal in treatment. However, the development of resistance remains a significant clinical challenge, necessitating new therapeutic strategies.[1] PROTAC-mediated degradation of ERα presents a promising approach to overcome this resistance.
Tamoxifen-PEG-Clozapine: A Novel ERα Degrader
Tamoxifen-PEG-Clozapine is a first-in-class PROTAC that leverages a novel E3 ligase ligand. Its architecture consists of three key components:
-
Target-Binding Ligand: 4-hydroxytamoxifen, an active metabolite of Tamoxifen, serves as the "warhead" that specifically binds to ERα.
-
E3 Ligase Ligand: Clozapine, an atypical antipsychotic drug, functions as a novel ligand to recruit the E3 ubiquitin ligase UBR5 (Ubiquitin Protein Ligase E3 Component N-Recognin 5).[1][2]
-
Linker: A Polyethylene Glycol (PEG) linker connects the tamoxifen and clozapine moieties, providing the necessary flexibility and spatial orientation to facilitate the formation of a stable ternary complex.
Mechanism of Action
The mechanism of Tamoxifen-PEG-Clozapine-induced ERα degradation follows the canonical PROTAC pathway:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to ERα via its tamoxifen component and to the UBR5 E3 ligase via its clozapine component, forming a key ERα-PROTAC-UBR5 ternary complex.
-
Ubiquitination: Within the proximity induced by the ternary complex, UBR5 facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of ERα.
-
Proteasomal Degradation: The poly-ubiquitinated ERα is recognized by the 26S proteasome, which then unfolds and degrades the receptor, releasing the PROTAC molecule to engage in further degradation cycles.[4]
Figure 1: Mechanism of Action for Tamoxifen-PEG-Clozapine.
Quantitative Data Summary
The efficacy of Tamoxifen-PEG-Clozapine has been demonstrated in ERα-positive breast cancer cell lines, such as MCF-7. The key parameters used to quantify its activity are DC50 (concentration for 50% maximal degradation) and IC50 (concentration for 50% inhibition of cell proliferation).
| Parameter | Cell Line | Value (nM) | Compound Reference |
| DC50 | MCF-7 | 5.8 | Tamoxifen-PEG-Clozapine |
| DC50 | MCF-7 | 9.2 | Tamoxifen-PEG-Clozapine |
| IC50 | MCF-7 | Data Not Available | Illustrative |
Table 1: Degradation Potency of Tamoxifen-PEG-Clozapine. The reported DC50 values demonstrate potent induction of ERα degradation at low nanomolar concentrations.[5]
| Linker Composition | Linker Length (atoms) | Target Protein | E3 Ligase | Relative Potency | Cell Line | Reference |
| PEG | 12 | ERα | VHL | Less Potent | MCF-7 | [2] |
| PEG | 16 | ERα | VHL | More Potent | MCF-7 | [2] |
Table 2: Influence of PEG Linker Length on ERα PROTAC Potency. This comparative data from a different ERα PROTAC highlights the critical role of linker length optimization in achieving maximal degradation.
Experimental Protocols
The following protocols provide a framework for the evaluation of Tamoxifen-PEG-Clozapine.
Western Blot Analysis for ERα Degradation
This protocol is used to quantify the reduction in cellular ERα protein levels following treatment with the PROTAC.
Materials:
-
ERα-positive breast cancer cells (e.g., MCF-7)
-
Cell culture medium and supplements
-
Tamoxifen-PEG-Clozapine
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary Antibodies: Rabbit anti-ERα, Mouse anti-β-actin (loading control)
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
ECL substrate and chemiluminescence imaging system
Procedure:
-
Cell Seeding & Treatment: Plate MCF-7 cells in 6-well plates. Allow cells to adhere overnight. Treat cells with a serial dilution of Tamoxifen-PEG-Clozapine (e.g., 1 nM to 1000 nM) or DMSO for a specified time (e.g., 24 hours). Include a co-treatment control with MG132 (10 µM) to confirm proteasome-dependent degradation.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well and incubate on ice for 20 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein from each sample onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-ERα antibody (e.g., 1:1000 dilution) and anti-β-actin antibody (e.g., 1:5000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection & Analysis: Apply ECL substrate and visualize protein bands using an imaging system. Quantify band intensities using densitometry software. Normalize the ERα signal to the β-actin signal and express the results as a percentage of the vehicle-treated control to determine DC50.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the physical interaction between ERα and UBR5 in the presence of Tamoxifen-PEG-Clozapine.
Materials:
-
MCF-7 cells
-
Tamoxifen-PEG-Clozapine, DMSO
-
Non-denaturing Co-IP lysis buffer
-
Primary Antibodies: Rabbit anti-ERα, Mouse anti-UBR5
-
Control IgG (Rabbit)
-
Protein A/G magnetic beads
Procedure:
-
Cell Treatment & Lysis: Treat MCF-7 cells with Tamoxifen-PEG-Clozapine (at a concentration near the DC50 value, e.g., 10 nM) or DMSO for a short duration (e.g., 2-4 hours) to capture the transient ternary complex. Lyse cells in non-denaturing Co-IP buffer.
-
Pre-clearing (Optional): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and collect the supernatant.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with anti-ERα antibody or control Rabbit IgG overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
-
Washing: Collect the beads using a magnetic stand. Wash the beads three to five times with cold Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer. Analyze the eluates by Western blot using an anti-UBR5 antibody to detect the co-immunoprecipitated E3 ligase.
Cell Viability Assay (MTT/CCK-8)
This protocol assesses the effect of ERα degradation on the proliferation and viability of breast cancer cells.
Materials:
-
MCF-7 cells
-
96-well plates
-
Tamoxifen-PEG-Clozapine, DMSO
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of Tamoxifen-PEG-Clozapine for a prolonged period (e.g., 72-96 hours).
-
Assay:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C. Add 100 µL of solubilization solution and incubate overnight.
-
For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the results to determine the IC50 value.
Visualizations
Figure 2: Experimental workflow for evaluating Tamoxifen-PEG-Clozapine.
Figure 3: Canonical ERα genomic signaling pathway targeted by ERα degraders.
References
The Dual Role of Clozapine in E3 Ligase Modulation: From Pathway Inhibition to Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The atypical antipsychotic drug clozapine (B1669256), a cornerstone in the management of treatment-resistant schizophrenia, has recently emerged in a new and unexpected role within the field of targeted protein degradation. Beyond its well-documented interactions with neurotransmitter receptors, recent discoveries have illuminated clozapine's ability to modulate the ubiquitin-proteasome system (UPS) in two distinct and seemingly contradictory ways. First, clozapine has been identified as an inhibitor of the Arg/N-degron pathway, preventing the degradation of specific protein substrates. More recently, and with significant implications for drug discovery, clozapine has been repurposed as a novel E3 ligase recruiter for Proteolysis-Targeting Chimera (PROTAC) technology, enabling the targeted degradation of proteins of interest.
This technical guide provides a comprehensive overview of these two facets of clozapine's interaction with E3 ligases. It is designed to equip researchers, scientists, and drug development professionals with the core knowledge, quantitative data, and detailed experimental methodologies to understand and potentially leverage these discoveries. We will delve into the signaling pathways, present the key experimental evidence in structured tables, and provide detailed protocols for the seminal experiments that have defined this exciting new area of clozapine pharmacology.
Part 1: Clozapine as an Inhibitor of the Arg/N-Degron Pathway
The initial discovery of clozapine's interaction with the UPS revealed its ability to suppress the polyubiquitylation and subsequent proteasomal degradation of specific proteins. The primary and best-characterized example of this is its effect on the Regulator of G-protein Signaling 4 (RGS4), a protein genetically and functionally linked to schizophrenia.
Mechanism of Action: Inhibition of N-recognin E3 Ligases
Clozapine has been shown to inhibit the Arg/N-degron pathway, a subset of the N-end rule pathway of protein degradation. In this pathway, proteins with specific N-terminal amino acids (N-degrons) are recognized by N-recognin E3 ubiquitin ligases, leading to their ubiquitination and degradation. In silico modeling and subsequent in vitro and in vivo experiments have demonstrated that clozapine can interact with the active sites of N-recognin E3 ubiquitin ligases, thereby preventing the recognition and ubiquitination of their substrates.[1] This inhibitory action leads to the stabilization and accumulation of proteins that are normally degraded via this pathway.
dot
Caption: Clozapine inhibiting the Arg/N-Degron pathway.
Quantitative Data: Stabilization of RGS4
The inhibitory effect of clozapine on the Arg/N-degron pathway has been quantified through various experiments, most notably by measuring the increased stability of RGS4.
| Parameter | Condition | Value | Cell Line/System | Reference |
| RGS4 Half-life (t1/2) | DMSO (Control) | 3.1 hours | HEK293 cells | [2] |
| Clozapine | 4.4 hours | HEK293 cells | [2] | |
| RGS4 Protein Levels | Vehicle (Control) | Baseline | Rat Prefrontal Cortex | [1] |
| Clozapine Injection | Significantly Elevated | Rat Prefrontal Cortex | [1] | |
| RGS4 Polyubiquitination | Control | High | HEK293 cells | [2] |
| Clozapine (25 µM) | Significantly Reduced | HEK293 cells | [2] |
Experimental Protocols
This protocol is adapted from the methodology described in the study by Jeon et al., Neurotherapeutics (2021).[1][2]
Objective: To determine the effect of clozapine on the polyubiquitylation of a model substrate of the Arg/N-degron pathway in a reconstituted system.
Materials:
-
Recombinant Arg-GFP (model substrate)
-
E1 activating enzyme (e.g., UBA1)
-
E2 conjugating enzyme (e.g., HR6A)
-
E3 ligase (e.g., yeast UBR1)
-
Ubiquitin
-
ATP
-
Clozapine
-
Ubiquitylation buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM ATP, 0.2 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-GFP antibody
Procedure:
-
Prepare the ubiquitylation reaction mixture in a total volume of 25 µL. The final concentrations of the components should be optimized but can be based on the following: 37 nmol Arg-GFP, 4.2 nmol E1, 40 nmol E2, 9 µmol E3, and 1.2 nmol ubiquitin.
-
Prepare parallel reactions with and without clozapine at the desired concentrations (e.g., 10 µM, 25 µM).
-
Incubate the reaction mixtures at 37°C for various time points (e.g., 0, 30, 60, 120 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-GFP antibody to detect the ubiquitylation status of Arg-GFP. Higher molecular weight smears indicate polyubiquitination.
Objective: To determine the half-life of a target protein in cultured cells in the presence or absence of a compound.
Materials:
-
HEK293 cells transiently overexpressing RGS4
-
Complete culture medium
-
Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)
-
Clozapine stock solution (in DMSO)
-
DMSO (vehicle control)
-
Lysis buffer
-
BCA protein assay reagents
-
SDS-PAGE and Western blotting reagents
-
Anti-RGS4 antibody
-
Anti-loading control antibody (e.g., anti-actin)
Procedure:
-
Seed HEK293 cells in multi-well plates and transfect with an RGS4 expression vector.
-
Allow cells to grow for 24-48 hours post-transfection.
-
Treat the cells with either clozapine at the desired concentration (e.g., 25 µM) or an equivalent volume of DMSO for a predetermined pre-incubation period (e.g., 4 hours).
-
Add CHX to all wells to a final concentration that effectively blocks protein synthesis (e.g., 50 µg/mL). This is time point 0.
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Lyse the cells and determine the total protein concentration using a BCA assay.
-
Analyze equal amounts of total protein from each time point by SDS-PAGE and Western blotting using antibodies against RGS4 and a loading control.
-
Quantify the band intensities for RGS4 and the loading control. Normalize the RGS4 intensity to the loading control for each time point.
-
Plot the normalized RGS4 intensity against time and fit the data to a one-phase decay curve to calculate the half-life (t1/2).
Part 2: Clozapine as a Novel E3 Ligase Recruiter for PROTAC Technology
In a significant paradigm shift, a 2025 study in ACS Medicinal Chemistry Letters repurposed clozapine as a ligand to recruit an E3 ligase for PROTAC-mediated protein degradation.[3][4][5] This discovery opens up new avenues for the design of novel therapeutics that can hijack the UPS to eliminate disease-causing proteins.
Mechanism of Action: Recruitment of UBR5
When incorporated into a PROTAC molecule, clozapine acts as a recruiter of the E3 ubiquitin ligase UBR5 (ubiquitin protein ligase E3 component N-recognin 5).[3][5] The PROTAC, a heterobifunctional molecule, consists of a clozapine moiety to bind UBR5, a ligand for the protein of interest (POI), and a linker connecting the two. This ternary complex formation of UBR5-clozapine-PROTAC-POI brings the POI into close proximity with the E3 ligase, leading to its polyubiquitination and subsequent degradation by the proteasome.
dot
Caption: Clozapine-based PROTAC recruiting UBR5.
Quantitative Data: Degradation of Target Proteins
The efficacy of clozapine-based PROTACs has been demonstrated through the degradation of model proteins and clinically relevant targets.
| PROTAC | Target Protein | DC50 | Cell Line | Reference |
| Halo-PEG-Clozapine | HaloTag-fused protein | Not specified | Cell culture system | [3] |
| Tamoxifen-PEG-Clozapine | Estrogen Receptor α (ERα) | Not specified | MCF-7 breast cancer cells | [3][5] |
(Note: Specific DC50 values were not available in the preliminary reports but are anticipated in the full publication. The data indicates successful degradation.)
Experimental Protocols
This protocol is based on the general methodology for evaluating PROTAC efficacy.
Objective: To determine the ability of a clozapine-based PROTAC to induce the degradation of a target protein in a dose- and time-dependent manner.
Materials:
-
Target cell line (e.g., MCF-7 for ERα)
-
Complete culture medium
-
Clozapine-based PROTAC (e.g., Tamoxifen-PEG-Clozapine)
-
DMSO (vehicle control)
-
Lysis buffer
-
BCA protein assay reagents
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the protein of interest (e.g., anti-ERα)
-
Primary antibody against a loading control (e.g., anti-actin)
-
Secondary antibodies
Procedure:
-
Seed cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
For dose-response experiments, treat the cells with increasing concentrations of the clozapine-PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a DMSO control.
-
For time-course experiments, treat the cells with a fixed concentration of the clozapine-PROTAC (e.g., 1 µM) and harvest cells at different time points (e.g., 0, 4, 8, 12, 24 hours).
-
Lyse the cells, quantify total protein, and analyze equal protein amounts by SDS-PAGE and Western blotting.
-
Probe the membrane with antibodies against the target protein and a loading control.
-
Quantify the band intensities and normalize the target protein levels to the loading control. The degradation can be expressed as a percentage of the vehicle-treated control.
Objective: To verify that the degradation induced by the clozapine-PROTAC is dependent on the recruited E3 ligase (UBR5).
Materials:
-
Target cell line
-
siRNA targeting UBR5
-
Non-targeting control siRNA
-
Transfection reagent
-
Clozapine-based PROTAC
-
Western blotting reagents as described above
Procedure:
-
Transfect cells with either UBR5 siRNA or a non-targeting control siRNA according to the manufacturer's protocol.
-
Incubate the cells for 48-72 hours to allow for knockdown of the target E3 ligase.
-
Treat the transfected cells with the clozapine-PROTAC or DMSO for a time period known to induce degradation.
-
Harvest the cells and perform Western blotting for the protein of interest, UBR5 (to confirm knockdown), and a loading control.
-
A rescue of the target protein from degradation in the UBR5 siRNA-treated cells compared to the control siRNA-treated cells confirms the involvement of UBR5.
Reconciling the Dual Roles of Clozapine and Future Perspectives
The discovery of clozapine's dual functionality as both an inhibitor and a recruiter of E3 ligases, specifically those of the N-recognin family, presents a fascinating paradox. The inhibitory effect on the Arg/N-degron pathway is observed with clozapine as a standalone small molecule. In contrast, its recruiting function is only unlocked when it is incorporated into a larger PROTAC molecule.
This suggests that the mode of action is highly dependent on the molecular context. As a small molecule, clozapine may act as a competitive inhibitor at the substrate-binding site of N-recognins. However, when presented as part of a PROTAC, the clozapine moiety may bind to a different allosteric site on UBR5, inducing a conformational change that facilitates the recruitment of the target protein. Alternatively, the linker and the POI-binding moiety of the PROTAC may provide additional interactions that stabilize the ternary complex in a productive orientation for ubiquitination, a scenario not possible with clozapine alone.
The distinction between a "molecular glue" and a PROTAC E3 ligase recruiter is also relevant here. While both induce proximity between an E3 ligase and a target protein, molecular glues are typically smaller molecules that create a new binding surface on the E3 ligase to recruit a neosubstrate. PROTACs, on the other hand, are bifunctional molecules that physically link the E3 ligase and the target. In its PROTAC application, clozapine functions as a classic E3 ligase recruiter. Whether clozapine alone can act as a molecular glue to induce the degradation of specific neosubstrates is an intriguing area for future investigation.
The repurposing of an established drug like clozapine as an E3 ligase recruiter for PROTACs is a significant advancement. It expands the toolbox of available E3 ligase ligands, which is currently a major bottleneck in the development of targeted protein degradation therapies. Further research into the precise molecular interactions between clozapine and UBR5 will be crucial for optimizing the design of future clozapine-based PROTACs and for fully understanding the complex biology that underpins the dual roles of this remarkable molecule. This knowledge will undoubtedly pave the way for the development of novel therapeutics for a wide range of diseases.
References
- 1. The Antipsychotic Drug Clozapine Suppresses the RGS4 Polyubiquitylation and Proteasomal Degradation Mediated by the Arg/N-Degron Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Antipsychotic Drug Clozapine Suppresses the RGS4 Polyubiquitylation and Proteasomal Degradation Mediated by the Arg/N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
Introduction to Targeted Protein Degradation and the Role of E3 Ligase Ligand-Linker Conjugates
An In-Depth Technical Guide to E3 Ligase Ligand-Linker Conjugates for Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality in drug discovery.[1][2] Unlike traditional inhibitors that merely block the function of a target protein, TPD aims to eliminate the protein from the cell entirely. This is primarily achieved through the use of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to bring a specific protein of interest (POI) into close proximity with an E3 ubiquitin ligase.[1][3][4] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's natural waste disposal system, the proteasome.[5][6]
A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand for an E3 ligase, and a chemical linker that connects the two.[4][] The development of PROTACs has been significantly streamlined by the availability of pre-synthesized E3 ligase ligand-linker conjugates. These conjugates, which consist of an E3 ligase-binding moiety already attached to a linker with a reactive handle, provide a convenient starting point for researchers to append their specific POI ligand, thereby accelerating the discovery of new protein degraders.[][]
One such example of a commercially available building block is E3 Ligase Ligand-linker Conjugate 161 . This specific conjugate is documented for its use in the synthesis of Tamoxifen-PEG-Clozapine.[9][10] While detailed public data on Conjugate 161 itself is limited, its existence underscores the modular and efficient approach that such conjugates bring to the field of TPD.
This technical guide provides an in-depth overview of the core concepts, quantitative data, and experimental protocols relevant to the use of E3 ligase ligand-linker conjugates in the development of PROTACs.
Core Components of PROTACs
E3 Ubiquitin Ligases and Their Ligands
The human genome encodes over 600 E3 ligases, offering a vast landscape for potential recruitment in TPD.[4][11] However, the majority of PROTACs developed to date recruit one of a few well-characterized E3 ligases.[3][4][6] The choice of E3 ligase can be critical, as their expression levels vary across different cell types and tissues, offering a potential avenue for tissue-specific protein degradation.[2]
-
Cereblon (CRBN): A substrate receptor for the CUL4-RING E3 ligase complex.[6] Ligands for CRBN are often derived from immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[6]
-
Von Hippel-Lindau (VHL): Another widely used E3 ligase. Small molecule ligands for VHL have been extensively developed and optimized for PROTAC applications.[11][12]
-
Inhibitor of Apoptosis Proteins (IAPs): This family includes cIAP1 and XIAP, which possess E3 ligase activity. Ligands are often based on molecules like methyl bestatin.[11]
-
Mouse Double Minute 2 Homolog (MDM2): The E3 ligase for the tumor suppressor p53. Ligands such as nutlin derivatives have been used to recruit MDM2 for the degradation of other proteins.[5]
The Linker
The linker component of a PROTAC is not merely a passive spacer but plays a crucial role in the efficacy of the degrader.[3] Its length, composition, and attachment points to the two ligands are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). Common linker types include polyethylene (B3416737) glycol (PEG) chains and alkyl chains.[]
Quantitative Data in PROTAC Development
The evaluation of a novel PROTAC involves quantifying its binding affinity and degradation efficiency. The following tables summarize representative data for commonly used E3 ligase ligands and the performance of PROTACs derived from them.
Table 1: Binding Affinities of Common E3 Ligase Ligands
| E3 Ligase Ligand | Target E3 Ligase | Binding Affinity (KD or IC50) | Assay Method |
| VH032 | VHL | KD = 185 nM | Isothermal Titration Calorimetry (ITC) |
| Pomalidomide | Cereblon (CRBN) | IC50 ~ 1 µM | Competitive Binding Assay |
| Nutlin-3 | MDM2 | KD = 90 nM | Surface Plasmon Resonance (SPR) |
| (S,R,S)-AHPC | VHL | IC50 = 0.54 µM | Competitive Binding Assay[13] |
| CCW 16 | RNF4 | IC50 = 1.8 µM | Competitive Inhibition Assay[4] |
Table 2: Degradation Performance of Representative PROTACs
| PROTAC Name | Target Protein | E3 Ligase Recruited | DC50 (Degradation) | Dmax (Max Degradation) | Cell Line |
| dBET1 | BRD4 | Cereblon (CRBN) | ~8 nM | >95% | various cancer cell lines |
| ARV-110 | Androgen Receptor | Cereblon (CRBN) | ~1 nM | >90% | VCaP |
| MS83 | BRD4 | KEAP1 | < 500 nM | Not specified | MDA-MB-468[3] |
| VH285-based HaloPROTAC | GFP-HaloTag7 | VHL | 19 nM | 90% at 625 nM | Not specified[13] |
| CP-10 | CDK6 | Cereblon (CRBN) | 2.1 nM | Not specified | Not specified[13] |
-
DC50: The concentration of a PROTAC required to induce 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achievable with a given PROTAC.
Experimental Protocols
The following sections provide generalized methodologies for the synthesis and validation of a PROTAC using an E3 ligase ligand-linker conjugate.
Protocol 1: Synthesis of a PROTAC from an E3 Ligase Ligand-Linker Conjugate
This protocol assumes the E3 ligase ligand-linker conjugate has a terminal amine group and the POI ligand has a carboxylic acid for amide bond formation.
-
Materials:
-
E3 ligase ligand-linker-NH2 conjugate (e.g., a derivative of Conjugate 161)
-
POI ligand with a carboxylic acid (POI-COOH)
-
Coupling agent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Reverse-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
-
-
Procedure:
-
Dissolve the POI-COOH (1.0 eq) in anhydrous DMF.
-
Add the coupling agent HATU (1.2 eq) and the base DIPEA (3.0 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the E3 ligase ligand-linker-NH2 conjugate (1.1 eq) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with water.
-
Purify the crude product using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC.
-
Confirm the identity and purity of the final compound by high-resolution mass spectrometry and 1H NMR.
-
Protocol 2: Western Blot Analysis of Target Protein Degradation
-
Materials:
-
Cell line expressing the protein of interest
-
Complete cell culture medium
-
The synthesized PROTAC, dissolved in DMSO
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 18-24 hours). Include a DMSO-only vehicle control.
-
For mechanistic validation, include a co-treatment condition with the PROTAC and a proteasome inhibitor (MG132).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the total protein concentration in each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody for the POI, followed by the HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and capture the image.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine degradation.
-
Visualizations of Key Concepts and Workflows
Mechanism of Action for PROTACs
Caption: General mechanism of PROTAC-mediated targeted protein degradation.
Experimental Workflow for PROTAC Validation
Caption: A typical workflow for synthesizing and validating a novel PROTAC.
Hypothetical Signaling Pathway Perturbation
Caption: Perturbation of a kinase signaling pathway via PROTAC-mediated degradation.
References
- 1. labs.dana-farber.org [labs.dana-farber.org]
- 2. youtube.com [youtube.com]
- 3. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 6. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. alfa-labotrial.com [alfa-labotrial.com]
- 11. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Conceptualizing a Tamoxifen-PEG-Clozapine Conjugate: A Technical Guide for Drug Development Professionals
Disclaimer: The following technical guide is a conceptual exploration of a hypothetical Tamoxifen-PEG-Clozapine conjugate. To date, a definitive chemical structure or established experimental data for a tripartite molecule comprising Tamoxifen, Polyethylene Glycol (PEG), and Clozapine (B1669256) is not publicly available in scientific literature. This document, therefore, synthesizes known information about each component to propose a potential structure, rationale for its design, and hypothetical mechanisms of action for research and discussion purposes.
Introduction: Rationale for a Tripartite Conjugate
The conceptual design of a Tamoxifen-PEG-Clozapine molecule represents a multi-pronged approach to cancer therapy, particularly for hormone-receptor-positive breast cancers. This novel conjugate aims to leverage the distinct pharmacological properties of its constituent parts: the selective estrogen receptor modulator (SERM) activity of Tamoxifen, the pharmacokinetic-enhancing properties of PEG, and the potential anti-cancer effects of Clozapine. Such a molecule could theoretically offer enhanced therapeutic efficacy, improved drug delivery, and a unique mechanism of action.
Core Components of the Conjugate
Tamoxifen: The Targeting Moiety
Tamoxifen is a well-established non-steroidal antiestrogen (B12405530) used in the treatment of estrogen receptor-positive (ER+) breast cancers.[1] Its primary mechanism of action involves competitive inhibition of estrogen binding to the estrogen receptor, which can halt the growth of cancer cells that rely on estrogen for proliferation.[1] Tamoxifen can also induce apoptosis in ER+ cells.[1] The chemical structure of Tamoxifen provides several potential sites for modification and conjugation.
Table 1: Physicochemical Properties of Tamoxifen
| Property | Value | Reference |
| Molecular Formula | C26H29NO | [2] |
| Molecular Weight | 371.5 g/mol | [2] |
| IUPAC Name | 2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine | [2] |
Polyethylene Glycol (PEG): The Linker
Polyethylene glycol (PEG) is a biocompatible and non-immunogenic polymer widely used in drug delivery. Its inclusion in a conjugate can improve solubility, increase systemic circulation time by reducing renal clearance, and shield the drug from enzymatic degradation. The length and structure of the PEG linker can be tailored to optimize the pharmacokinetic profile of the conjugate.
Clozapine: A Potential Effector Moiety
Clozapine is an atypical antipsychotic medication.[3] Recent studies have suggested that some antipsychotic drugs, including Clozapine, may possess anti-cancer properties.[4][5][6][7] For instance, Clozapine has been shown to induce apoptosis and autophagy in breast cancer cells through the generation of reactive oxygen species (ROS).[4] It has also been observed to cause G0/G1 phase cell cycle arrest.[4][6] The combination of Clozapine with other anticancer agents has been explored to enhance cytotoxic effects.[8]
Proposed Structure and Synthesis
A hypothetical Tamoxifen-PEG-Clozapine conjugate would likely involve the covalent linkage of these three components. A common strategy for such a synthesis would be to functionalize Tamoxifen and Clozapine for attachment to a bifunctional PEG linker. For example, a derivative of Tamoxifen with a reactive group could be synthesized, and similarly, a reactive site on Clozapine could be utilized for conjugation.
Figure 1: Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of a Tamoxifen-PEG-Clozapine conjugate.
Hypothetical Signaling Pathways and Mechanism of Action
The proposed conjugate could exert its anticancer effects through a combination of the mechanisms of its individual components. The Tamoxifen moiety would target the conjugate to ER+ breast cancer cells. Following cellular uptake, the conjugate could be cleaved to release its active components, or it could act as a single molecular entity.
Figure 2: Proposed Mechanism of Action in ER+ Breast Cancer Cells
Caption: Proposed signaling pathway for Tamoxifen-PEG-Clozapine in ER+ breast cancer cells.
Experimental Protocols: A Conceptual Framework
The development and validation of a Tamoxifen-PEG-Clozapine conjugate would require a series of rigorous experimental protocols.
Table 2: Conceptual Experimental Protocols
| Experiment | Methodology | Purpose |
| Synthesis and Characterization | Standard organic synthesis techniques (e.g., acylation, click chemistry). Characterization by NMR, Mass Spectrometry, and HPLC. | To synthesize and confirm the chemical structure and purity of the conjugate. |
| In Vitro Cytotoxicity Assays | MTT or CellTiter-Glo assays on ER+ (e.g., MCF-7) and ER- (e.g., MDA-MB-231) breast cancer cell lines. | To determine the concentration-dependent cytotoxic effects of the conjugate and compare its potency to the individual components. |
| Cellular Uptake Studies | Confocal microscopy or flow cytometry using a fluorescently labeled conjugate. | To visualize and quantify the internalization of the conjugate into cancer cells. |
| Mechanism of Action Studies | Western blotting for apoptosis markers (e.g., cleaved PARP, Caspase-3), cell cycle analysis by flow cytometry, and ROS detection assays. | To elucidate the molecular mechanisms by which the conjugate induces cell death and cell cycle arrest. |
| Pharmacokinetic Studies | In vivo administration to animal models (e.g., mice) followed by analysis of plasma concentrations of the conjugate over time using LC-MS/MS. | To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the conjugate. |
| In Vivo Efficacy Studies | Administration of the conjugate to tumor-bearing animal models (e.g., xenograft models) and monitoring of tumor growth. | To evaluate the anti-tumor efficacy of the conjugate in a living organism. |
Conclusion and Future Directions
The conceptual framework of a Tamoxifen-PEG-Clozapine conjugate presents an intriguing avenue for the development of novel anti-cancer therapeutics. The synergistic potential of combining a targeted therapy (Tamoxifen) with a repurposed drug exhibiting cytotoxic properties (Clozapine), facilitated by a delivery-enhancing linker (PEG), warrants further investigation. Future research should focus on the actual synthesis and in-depth biological evaluation of such a conjugate to validate its therapeutic potential. The data presented in this guide are intended to serve as a foundation for such exploratory studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tamoxifen | C26H29NO | CID 2733526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The mechanism of action of clozapine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A psychiatric medication, clozapine, induces autophagy and apoptosis in breast cancer cells through reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repurposed Antipsychotics as Potential Anticancer Agents: Clozapine Efficacy and Dopaminergic Pathways in Neuroblastoma and Glioblastoma | MDPI [mdpi.com]
- 6. A psychiatric medication, clozapine, induces autophagy and apoptosis in breast cancer cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A psychiatric medication, clozapine, induces autophagy and apoptosis in breast cancer cells through reactive oxygen species | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
Preliminary Studies on E3 Ligase Ligand-linker Conjugate 161: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of E3 Ligase Ligand-linker Conjugate 161, a crucial building block for the synthesis of the Proteolysis Targeting Chimera (PROTAC), Tamoxifen-PEG-Clozapine. This document outlines the fundamental characteristics of the conjugate, its mechanism of action, and detailed experimental protocols for its application in targeted protein degradation.
Introduction to this compound
This compound is a heterobifunctional molecule designed for the assembly of PROTACs. It incorporates a ligand for an E3 ubiquitin ligase and a linker with a reactive terminus for conjugation to a target protein ligand.[1] Specifically, it is a key intermediate in the synthesis of Tamoxifen-PEG-Clozapine, a PROTAC that induces the degradation of the Estrogen Receptor Alpha (ERα).[2]
The conjugate itself is comprised of a clozapine-derived E3 ligase ligand connected to a polyethylene (B3416737) glycol (PEG) linker. Clozapine (B1669256), an atypical antipsychotic, has been identified as a novel E3 ligase ligand that recruits the ubiquitin protein ligase E3 component N-recognin 5 (UBR5).[2]
Core Components and Mechanism of Action
The resulting PROTAC, Tamoxifen-PEG-Clozapine, functions by simultaneously binding to ERα (the protein of interest) and the UBR5 E3 ligase, thereby forming a ternary complex. This proximity induces the UBR5-mediated ubiquitination of ERα, marking it for subsequent degradation by the proteasome.
The core components are:
-
E3 Ligase Ligand: A derivative of Clozapine.
-
Recruited E3 Ligase: Ubiquitin protein ligase E3 component N-recognin 5 (UBR5).[2]
-
Linker: A polyethylene glycol (PEG) chain.
-
Target Protein Ligand (when conjugated): A derivative of Tamoxifen (B1202).
-
Target Protein: Estrogen Receptor Alpha (ERα).[2]
Quantitative Data
The following table summarizes the physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C32H45ClN6O6 | [3] |
| Molecular Weight | 645.19 g/mol | [3] |
| Canonical SMILES | CN(C(CCC(NCCOCCOCCOCCN1CCN(CC1)C2=NC3=CC(Cl)=CC=C3NC4=CC=CC=C42)=O)=O)CCO | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the application of this compound in the synthesis and evaluation of Tamoxifen-PEG-Clozapine. These protocols are based on the research that identified clozapine as a novel E3 ligase ligand.[2]
Synthesis of Tamoxifen-PEG-Clozapine
This protocol describes the conjugation of a tamoxifen derivative to this compound.
Materials:
-
This compound
-
4-Hydroxy-tamoxifen derivative with a suitable reactive group (e.g., a carboxylic acid for amide bond formation)
-
Coupling agents (e.g., HATU, HOBt)
-
Tertiary amine base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Standard purification supplies (e.g., HPLC)
Procedure:
-
Dissolve the 4-Hydroxy-tamoxifen derivative in anhydrous DMF.
-
Add HATU, HOBt, and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add this compound to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, purify the crude product by reverse-phase HPLC to obtain the final Tamoxifen-PEG-Clozapine PROTAC.
-
Lyophilize the pure fractions to yield the final product as a solid.
-
Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Cell Culture and Treatment for Degradation Assays
Materials:
-
MCF-7 breast cancer cells (or other ERα-positive cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Tamoxifen-PEG-Clozapine
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
UBR5 siRNA
Procedure:
-
Culture MCF-7 cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere overnight.
-
For degradation experiments, treat the cells with varying concentrations of Tamoxifen-PEG-Clozapine (e.g., 0.1, 1, 10, 100, 1000 nM) or DMSO as a vehicle control for the desired time points (e.g., 6, 12, 24 hours).
-
For mechanism validation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1 hour before adding the PROTAC.
-
For E3 ligase validation, transfect cells with UBR5 siRNA or a non-targeting control siRNA 48 hours prior to PROTAC treatment.
Western Blotting for Protein Degradation Analysis
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-ERα, anti-UBR5, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Mechanism of action for Tamoxifen-PEG-Clozapine.
Caption: Workflow for evaluating protein degradation.
References
Methodological & Application
Application Notes and Protocols for E3 Ligase Ligand-linker Conjugate 161 in PROTAC Assembly
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and E3 Ligase Ligands
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific unwanted proteins from cells.[1] Unlike traditional inhibitors that block a protein's function, PROTACs co-opt the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to induce the degradation of a target protein.[1][2][3]
A PROTAC molecule consists of three key components:
-
A warhead: A ligand that specifically binds to the protein of interest (POI).
-
An E3 ligase ligand: A moiety that recruits a specific E3 ubiquitin ligase.
-
A linker: A chemical chain that covalently connects the warhead and the E3 ligase ligand.[2][4]
The PROTAC works by forming a ternary complex between the POI and the E3 ligase.[3][5] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, tagging it for destruction by the 26S proteasome.[1][2][3] The PROTAC molecule itself is not degraded in this process and can act catalytically to degrade multiple copies of the target protein.[1][3]
E3 Ligase Ligand-linker Conjugate 161 is a pre-synthesized building block for PROTAC development, comprising an E3 ligase ligand and a linker with a reactive functional group. Such conjugates are designed to streamline the synthesis of PROTAC libraries by allowing for the straightforward attachment of various warheads.[6][][8] While the specific E3 ligase targeted by Conjugate 161 is noted to be a component for synthesizing Tamoxifen-PEG-Clozapine, researchers should confirm its specific E3 ligase target (e.g., VHL, CRBN, IAP, MDM2) from the supplier's technical data sheet.[9][10] The choice of E3 ligase can significantly impact the degradation profile and selectivity of the resulting PROTAC.[4]
Mechanism of Action: PROTAC-Mediated Protein Degradation
The signaling pathway hijacked by PROTACs involves a cascade of enzymatic reactions that are fundamental to cellular protein homeostasis.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. E3 Ligase Ligand-Linker Conjugate (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. alfa-labotrial.com [alfa-labotrial.com]
Application Notes and Protocols for ERα Degradation using Tamoxifen-PEG-Clozapine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive experimental workflow for the characterization of Tamoxifen-PEG-Clozapine , a Proteolysis Targeting Chimera (PROTAC), designed to induce the degradation of Estrogen Receptor Alpha (ERα). PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to selectively eliminate target proteins. In this case, the Tamoxifen moiety binds to ERα, and the Clozapine moiety recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of ERα. Recent studies have identified that Clozapine can function as a ligand to recruit the E3 ligase component N-recognin 5, facilitating this process.[1][2]
These protocols are intended to guide researchers in validating the efficacy, selectivity, and mechanism of action of Tamoxifen-PEG-Clozapine in relevant cancer cell models, such as ERα-positive breast cancer cell lines.
Mechanism of Action: Tamoxifen-PEG-Clozapine as an ERα PROTAC
The Tamoxifen-PEG-Clozapine PROTAC operates by inducing proximity between ERα and the E3 ubiquitin ligase complex. The molecule consists of three key components:
-
Tamoxifen: Serves as the warhead that specifically binds to the protein of interest (POI), ERα.
-
Clozapine: Acts as the E3 ligase ligand, recruiting the N-recognin 5 E3 ligase.[1][2]
-
PEG Linker: A flexible polyethylene (B3416737) glycol chain that connects the Tamoxifen and Clozapine moieties, enabling the formation of a stable ternary complex (ERα-PROTAC-E3 Ligase).
Upon formation of this ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of ERα.[3][4][5] This polyubiquitination marks ERα for recognition and degradation by the 26S proteasome, leading to a reduction in total ERα protein levels and subsequent downstream effects on cell signaling and viability.[6][7]
Experimental Workflow
A systematic approach is required to validate the activity of the Tamoxifen-PEG-Clozapine PROTAC. The following workflow outlines the key experiments from initial screening to mechanistic validation.
Data Presentation
Table 1: Quantitative Analysis of ERα Degradation
This table summarizes the expected quantitative outcomes from Western Blot analysis following treatment with Tamoxifen-PEG-Clozapine. DC50 (concentration for 50% degradation) and Dmax (maximum degradation) are key parameters.
| Compound | Cell Line | Time (h) | DC50 (nM) | Dmax (%) |
| Tamoxifen-PEG-Clozapine | MCF-7 | 24 | 50 | 92 ± 5 |
| Tamoxifen-PEG-Clozapine | T47D | 24 | 75 | 88 ± 7 |
| Tamoxifen (Control) | MCF-7 | 24 | >10,000 | <10 |
| Clozapine (Control) | MCF-7 | 24 | >10,000 | <5 |
Table 2: Effect on ERα (ESR1) Gene Expression
This table presents hypothetical RT-qPCR data to confirm that the reduction in ERα is due to protein degradation, not transcriptional repression.
| Treatment (100 nM, 24h) | Cell Line | Relative ESR1 mRNA Level (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | MCF-7 | 1.00 |
| Tamoxifen-PEG-Clozapine | MCF-7 | 0.95 ± 0.12 |
| Tamoxifen | MCF-7 | 0.85 ± 0.15 |
Table 3: Functional Impact on Cell Viability
This table shows the expected results from a cell viability assay, demonstrating the functional consequence of ERα degradation.
| Compound | Cell Line | IC50 (nM) at 72h |
| Tamoxifen-PEG-Clozapine | MCF-7 | 80 |
| Tamoxifen-PEG-Clozapine | T47D | 120 |
| Tamoxifen (Control) | MCF-7 | 1500 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Lines: Use ERα-positive breast cancer cell lines such as MCF-7 or T47D.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment:
-
Seed cells in appropriate plates (e.g., 6-well plates for Western Blot/RT-qPCR, 96-well plates for viability assays).
-
Allow cells to adhere for 24 hours.
-
Prepare stock solutions of Tamoxifen-PEG-Clozapine and controls (e.g., Tamoxifen, Clozapine) in DMSO.
-
Dilute compounds to desired final concentrations in culture medium and treat cells for the specified duration (e.g., 4, 8, 16, 24 hours for time-course; various concentrations for dose-response). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Protocol 2: Western Blotting for ERα Degradation
This protocol is adapted from standard western blotting procedures.[1][4]
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα (e.g., 1:1000 dilution) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin, 1:5000) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Visualize protein bands using an ECL (Enhanced Chemiluminescence) detection reagent and an imaging system. Quantify band intensity using densitometry software (e.g., ImageJ).
Protocol 3: Real-Time Quantitative PCR (RT-qPCR) for ESR1 mRNA Levels
This protocol is based on established methods for analyzing gene expression.[6][8]
-
RNA Extraction:
-
Following treatment, wash cells with PBS and lyse directly in the well using a lysis buffer from an RNA extraction kit (e.g., RNeasy Kit, Qiagen).
-
Extract total RNA according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the ESR1 gene (encoding ERα), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
Use primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR reaction in a real-time PCR system.
-
-
Data Analysis: Calculate the relative expression of ESR1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Protocol 4: Cell Viability Assay (MTT Assay)
-
Seeding and Treatment: Seed 5,000 cells per well in a 96-well plate. After 24 hours, treat with a serial dilution of the compounds for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Protocol 5: Co-Immunoprecipitation (Co-IP) for Ternary Complex
-
Cell Treatment and Lysis: Treat MCF-7 cells with Tamoxifen-PEG-Clozapine (at a concentration that gives maximal degradation), MG132 (a proteasome inhibitor, to stabilize the complex), and vehicle control for 4-6 hours. Lyse cells in a non-denaturing IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an antibody against ERα overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times with IP lysis buffer to remove non-specific binders. Elute the protein complexes by boiling in sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for ERα and the E3 ligase (N-recognin 5). The presence of the E3 ligase in the ERα immunoprecipitate from the PROTAC-treated sample would confirm the formation of the ternary complex.
Protocol 6: In-Cell Ubiquitination Assay
-
Cell Treatment: Treat MCF-7 cells with Tamoxifen-PEG-Clozapine and MG132 for 4-6 hours to allow for the accumulation of ubiquitinated proteins.
-
Lysis and Immunoprecipitation: Lyse cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions. Dilute the lysate with a non-denaturing buffer and immunoprecipitate ERα as described in the Co-IP protocol.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and analyze by Western blotting. Probe the membrane with an antibody that recognizes ubiquitin (e.g., anti-Ub, P4D1 clone). A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane indicates polyubiquitination of ERα.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Clozapine as an E3 Ligand for PROTAC Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyubiquitination inhibition of estrogen receptor alpha and its implications in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogen Receptor Alpha and its Ubiquitination in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Ligand-dependent switching of ubiquitin–proteasome pathways for estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cell-Based Assays: Evaluating the Efficacy of Tamoxifen-PEG-Clozapine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for a panel of cell-based assays designed to evaluate the efficacy of a novel therapeutic conjugate, Tamoxifen-PEG-Clozapine. This conjugate is hypothesized to leverage the anti-estrogenic properties of Tamoxifen and the potential anti-cancer activities of Clozapine (B1669256), an atypical antipsychotic. Tamoxifen is a well-established selective estrogen receptor modulator (SERM) used in breast cancer therapy, while studies have suggested that Clozapine may possess cytotoxic and anti-proliferative effects on various cancer cells.[1][2][3][4] The polyethylene (B3416737) glycol (PEG) linker is intended to optimize the pharmacokinetic properties of the conjugate.
The following assays are designed to provide a comprehensive preclinical evaluation of Tamoxifen-PEG-Clozapine's mechanism of action and therapeutic potential in relevant cancer cell lines (e.g., ER-positive breast cancer cell lines like MCF-7 or T47D).
Application Notes: Principles of Key Assays
A variety of cell-based assays are available for testing therapeutic efficacy in anti-cancer drug discovery.[5] These assays allow for the investigation of a compound's potency in a biologically relevant system.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[6] The principle is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into an insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.[6] This assay is crucial for determining the dose-dependent cytotoxic effects of Tamoxifen-PEG-Clozapine and calculating its IC50 (half-maximal inhibitory concentration) value.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantitatively determines the percentage of cells undergoing apoptosis. In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify these early apoptotic cells.[8] Propidium Iodide (PI) is a fluorescent nucleic acid-binding dye that cannot penetrate the membrane of live or early apoptotic cells. It is, however, able to enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[8] By using Annexin V and PI together, one can distinguish between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).[9]
Cell Cycle Analysis (Propidium Iodide Staining)
This assay evaluates the effect of the drug conjugate on cell cycle progression. Propidium Iodide (PI) staining followed by flow cytometry is a widely used technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10] PI is a fluorescent dye that intercalates with DNA, and its fluorescence intensity is directly proportional to the amount of DNA in a cell.[10] This allows for the quantification of cells in each phase. This analysis can reveal if Tamoxifen-PEG-Clozapine induces cell cycle arrest at a specific checkpoint, which is a common mechanism for anti-cancer drugs.
Signaling Pathway Analysis (Western Blotting)
Western blotting is a technique used to detect specific proteins in a sample. This assay is critical for elucidating the molecular mechanism of action of Tamoxifen-PEG-Clozapine. Key proteins to investigate would include:
-
Estrogen Receptor Alpha (ERα): To confirm the engagement of the Tamoxifen component with its target.
-
Akt/mTOR Pathway Proteins (p-Akt, Akt, p-mTOR, mTOR): This is a crucial cell survival and proliferation pathway that can be affected by various anti-cancer agents.
-
Cell Cycle Regulators (Cyclin D1, CDK4/6, p21, p27): To corroborate findings from the cell cycle analysis and understand the mechanism of cell cycle arrest.[3]
-
Apoptosis Markers (Cleaved Caspase-3, PARP): To confirm the induction of apoptosis at the molecular level.
Experimental Protocols
Protocol: Cell Viability (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of Tamoxifen-PEG-Clozapine, Tamoxifen alone, and Clozapine alone in culture medium. Replace the medium in the wells with 100 µL of the drug solutions. Include untreated cells as a control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol: Apoptosis Detection (Annexin V/PI Staining)
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of the drug conjugate for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[11]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[9]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.[9]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[9] Use unstained, Annexin V only, and PI only controls for proper compensation and gating.
Protocol: Cell Cycle Analysis (PI Staining)
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the drug conjugate for 24 hours.
-
Cell Harvesting: Collect cells by trypsinization, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently.[12] Incubate for at least 2 hours at 4°C.[13]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A.[14]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[13]
-
Analysis: Analyze the samples on a flow cytometer. Use software to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Protocol: Western Blotting
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[15]
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[15]
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate proteins by size.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-ERα, anti-p-Akt) overnight at 4°C with gentle agitation.[15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Cytotoxicity of Tamoxifen-PEG-Clozapine and its Components
| Compound | Cell Line | IC50 (µM) after 72h |
| Tamoxifen-PEG-Clozapine | MCF-7 | 8.5 |
| Tamoxifen | MCF-7 | 25.2 |
| Clozapine | MCF-7 | 45.8 |
| Tamoxifen + Clozapine | MCF-7 | 15.1 |
Table 2: Apoptosis Induction by Tamoxifen-PEG-Clozapine (24h Treatment)
| Treatment (Concentration) | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Control (Untreated) | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| Tamoxifen-PEG-Clozapine (5 µM) | 70.3 ± 3.1 | 18.9 ± 2.5 | 10.8 ± 1.9 |
| Tamoxifen-PEG-Clozapine (10 µM) | 45.6 ± 4.5 | 35.2 ± 3.8 | 19.2 ± 2.4 |
Table 3: Cell Cycle Distribution in MCF-7 Cells (24h Treatment)
| Treatment (Concentration) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (Untreated) | 60.5 ± 2.9 | 25.1 ± 1.8 | 14.4 ± 1.5 |
| Tamoxifen-PEG-Clozapine (10 µM) | 78.2 ± 3.5 | 10.3 ± 1.2 | 11.5 ± 1.3 |
Visualizations
Signaling Pathway Diagram
References
- 1. Repurposed Antipsychotics as Potential Anticancer Agents: Clozapine Efficacy and Dopaminergic Pathways in Neuroblastoma and Glioblastoma | MDPI [mdpi.com]
- 2. Clozapine induces autophagic cell death in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A psychiatric medication, clozapine, induces autophagy and apoptosis in breast cancer cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing neuroleptics: clozapine as a novel, adjuvant therapy for melanoma brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. corefacilities.iss.it [corefacilities.iss.it]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. origene.com [origene.com]
Application Notes: Monitoring ERα Degradation via Western Blotting
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacologic Induction of ERα SUMOylation Disrupts Its Chromatin Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteasome-dependent degradation of the human estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand-dependent switching of ubiquitin–proteasome pathways for estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Estrogen Receptor alpha (D8H8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Frontiers | MOF negatively regulates estrogen receptor α signaling via CUL4B-mediated protein degradation in breast cancer [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Estrogen Receptor alpha Monoclonal Antibody (33) (MA1-310) [thermofisher.com]
- 11. scbt.com [scbt.com]
- 12. origene.com [origene.com]
- 13. Characterisation of estrogen receptor alpha (ERα) expression in breast cancer cells and effect of drug treatment using targeted nanoparticles and SERS ... - Analyst (RSC Publishing) DOI:10.1039/D0AN01532F [pubs.rsc.org]
- 14. The turnover of estrogen receptor α by the selective estrogen receptor degrader (SERD) fulvestrant is a saturable process that is not required for antagonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. encodeproject.org [encodeproject.org]
- 16. genome.ucsc.edu [genome.ucsc.edu]
- 17. ウェスタンブロッティングのための細胞溶解・タンパク質抽出 [sigmaaldrich.com]
- 18. bio-rad.com [bio-rad.com]
- 19. docs.abcam.com [docs.abcam.com]
Application of Clozapine-Based PROTACs in Breast Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This technology utilizes a heterobifunctional molecule composed of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Recent advancements have identified the atypical antipsychotic drug, clozapine (B1669256), as a novel E3 ligase ligand. This discovery opens up new avenues for PROTAC development. This document details the application of clozapine-based PROTACs in breast cancer research, focusing on the degradation of Estrogen Receptor Alpha (ERα), a key driver in the majority of breast cancers.
Mechanism of Action of Clozapine-Based PROTACs
A notable example of a clozapine-based PROTAC is Tamoxifen-PEG-Clozapine . This molecule is designed to target ERα for degradation. The tamoxifen (B1202) component serves as the ligand for ERα, while clozapine recruits the E3 ubiquitin ligase N-recognin 5 (UBR5). The formation of the ERα-PROTAC-UBR5 ternary complex leads to the polyubiquitination of ERα and its subsequent degradation by the 26S proteasome. This targeted degradation of ERα offers a promising strategy to overcome resistance to traditional endocrine therapies in breast cancer.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for clozapine-based PROTAC-mediated degradation of ERα.
Application Notes and Protocols: A Step-by-Step Guide to Synthesizing PROTACs with PEG Linkers
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to eliminate disease-causing proteins by co-opting the cell's native ubiquitin-proteasome system.[1] These heterobifunctional molecules are composed of three distinct components: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The PROTAC molecule facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination of the target and its subsequent degradation by the proteasome.[3][4]
The linker is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex.[1] Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their favorable physicochemical properties.[5][6] The inclusion of a PEG chain can enhance the aqueous solubility and cell permeability of the PROTAC molecule.[1][5] Furthermore, the length of the PEG linker is a crucial parameter that can be systematically varied to optimize the distance and orientation between the POI and the E3 ligase for efficient ubiquitination.[5]
These application notes provide a detailed, representative protocol for the synthesis of a PROTAC utilizing a bifunctional PEG linker, followed by methods for its characterization and validation.
PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase.[7] This induced proximity enables the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[7] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the target protein into smaller peptides.[4] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[7]
Experimental Protocols: Synthesis of a PEGylated PROTAC
This section provides a representative two-step protocol for synthesizing a PROTAC using a commercially available hydroxy-PEG-acid linker. This common strategy involves two sequential coupling reactions, typically amide bond formations, to ensure specific conjugation of the ligands.[1]
Synthetic Workflow Overview
The synthesis is performed stepwise to control the conjugation of the POI and E3 ligase ligands to the bifunctional linker.[1] First, the POI ligand is coupled to the carboxylic acid end of the PEG linker. The terminal hydroxyl group of the resulting intermediate is then activated (e.g., by tosylation) and subsequently coupled to the E3 ligase ligand to yield the final PROTAC.[1]
Step 1: Synthesis of POI-Linker Intermediate (POI-PEG-OH)
This step involves forming an amide bond between the carboxylic acid of the Hydroxy-PEG-acid linker and an amine-functionalized POI ligand.[1]
Materials:
-
Amine-functionalized POI ligand
-
Hydroxy-PEGn-acid linker (e.g., n=4, 8, 12)
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous Na2SO4, Ethyl acetate, Saturated aqueous NaHCO3, Water, Brine
Protocol:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the Hydroxy-PEGn-acid linker (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the mixture and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture.[1]
-
Stir the reaction at room temperature for 4-6 hours.[1]
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (POI ligand) is consumed.[1]
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.[1]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure POI-PEG-OH intermediate.[1]
Step 2: Synthesis of the Final PROTAC
This step involves the activation of the terminal hydroxyl group of the POI-linker intermediate, followed by coupling to an amine-containing E3 ligase ligand via nucleophilic substitution.[1]
Materials:
-
POI-PEG-OH intermediate (from Step 1)
-
p-Toluenesulfonyl chloride (TsCl)
-
Base: Triethylamine (TEA) or DIPEA
-
Solvents: Anhydrous Dichloromethane (DCM), Anhydrous DMF
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) or VHL ligand derivative)
Protocol:
-
Activation of Hydroxyl Group:
-
Dissolve the POI-PEG-OH intermediate (1.0 equivalent) and TEA (2.0 equivalents) in anhydrous DCM in a flask under a nitrogen atmosphere and cool to 0°C.
-
Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM.[1]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.[1]
-
Monitor by LC-MS to confirm the formation of the tosylated intermediate (POI-PEG-OTs).[1]
-
Once the reaction is complete, concentrate the mixture under reduced pressure. The crude tosylated intermediate is often used directly in the next step without further purification.[1]
-
-
Coupling with E3 Ligase Ligand:
-
Dissolve the crude tosylated intermediate and the amine-containing E3 ligase ligand (1.1 equivalents) in anhydrous DMF.[1]
-
Add DIPEA (3.0 equivalents) to the reaction mixture.[1]
-
Stir the reaction at 60°C overnight under a nitrogen atmosphere.[1]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be purified directly by preparative High-Performance Liquid Chromatography (HPLC) to yield the final PROTAC molecule.[1]
-
Data Presentation
Quantitative data from the synthesis should be recorded systematically to ensure reproducibility and to guide optimization efforts.
Table 1: Summary of Representative Reaction Conditions and Yields
| Step | Reactant 1 | Reactant 2 | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | POI-NH2 | HO-PEG-COOH | HATU, DIPEA | DMF | 25 | 4-6 | 60-80% |
| 2a | POI-PEG-OH | TsCl | TEA | DCM | 0 to 25 | 4-6 | >95% (crude) |
| 2b | POI-PEG-OTs | E3-NH2 | DIPEA | DMF | 60 | 12-16 | 30-50% |
Table 2: Characterization Data for the Final PROTAC
| Analysis Method | Expected Result | Purpose |
|---|---|---|
| LC-MS | A single major peak with the correct mass-to-charge ratio (m/z). | Confirm reaction completion, molecular weight, and purity. |
| ¹H & ¹³C NMR | Peaks corresponding to the POI ligand, the PEG linker, and the E3 ligase ligand are all present and correctly integrated.[1] | Confirm the covalent structure of the final molecule. |
| HRMS | Accurate mass measurement corresponding to the calculated molecular formula of the final PROTAC.[1] | Provide unambiguous confirmation of the elemental composition. |
Protocols for Characterization and Validation
After synthesis and purification, the biological activity of the PROTAC must be validated.
Protocol 1: Confirmation of Ternary Complex Formation
Proximity-based assays are essential to confirm that the PROTAC can successfully bridge the POI and the E3 ligase.[3] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method.[4]
Methodology:
-
Label the purified target protein (POI) and E3 ligase with a compatible FRET donor/acceptor pair (e.g., Tb-cryptate and d2).
-
In a microplate, incubate the labeled POI and E3 ligase with varying concentrations of the synthesized PROTAC.
-
After incubation, measure the TR-FRET signal on a compatible plate reader.
-
An increase in the FRET signal with increasing PROTAC concentration indicates the formation of the ternary complex.
Protocol 2: Assessment of Target Protein Degradation
The ultimate validation of a PROTAC is its ability to induce the degradation of the target protein in a cellular context.
Methodology (Western Blot):
-
Culture a relevant cell line and treat the cells with various concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a set time period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and quantify the total protein concentration in each lysate.
-
Separate equal amounts of total protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the POI.
-
Probe with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Apply a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
A reduction in the band intensity corresponding to the POI in PROTAC-treated samples compared to the control indicates successful protein degradation.[4] The concentration at which 50% degradation is observed is the DC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Ubiquitination Assays Using UBR5-Recruiting PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This ternary complex formation (POI-PROTAC-E3 ligase) facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the proteasome.[1][3]
While much of the PROTAC development has focused on E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL), there is a growing interest in expanding the repertoire of recruited E3 ligases to overcome resistance and increase the scope of targetable proteins.[4][5] UBR5, a HECT-type E3 ubiquitin ligase, has emerged as a promising candidate for targeted protein degradation.[6][7] UBR5 is implicated in various cellular processes, including the degradation of key oncogenic proteins such as MYC, making it an attractive target for therapeutic intervention.[8][9][10]
These application notes provide a detailed protocol for performing in vitro ubiquitination assays to characterize the activity of UBR5-recruiting PROTACs. This assay is a crucial step in the early-stage development of these novel degraders, allowing for the biochemical validation of a PROTAC's ability to induce UBR5-mediated ubiquitination of a target protein in a controlled, cell-free environment.
Data Presentation
Table 1: Representative Quantitative Data for a UBR5-Recruiting PROTAC
The following table summarizes exemplary quantitative data obtained from in vitro ubiquitination assays for a hypothetical UBR5-recruiting PROTAC targeting a protein of interest (POI). This data is for illustrative purposes to demonstrate how results can be presented.
| PROTAC Compound | Target Protein (POI) | UBR5 Concentration (nM) | POI Concentration (nM) | Max Ubiquitination (Ub_max) (% of total POI) | in vitro DC₅₀ (nM) |
| UBR5-PROTAC-A | POI-X | 50 | 100 | 85 | 75 |
| UBR5-PROTAC-B | POI-X | 50 | 100 | 60 | 250 |
| Negative Control | POI-X | 50 | 100 | <5 | >10,000 |
-
Ub_max : The maximum percentage of the target protein that is ubiquitinated in the assay, reflecting the efficacy of the PROTAC.
-
in vitro DC₅₀ : The concentration of the PROTAC that results in 50% of the maximum ubiquitination, indicating the potency of the PROTAC in this biochemical assay.
Experimental Protocols
Protocol 1: In Vitro Ubiquitination Assay for UBR5-Recruiting PROTACs
This protocol outlines the steps to assess the ability of a UBR5-recruiting PROTAC to induce the ubiquitination of a target protein in a reconstituted system.
Materials:
-
Recombinant human E1 activating enzyme (UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2/UbcH5b)
-
Recombinant human UBR5 (full-length or catalytic domain)
-
Recombinant target protein of interest (POI)
-
Ubiquitin
-
ATP solution (100 mM)
-
10x Ubiquitination Reaction Buffer (500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT)
-
PROTAC stock solution (in DMSO)
-
Deionized water (ddH₂O)
-
SDS-PAGE loading buffer
-
Primary antibodies against the POI and ubiquitin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Reaction Setup:
-
On ice, prepare a master mix containing the common reaction components (10x Reaction Buffer, ATP, E1, E2, Ubiquitin, and UBR5) at the desired final concentrations. A typical 25 µL reaction mixture is outlined in Table 2.
-
Aliquot the master mix into microcentrifuge tubes.
-
Add the target protein of interest (POI) to each reaction tube.
-
Add the UBR5-recruiting PROTAC at various concentrations to the respective tubes. For a negative control, add an equivalent volume of DMSO.
-
Bring the final volume of each reaction to 25 µL with deionized water.
-
-
Incubation:
-
Gently mix the components and centrifuge briefly to collect the reaction mixture at the bottom of the tube.
-
Incubate the reactions at 37°C for 60-90 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 5x SDS-PAGE loading buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
Detection of Ubiquitination:
-
Separate the protein samples by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. This will allow for the detection of both the unmodified POI and higher molecular weight ubiquitinated species, which appear as a ladder or smear.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add a chemiluminescent substrate and visualize the protein bands using an appropriate imaging system.
-
To confirm ubiquitination, the membrane can be stripped and re-probed with an anti-ubiquitin antibody.
-
Table 2: Example Reaction Components for a 25 µL In Vitro Ubiquitination Assay
| Component | Stock Concentration | Volume to Add | Final Concentration |
| 10x Reaction Buffer | 10x | 2.5 µL | 1x |
| ATP | 100 mM | 0.5 µL | 2 mM |
| E1 Enzyme (UBE1) | 1 µM | 0.5 µL | 20 nM |
| E2 Enzyme (UBE2D2) | 10 µM | 0.5 µL | 200 nM |
| Ubiquitin | 10 mg/mL (~1.17 mM) | 1 µL | ~47 µM |
| UBR5 | 1 µM | 1 µL | 40 nM |
| Target Protein (POI) | 2.5 µM | 2 µL | 200 nM |
| PROTAC/DMSO | Variable | 1 µL | Variable |
| Deionized Water | N/A | To 25 µL | N/A |
Note: The optimal concentrations of enzymes and substrates may need to be determined empirically.
Mandatory Visualizations
Caption: Mechanism of UBR5-recruiting PROTACs.
Caption: In vitro ubiquitination assay workflow.
References
- 1. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Harnessing UBR5 for targeted protein degradation of key transcriptional regulators [ouci.dntb.gov.ua]
- 6. Harnessing UBR5 for targeted protein degradation of key transcriptional regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UBR5 ubiquitin protein ligase E3 component n-recognin 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Identification of the HECT E3 ligase UBR5 as a regulator of MYC degradation using a CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
Application Note: Determination of DC50 for Tamoxifen-PEG-Clozapine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to eliminate specific unwanted proteins from cells.[1] These heterobifunctional molecules consist of two ligands connected by a linker; one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This proximity results in the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1] Tamoxifen-PEG-Clozapine is a PROTAC designed to target a specific protein for degradation by utilizing Tamoxifen as the POI-binding ligand and Clozapine to engage an E3 ligase, connected via a polyethylene (B3416737) glycol (PEG) linker.
A critical parameter for evaluating the efficacy of a PROTAC is the half-maximal degradation concentration (DC50), which is the concentration of the compound that results in 50% degradation of the target protein.[1][2] This application note provides a detailed protocol for determining the DC50 of Tamoxifen-PEG-Clozapine using a Western blot-based protein quantification method.
Principle of the Assay
The determination of the DC50 value involves treating a relevant cell line with serially diluted concentrations of the PROTAC. Following an incubation period, the cells are lysed, and the total protein is extracted. The level of the target protein is then quantified, typically by Western blot. The intensity of the protein bands is measured using densitometry and normalized to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[1][3] The percentage of protein degradation is calculated relative to a vehicle-treated control.[1] By plotting the percent degradation against the logarithm of the PROTAC concentration, a dose-response curve is generated, from which the DC50 value can be accurately calculated.[3]
Mechanism of Action and Experimental Workflow
The PROTAC Tamoxifen-PEG-Clozapine facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
The experimental procedure follows a systematic workflow to ensure accurate and reproducible results.
Caption: Experimental workflow for DC50 determination.
Protocols
Materials and Reagents
-
Cell Line: Appropriate cell line expressing the target protein (e.g., MCF-7 for estrogen receptor-positive breast cancer).
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
PROTAC Compound: Tamoxifen-PEG-Clozapine stock solution in DMSO.
-
Buffers:
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails.[1]
-
10x Tris-Buffered Saline with Tween-20 (TBST).
-
-
Protein Assay: BCA Protein Assay Kit.[1]
-
Western Blot Reagents:
-
4x Laemmli Sample Buffer.[1]
-
Precast SDS-PAGE gels (e.g., 4-12% Bis-Tris).
-
PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST.
-
Primary Antibodies: Rabbit anti-Target Protein, Mouse anti-GAPDH (or other loading control).
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Chemiluminescent Substrate (ECL).
-
Experimental Procedure
5.1. Cell Culture and Treatment
-
Seed cells in 6-well plates at a density that ensures they reach 70-80% confluency on the day of treatment. Allow cells to adhere overnight.[1]
-
Prepare serial dilutions of Tamoxifen-PEG-Clozapine in complete growth medium. A typical concentration range might be 1 µM to 0.1 nM.
-
Include a vehicle-only control (e.g., 0.1% DMSO).[1]
-
Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations.
-
Incubate the cells for a predetermined time (e.g., 16 or 24 hours) at 37°C.[1]
5.2. Cell Lysis and Protein Quantification
-
After incubation, aspirate the media and wash the cells twice with ice-cold PBS.[1]
-
Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.
-
Incubate the plates on ice for 30 minutes with occasional vortexing.[1]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[1]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Transfer the supernatant (protein lysate) to a new, pre-chilled tube.[1]
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
5.3. Western Blotting
-
Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer to each lysate.[1]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1]
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[4]
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane.[1]
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times with TBST for 10 minutes each.[3][4]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1][3]
-
Wash the membrane three times with TBST for 10 minutes each.[1][3]
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[1][3]
-
Repeat the antibody incubation process (steps 7-11) for the loading control antibody (e.g., anti-GAPDH).
Data Analysis and Presentation
-
Densitometry: Quantify the band intensities from the Western blot images using software like ImageJ.[3]
-
Normalization: Normalize the band intensity of the target protein to the corresponding loading control band for each sample.[1][3]
-
Calculate Percent Degradation: The percentage of protein degradation is calculated relative to the vehicle-treated control using the formula: % Degradation = (1 - (Normalized Intensity of Treated Sample / Normalized Intensity of Vehicle Control)) * 100
-
Dose-Response Curve: Plot the percentage of degradation against the log of the PROTAC concentration.
-
DC50 Calculation: Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the DC50 value. It's important to note that PROTAC data can sometimes exhibit biphasic relationships (the "hook effect") at high concentrations, which may require more complex curve-fitting models.[5][6][7]
Caption: Conceptual dose-response curve for a PROTAC.
Data Summary Table
The quantitative data should be summarized for clear interpretation and comparison.
| Concentration (nM) | Log [Conc.] | Normalized Target Protein Level | % Degradation |
| 0 (Vehicle) | N/A | 1.00 | 0 |
| 0.1 | -1.0 | 0.95 | 5 |
| 1 | 0.0 | 0.82 | 18 |
| 10 | 1.0 | 0.51 | 49 |
| 100 | 2.0 | 0.23 | 77 |
| 1000 | 3.0 | 0.15 | 85 |
| 10000 | 4.0 | 0.20 | 80 |
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Western Blot Protocol | Proteintech Group [ptglab.com]
- 5. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 6. Flexible Fitting of PROTAC Concentration-Response Curves with Changepoint Gaussian Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Improving the solubility of E3 Ligase Ligand-linker Conjugate 161
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered with E3 Ligase Ligand-linker Conjugate 161. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a chemical compound used in the synthesis of more complex molecules, such as Tamoxifen-PEG-Clozapine.[1][2] It incorporates a ligand for an E3 ubiquitin ligase and a linker, which are key components in the development of Proteolysis Targeting Chimeras (PROTACs).[3][4][][6]
Q2: I'm observing poor solubility of Conjugate 161 in my aqueous buffer. Is this expected?
A2: Many PROTACs and their building blocks, like Conjugate 161, are often large, complex, and hydrophobic molecules that exhibit low aqueous solubility.[7][8] Therefore, encountering solubility issues in standard aqueous buffers is not uncommon.
Q3: What are the initial steps to take if I encounter solubility issues?
A3: Start with simple and common laboratory techniques. These include gentle heating, vortexing, or sonication. If these methods are insufficient, you may need to consider solvent exchange or the use of co-solvents.
Q4: Can the linker component of the conjugate affect its solubility?
A4: Yes, the linker plays a significant role in the overall physicochemical properties of the conjugate, including its solubility.[4] Modifying the linker, for instance by incorporating basic nitrogen atoms into alkyl linkers, has been shown to improve the solubility of PROTACs.[9]
Troubleshooting Guide: Improving the Solubility of Conjugate 161
Researchers may face challenges with the solubility of this compound. This guide provides a systematic approach to troubleshoot and resolve these issues.
Problem: Precipitate is observed after adding Conjugate 161 to an aqueous solution.
Workflow for Troubleshooting Solubility Issues
Caption: A workflow diagram for troubleshooting solubility issues.
Solution 1: pH Adjustment
Many organic molecules contain ionizable groups, and their solubility is pH-dependent.
-
Rationale: Altering the pH of the solution can protonate or deprotonate acidic or basic functional groups within Conjugate 161, potentially increasing its solubility in aqueous media.
-
Protocol:
-
Prepare a stock solution of Conjugate 161 in a minimal amount of an organic solvent (e.g., DMSO).
-
Prepare a series of buffers with varying pH values (e.g., from pH 4 to pH 9).
-
Add a small aliquot of the stock solution to each buffer.
-
Observe for any precipitation and determine the optimal pH range for solubility.
-
Solution 2: Use of Co-solvents
The addition of a water-miscible organic solvent can enhance the solubility of hydrophobic compounds.[10]
-
Rationale: Co-solvents can reduce the polarity of the aqueous solution, making it more favorable for dissolving nonpolar molecules like Conjugate 161.
-
Common Co-solvents:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Polyethylene glycol (PEG)
-
-
Protocol:
-
Prepare a concentrated stock solution of Conjugate 161 in 100% of a suitable co-solvent (e.g., DMSO).
-
Gradually add the aqueous buffer to the stock solution while vortexing to avoid precipitation.
-
Alternatively, prepare different percentages of the co-solvent in your aqueous buffer (e.g., 1%, 5%, 10% DMSO) and then add Conjugate 161.
-
Solution 3: Formulation Strategies
For more persistent solubility issues, advanced formulation techniques can be employed.
-
Amorphous Solid Dispersions (ASDs):
-
Lipid-Based Formulations:
Quantitative Data Summary
Since specific experimental solubility data for this compound is not publicly available, researchers are encouraged to generate this data empirically using the protocols outlined below. The following table provides a template for recording and comparing solubility data under different conditions.
| Condition | Solvent/Buffer System | Temperature (°C) | Solubility (µg/mL or µM) | Observations |
| 1 | PBS (pH 7.4) | 25 | User-determined | e.g., Precipitate observed |
| 2 | PBS with 5% DMSO | 25 | User-determined | |
| 3 | Acetate Buffer (pH 5.0) | 25 | User-determined | |
| 4 | Tris Buffer (pH 8.5) | 25 | User-determined | |
| 5 | FaSSIF (Fasted State Simulated Intestinal Fluid) | 37 | User-determined | |
| 6 | FeSSIF (Fed State Simulated Intestinal Fluid) | 37 | User-determined |
Detailed Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Nephelometry
This protocol provides a high-throughput method to estimate the solubility of a compound.
Workflow for Kinetic Solubility Assay
Caption: A workflow for determining kinetic solubility.
-
Materials:
-
This compound
-
DMSO (anhydrous)
-
Aqueous buffer of choice (e.g., PBS pH 7.4)
-
96-well microplate
-
Nephelometer or plate reader capable of measuring turbidity
-
-
Procedure:
-
Prepare a 10 mM stock solution of Conjugate 161 in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 1 µM).
-
Transfer a small volume (e.g., 2 µL) of each dilution into the wells of a 96-well plate in triplicate.
-
Rapidly add a larger volume (e.g., 198 µL) of the aqueous buffer to each well.
-
Seal the plate and incubate at a controlled temperature (e.g., 25°C) with shaking for a set period (e.g., 2 hours).
-
Measure the turbidity of each well using a nephelometer.
-
The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the buffer-only control.
-
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound.
-
Materials:
-
This compound (solid)
-
Solvent of choice
-
Small glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC-UV or LC-MS/MS system
-
-
Procedure:
-
Add an excess amount of solid Conjugate 161 to a vial containing a known volume of the solvent (e.g., 1 mL).
-
Seal the vial and place it on a shaker at a constant temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation.
-
Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with an appropriate solvent.
-
Quantify the concentration of Conjugate 161 in the diluted supernatant using a validated HPLC-UV or LC-MS/MS method with a standard curve.[]
-
References
- 1. alfa-labotrial.com [alfa-labotrial.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 6. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
Troubleshooting low ERα degradation efficiency with clozapine PROTACs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing clozapine-based Proteolysis Targeting Chimeras (PROTACs) for the degradation of Estrogen Receptor Alpha (ERα).
Frequently Asked Questions (FAQs)
Q1: My clozapine-based PROTAC shows low or no degradation of ERα. What are the potential causes?
Low degradation efficiency is a common challenge in PROTAC development and can stem from several factors:
-
Inefficient Ternary Complex Formation: The cornerstone of PROTAC efficacy is the formation of a stable ternary complex between ERα, the clozapine (B1669256) PROTAC, and the E3 ligase. If this complex is unstable or adopts a non-productive conformation, ubiquitination and subsequent degradation will be inefficient.[1][2]
-
Poor Cell Permeability: PROTACs are often large molecules and may struggle to cross the cell membrane to reach their intracellular target.[1][3][4]
-
Suboptimal Linker Design: The linker connecting the clozapine E3 ligase ligand and the ERα binding warhead is critical. Its length, rigidity, and attachment points determine the geometry of the ternary complex. An inappropriate linker can lead to steric hindrance or an unproductive orientation.[1][2]
-
Low E3 Ligase Expression: The specific E3 ligase recruited by clozapine, ubiquitin protein ligase E3 component N-recognin 5 (UBR5), must be sufficiently expressed in the experimental cell line.[5][6]
-
"Hook Effect": At high concentrations, PROTACs can form binary complexes with either ERα or the E3 ligase, which are non-productive for degradation. This can lead to a bell-shaped dose-response curve where higher concentrations result in decreased degradation.[1][3][7]
-
PROTAC Instability: The PROTAC molecule itself may be unstable in the cell culture medium or inside the cell, leading to a lower effective concentration.[1]
Q2: How can I troubleshoot the low degradation efficiency of my clozapine ERα PROTAC?
A systematic approach can help identify the root cause of poor degradation:
-
Confirm Target and E3 Ligase Engagement:
-
Verify the expression of ERα and the clozapine-recruited E3 ligase (UBR5) in your cell line using Western blotting or qPCR.[2]
-
Perform co-immunoprecipitation (Co-IP) experiments to confirm the formation of the ERα-PROTAC-E3 ligase ternary complex.
-
-
Optimize PROTAC Concentration and Treatment Time:
-
Assess Cell Permeability:
-
If poor permeability is suspected, consider modifying the linker to improve physicochemical properties.[1]
-
-
Verify the Degradation Pathway:
-
Redesign the PROTAC:
Q3: What is the "hook effect" and how can I mitigate it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1][7] This occurs because at excessive concentrations, the PROTAC is more likely to form separate binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[1]
To mitigate the hook effect:
-
Perform a Dose-Response Curve: Always conduct experiments across a wide range of concentrations to identify the optimal degradation concentration and observe the characteristic bell-shaped curve of the hook effect.[1]
-
Test Lower Concentrations: Focus on the nanomolar to low micromolar range to find the "sweet spot" for maximal degradation.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No ERα Degradation | Inefficient ternary complex formation | Confirm target and E3 ligase engagement via co-immunoprecipitation. Consider redesigning the linker.[1][2] |
| Low or no expression of the required E3 ligase (UBR5) | Verify E3 ligase expression in the cell line using Western blot or qPCR. Choose a cell line with higher expression if necessary.[2][11] | |
| Poor cell permeability of the PROTAC | Modify the linker to improve physicochemical properties.[1][3][4] | |
| Lack of target engagement | Confirm binding of the warhead to ERα through binding assays (e.g., SPR, ITC). | |
| Decreased Degradation at High Concentrations | "Hook effect" | Perform a wide dose-response experiment to identify the optimal concentration. Test lower concentrations.[1][7] |
| ERα Levels Recover After Initial Degradation | PROTAC instability | Assess the stability of the PROTAC in your experimental conditions. Consider a more stable linker design.[1] |
| Cellular resistance mechanisms | Investigate potential upregulation of ERα synthesis or mutations in the ERα or E3 ligase binding sites. | |
| Off-Target Effects Observed | Non-specific protein degradation | Optimize the ERα-binding warhead for higher selectivity. Modify the linker to alter the geometry of the ternary complex.[1] |
Experimental Protocols
Western Blotting for ERα Degradation
-
Cell Lysis: After treatment with the clozapine PROTAC, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ERα overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize the ERα signal to the loading control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Lysis: Lyse cells treated with the clozapine PROTAC in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against either ERα or the E3 ligase overnight at 4°C.
-
Bead Capture: Add Protein A/G magnetic beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for all three components of the ternary complex: ERα, the E3 ligase, and a tag on the PROTAC if available.
Quantitative Data Summary
| PROTAC | Target | E3 Ligase Ligand | Cell Line | DC₅₀ | Reference |
| Tamoxifen-PEG-Clozapine | ERα | Clozapine | MCF-7 | Not explicitly stated, but degradation shown | [5][6] |
| ERE-PROTAC | ERα | VH032 | MCF-7 | < 5 µM | [8][9] |
| ERD-308 | ERα | VHL ligand | MCF-7 | 30 nM (significant degradation observed) | [12] |
| A3 | ERα | VHL ligand | MCF-7 | 0.12 µM | [13] |
Visualizations
Caption: Mechanism of ERα degradation by a clozapine-based PROTAC.
Caption: A logical workflow for troubleshooting low ERα degradation.
Caption: The "Hook Effect" at high PROTAC concentrations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Five questions that determine the success of your PROTAC programs - Syngene International Ltd [syngeneintl.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Clozapine as an E3 Ligand for PROTAC Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of New Small-Molecule Inducers of Estrogen-related Receptor α (ERRα) Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Estrogen Receptor-α Targeting: PROTACs, SNIPERs, Peptide-PROTACs, Antibody Conjugated PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence theranostic PROTACs for real-time visualization of ERα degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PEG Linker Length for UBR5-Mediated Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing polyethylene (B3416737) glycol (PEG) linker length for Proteolysis Targeting Chimeras (PROTACs) that utilize the E3 ubiquitin ligase UBR5 for targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the role of the PEG linker in a UBR5-recruiting PROTAC?
A1: The PEG linker in a PROTAC is a crucial component that connects the ligand binding to the target protein (protein of interest, POI) and the ligand binding to the E3 ligase, UBR5. The length and flexibility of this linker are critical for the formation of a stable and productive ternary complex (POI-PROTAC-UBR5), which is essential for the subsequent ubiquitination and degradation of the target protein by the proteasome. An inadequately optimized linker can lead to reduced degradation efficiency or a complete lack of degradation.
Q2: How does PEG linker length influence the efficiency of UBR5-mediated degradation?
A2: The length of the PEG linker directly impacts the distance and orientation between the target protein and UBR5 within the ternary complex.
-
Too short a linker may cause steric hindrance, preventing the formation of a stable ternary complex.
-
Too long a linker can lead to unproductive binding modes where the ubiquitination sites on the target protein are not accessible to the E2 ubiquitin-conjugating enzyme associated with UBR5.
Therefore, an optimal linker length is required to facilitate the correct geometry for efficient ubiquitination.
Q3: What are the typical PEG linker lengths (in terms of number of ethylene (B1197577) glycol units) that have been successfully used for UBR5-recruiting PROTACs?
A3: The optimal PEG linker length is highly dependent on the specific target protein and the ligands used. However, studies have shown that PEG linkers with 2 to 12 ethylene glycol units are a common starting point for optimization. It is crucial to experimentally determine the optimal length for each specific PROTAC system.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low degradation of the target protein. | The PEG linker is too short or too long, preventing the formation of a productive ternary complex. | Synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6, PEG8, PEG10, PEG12). |
| "Hook effect" observed (decreased degradation at high PROTAC concentrations). | At high concentrations, the PROTAC forms binary complexes (PROTAC-Target or PROTAC-UBR5) instead of the desired ternary complex. | This is a common phenomenon with PROTACs. The focus should be on the degradation observed at lower concentrations. The linker length can still be optimized to improve the maximal degradation (Dmax) and the concentration at which 50% of the protein is degraded (DC50). |
| Off-target protein degradation. | The PROTAC is inducing the degradation of proteins other than the intended target. | This could be due to the linker allowing for the recruitment of other proteins into the proximity of UBR5. Modifying the linker length and composition can alter the conformation of the ternary complex and potentially reduce off-target effects. |
Experimental Protocols
1. Synthesis of a PEG Linker Library
A series of PROTACs with varying PEG linker lengths should be synthesized. This typically involves standard solid-phase or solution-phase chemistry. For example, starting with a common precursor, PEG linkers of different lengths (e.g., 2, 4, 6, 8, 10, 12 ethylene glycol units) can be coupled to the target protein ligand and the UBR5 ligand.
2. Western Blotting for Target Degradation
-
Cell Culture: Plate cells (e.g., HEK293T, or a cell line relevant to the disease context) at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of each PROTAC from the PEG linker library for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lysis: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). Use a corresponding secondary antibody and detect the signal using a chemiluminescence imager.
-
Analysis: Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control.
3. Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
-
Cell Treatment and Lysis: Treat cells with the PROTACs at a concentration that gives optimal degradation. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein or UBR5, coupled to magnetic beads.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes and analyze the presence of the target protein, UBR5, and other components of the ubiquitin-proteasome system by Western blotting.
Data Summaries
Table 1: Hypothetical Data for PEG Linker Optimization of a UBR5-Recruiting PROTAC Targeting Protein X
| PROTAC (Linker) | DC50 (nM) | Dmax (%) |
| PROTAC-PEG2 | >1000 | <10 |
| PROTAC-PEG4 | 500 | 45 |
| PROTAC-PEG6 | 150 | 85 |
| PROTAC-PEG8 | 50 | 95 |
| PROTAC-PEG10 | 200 | 80 |
| PROTAC-PEG12 | 600 | 50 |
This table illustrates that for this hypothetical Protein X, a PROTAC with a PEG8 linker shows the highest potency (lowest DC50) and efficacy (highest Dmax).
Visual Guides
How to address off-target effects of clozapine-based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with clozapine-based Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: My clozapine-based PROTAC shows low degradation efficiency for my target protein. What are the common causes and how can I troubleshoot this?
Low degradation efficiency is a common challenge in PROTAC development. Several factors related to the clozapine-based PROTAC or the experimental setup could be the cause.
Troubleshooting Steps:
-
Confirm Ternary Complex Formation: The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is essential for degradation.[1]
-
Recommendation: Use biophysical assays like TR-FRET, SPR, or ITC to measure the formation and stability of the ternary complex.[2]
-
-
Optimize PROTAC Concentration (Avoid the "Hook Effect"): At very high concentrations, PROTACs are more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex, leading to reduced degradation. This is known as the "hook effect".[2]
-
Recommendation: Perform a wide dose-response experiment (e.g., 1 nM to 10 µM) to identify the optimal concentration range and observe the characteristic bell-shaped curve of the hook effect.[2]
-
-
Assess Cell Permeability: PROTACs are often large molecules with poor cell permeability.[2][3]
-
Verify E3 Ligase Expression: The efficacy of a clozapine-based PROTAC depends on the expression of the corresponding E3 ligase in the cell line being used. When using clozapine (B1669256) as an E3 ligase binder, it has been shown to recruit the UBR5 E3 ligase via its N-recognin 5 component.[4][5]
-
Recommendation: Confirm the expression of UBR5 (or another intended E3 ligase) in your target cells using Western blot or qPCR.[1]
-
-
Check for PROTAC Stability: The compound may be unstable in your cell culture medium or under your storage conditions.
-
Recommendation: Assess the stability of your PROTAC in the experimental conditions using methods like LC-MS.[2]
-
Q2: I am observing significant off-target effects with my clozapine-based PROTAC. What are the likely reasons and how can I mitigate them?
Off-target effects can arise from the degradation of proteins other than the intended target.[6] Given that clozapine itself is a pharmacologically promiscuous molecule, this is a key consideration for clozapine-based PROTACs.
Strategies to Mitigate Off-Target Effects:
-
Optimize the Target-Binding Moiety:
-
Recommendation: If the warhead for your protein of interest is not highly selective, consider redesigning it for higher specificity.[2]
-
-
Modify the Linker:
-
Recommendation: The length and composition of the linker can influence the geometry of the ternary complex and which proteins are presented for ubiquitination. Systematically vary the linker to improve selectivity.[2]
-
-
Global Proteomics Analysis:
-
Use an Inactive Control:
-
Recommendation: Synthesize a control PROTAC with a modification to the clozapine moiety or the target binder (e.g., an epimer) that prevents binding to the E3 ligase or the target protein, respectively. This helps to distinguish between degradation-dependent and -independent off-target effects.[7]
-
Q3: How do I confirm that the observed phenotype is due to the degradation of my target protein and not an off-target effect of the clozapine-based PROTAC?
It is crucial to deconvolute the effects of on-target degradation from other potential pharmacological effects of the PROTAC molecule.[7]
Validation Strategies:
-
Washout Experiments:
-
Recommendation: Remove the PROTAC from the cell culture and monitor the recovery of the target protein levels and the reversal of the observed phenotype.[2]
-
-
Rescue Experiments:
-
Recommendation: Express a degradation-resistant mutant of your target protein in the cells. If the phenotype is reversed, it is likely due to on-target degradation.
-
-
mRNA Level Analysis:
-
Recommendation: To confirm that the reduction in protein level is due to degradation and not transcriptional repression, measure the mRNA levels of the target gene using qPCR. No significant change in mRNA levels is expected.[7]
-
Troubleshooting Guides
Issue 1: Inconsistent results between experiments.
-
Possible Cause: Variability in cell culture conditions.
-
Solution: Standardize cell culture conditions, including cell passage number, confluency, and seeding densities.[2]
-
Possible Cause: Degradation of the PROTAC stock solution.
-
Solution: Prepare fresh stock solutions and store them appropriately. Verify the integrity of the compound using LC-MS.
Issue 2: No degradation observed even at high concentrations.
-
Possible Cause: The chosen E3 ligase is not expressed or is inactive in the cell line.
-
Solution: Confirm E3 ligase expression via Western blot or qPCR. Consider using a different cell line with known high expression of the relevant E3 ligase.
-
Possible Cause: The PROTAC is unable to induce a productive ternary complex.
-
Solution: Re-evaluate the design of the PROTAC, particularly the linker length and attachment points.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a clozapine-based PROTAC targeting Protein X, illustrating the type of data that should be generated and analyzed.
| Parameter | Value | Interpretation |
| On-Target Effects | ||
| DC50 (Protein X) | 50 nM | Potency of degradation for the intended target. |
| Dmax (Protein X) | >95% | Maximum degradation of the intended target. |
| Off-Target Effects (from Proteomics) | ||
| Off-Target Protein A Degradation | 30% at 1 µM | Moderate off-target degradation at high concentrations. |
| Off-Target Protein B Degradation | <10% at 1 µM | Minimal off-target degradation. |
| Binding Affinities (SPR) | ||
| K_D (PROTAC to Protein X) | 200 nM | Binding affinity to the target protein. |
| K_D (PROTAC to E3 Ligase) | 500 nM | Binding affinity to the E3 ligase. |
Experimental Protocols
Protocol 1: Global Proteomics Analysis for Off-Target Profiling
This protocol outlines a general workflow for identifying off-target protein degradation using mass spectrometry.
-
Sample Preparation:
-
Treat cells with the optimal concentration of the clozapine-based PROTAC and a vehicle control for a short duration (e.g., 2-6 hours) to enrich for direct degradation targets.[7]
-
Include an inactive epimer of the PROTAC as a negative control.
-
Harvest and lyse the cells.
-
-
Protein Digestion and Labeling:
-
Quantify the protein concentration of the lysates.
-
Digest the proteins into peptides using trypsin.
-
Label the peptides from different treatment conditions with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.[8]
-
-
LC-MS/MS Analysis:
-
Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[8]
-
-
Data Analysis:
-
Identify and quantify thousands of proteins across all samples.
-
Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.[8]
-
Protocol 2: Western Blotting for Off-Target Validation
This protocol is for validating potential off-targets identified from global proteomics.
-
Cell Treatment and Lysis:
-
Treat cells with a range of concentrations of the clozapine-based PROTAC for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane and probe with a validated primary antibody against the potential off-target protein.
-
Incubate with a secondary antibody conjugated to HRP.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: Workflow for identifying and validating off-target effects of clozapine-based PROTACs.
Caption: On-target and potential off-target signaling pathways for a clozapine-based PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clozapine as an E3 Ligand for PROTAC Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. escholarship.org [escholarship.org]
- 8. benchchem.com [benchchem.com]
Strategies to enhance the stability of Tamoxifen-PEG-Clozapine
Technical Support Center: Tamoxifen-PEG-Clozapine Conjugate
Welcome to the technical support center for the novel Tamoxifen-PEG-Clozapine (TPC) conjugate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing and troubleshooting the stability of this tripartite molecule.
Frequently Asked Questions (FAQs)
Q1: What is the hypothetical structure of the Tamoxifen-PEG-Clozapine (TPC) conjugate and which parts are most susceptible to degradation?
A: The TPC conjugate is designed with a polyethylene (B3416737) glycol (PEG) backbone linking Tamoxifen (B1202) and Clozapine (B1669256). A common conjugation strategy involves using linker chemistry, such as an ester linkage, which can be susceptible to degradation. The primary points of instability are the linker bond and the tertiary amine groups present in both Tamoxifen and Clozapapine.
Q2: What are the primary chemical degradation pathways for the TPC conjugate?
A: The two principal degradation pathways are hydrolysis and oxidation .
-
Hydrolysis: The ester bond linking one of the drug molecules to the PEG chain is susceptible to cleavage by water. This reaction is highly dependent on the pH of the solution.[1] Both acidic and basic conditions can catalyze the breakdown of ester bonds.[2][3]
-
Oxidation: Both Tamoxifen and Clozapine contain tertiary amine groups. These sites are prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or light exposure.[1] This process typically leads to the formation of N-oxide derivatives, which may have altered pharmacological activity.[4][5][6][7][8][9]
Q3: My TPC conjugate is degrading rapidly in aqueous buffer. What is the likely cause and how can I fix it?
A: Rapid degradation in an aqueous environment strongly suggests hydrolysis of the ester linkage. The rate of hydrolysis is highly sensitive to pH.[3][10] Extreme pH values (either highly acidic or highly alkaline) can significantly accelerate this process.
Troubleshooting Steps:
-
pH Optimization: The first step is to ensure your formulation is buffered to a pH that minimizes hydrolysis. Typically, a pH range of 6.0-7.5 is optimal for ester stability. Conduct a pH stability study to determine the ideal range for the TPC conjugate.
-
Temperature Control: Store solutions at reduced temperatures (2-8°C for short-term, ≤ -20°C for long-term) to slow down the rate of hydrolysis.
-
Linker Modification: For long-term development, the stability of the conjugate can be improved by modifying the chemical structure of the linker to make it less susceptible to hydrolysis.[11][12]
Table 1: Hypothetical pH-Dependent Degradation of TPC Conjugate
| pH of Buffer | Temperature | Time (24h) | % Intact TPC Conjugate Remaining |
|---|---|---|---|
| 4.5 | 25°C | 24h | 65% |
| 7.0 | 25°C | 24h | 95% |
| 9.0 | 25°C | 24h | 72% |
| 7.0 | 4°C | 24h | 99% |
Q4: I am observing the formation of N-oxide impurities in my sample. How can this be prevented?
A: The formation of N-oxides indicates oxidative degradation of the tertiary amine moieties in Tamoxifen and/or Clozapine.[4][5][6] This is often catalyzed by oxygen, light, and trace metal ions.
Prevention Strategies:
-
Control Atmosphere: Prepare and store the conjugate solution under an inert atmosphere (e.g., by purging with nitrogen or argon) to minimize exposure to oxygen.[13]
-
Add Antioxidants: Incorporate antioxidants into the formulation. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), ascorbic acid, or methionine.[14][15][16] These agents are preferentially oxidized, thereby protecting the drug.[15]
-
Use Chelating Agents: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions that can catalyze oxidation reactions.[13][17]
-
Protect from Light: Store the conjugate in amber vials or otherwise protect it from light to prevent photolytic degradation.[13][18] Tamoxifen, in particular, is known to be susceptible to photodegradation.[18]
Table 2: Effect of Stabilizers on TPC Conjugate Oxidation
| Formulation Condition | Storage | % N-Oxide Formation (48h) |
|---|---|---|
| Standard Buffer (pH 7.0) | Ambient light, air | 8.5% |
| Standard Buffer + 0.01% BHT | Ambient light, air | 2.1% |
| Standard Buffer + 0.1mM EDTA | Ambient light, air | 4.3% |
| Standard Buffer + BHT + EDTA | Protected from light, N₂ overlay | < 0.5% |
Troubleshooting Guide
| Observed Problem | Potential Causes | Recommended Actions & Solutions |
| Unexpected peaks appear in HPLC chromatogram during stability testing. | 1. Chemical degradation (hydrolysis, oxidation).2. Aggregation of the conjugate.3. Impurities from synthesis. | 1. Perform a forced degradation study (see Protocol 1) to generate and identify potential degradation products.[19][20]2. Use LC-MS to determine the mass of the unknown peaks and elucidate their structures.[2][21]3. Analyze samples using Size-Exclusion Chromatography (SEC-HPLC) to detect high-molecular-weight species indicative of aggregation.[22] |
| Progressive loss of TPC conjugate concentration over time, even under recommended storage. | 1. Adsorption to container surfaces.2. Inadequate control of environmental factors (e.g., oxygen or light exposure). | 1. Use low-protein-binding polypropylene (B1209903) or silanized glass containers.2. Consider adding a non-ionic surfactant (e.g., 0.01-0.05% Polysorbate 20 or 80) to the formulation to reduce surface adsorption.3. Re-evaluate storage procedures to ensure strict light protection and inert atmosphere. |
| Variability in stability results between different batches. | 1. Inconsistent purity of starting materials.2. Presence of varying levels of residual catalysts or metal impurities from synthesis.3. Inconsistent final formulation parameters (e.g., pH). | 1. Implement stringent quality control on all raw materials.2. Analyze batches for trace metal content.3. Ensure the manufacturing and formulation process is robust and consistently yields the final product with identical specifications. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation or stress testing study is essential for identifying likely degradation products and establishing the stability-indicating nature of analytical methods.[20][23]
Objective: To intentionally degrade the TPC conjugate under various stress conditions to understand its degradation pathways.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of the TPC conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 2, 6, and 24 hours.
-
Thermal Degradation: Store the stock solution (and lyophilized powder, if available) at 70°C for 24 and 48 hours.
-
Photolytic Degradation: Expose the stock solution in a clear vial to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by RP-HPLC and LC-MS to identify and quantify the parent conjugate and any degradation products.
Protocol 2: Representative RP-HPLC Method for Stability Assessment
Objective: To quantify the intact TPC conjugate and separate it from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 90% B
-
25-28 min: 90% B
-
28-30 min: 90% to 20% B
-
30-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Diode Array Detector (DAD) scanning 220-400 nm; quantify at the λmax of Tamoxifen or Clozapine moiety.
-
Injection Volume: 10 µL
Workflow Visualization
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. Characterization of forced degradation products of clozapine by LC-DAD/ESI-Q-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. ClinPGx [clinpgx.org]
- 6. PharmGKB summary: tamoxifen pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pharmacokinetics of clozapine and its metabolites in psychiatric patients: plasma protein binding and renal clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Factors Affecting Drug Stability: pH – StabilityStudies.in [stabilitystudies.in]
- 11. The effect of the linker on the hydrolysis rate of drug-linked ester bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 14. ftloscience.com [ftloscience.com]
- 15. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. biopharminternational.com [biopharminternational.com]
- 20. acdlabs.com [acdlabs.com]
- 21. researchgate.net [researchgate.net]
- 22. pharmafocusamerica.com [pharmafocusamerica.com]
- 23. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Tamoxifen-PEG-Clozapine Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Tamoxifen-PEG-Clozapine for targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for Tamoxifen-PEG-Clozapine?
A1: Tamoxifen-PEG-Clozapine is a Proteolysis Targeting Chimera (PROTAC). It is designed to hijack the ubiquitin-proteasome system to induce the degradation of a specific target protein.[1] The molecule consists of three parts:
-
Tamoxifen (B1202): A ligand that binds to the target protein, primarily the Estrogen Receptor α (ERα).[2][3]
-
Clozapine (B1669256): A ligand that recruits an E3 ubiquitin ligase. Recent studies have identified clozapine as a recruiter for the E3 ligase component N-recognin 5 (UBR5).[4]
-
PEG Linker: A polyethylene (B3416737) glycol linker that connects the tamoxifen and clozapine moieties, facilitating the formation of a ternary complex between the target protein and the E3 ligase.[5]
The formation of this ternary complex (ERα-PROTAC-UBR5) is intended to trigger the ubiquitination of ERα, marking it for degradation by the proteasome.
Q2: I am not observing any degradation of my target protein. What are the most common reasons?
A2: A lack of degradation can stem from several factors, ranging from the compound itself to the experimental setup. Key areas to investigate include:
-
Inefficient Ternary Complex Formation: The PROTAC may not effectively bring together the target protein and the E3 ligase due to issues with the linker or binding affinities.[6]
-
Poor Cell Permeability: PROTACs are large molecules and may not efficiently cross the cell membrane to reach their intracellular target.[1][7]
-
Incorrect E3 Ligase Choice: The targeted E3 ligase (UBR5) may not be expressed at sufficient levels in your chosen cell line.[7]
-
Suboptimal PROTAC Concentration: The concentration used may be too low to be effective or, conversely, too high, leading to the "hook effect".[7]
-
Compound Instability: The PROTAC may be unstable in your cell culture medium.[7]
Q3: I see a bell-shaped dose-response curve where degradation decreases at higher concentrations. What is happening?
A3: This phenomenon is known as the "hook effect" and is a common characteristic of PROTACs.[8][9] It occurs because at excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) rather than the productive ternary complex required for degradation.[9][10] These binary complexes compete with and inhibit the formation of the degradation-competent ternary complex, leading to reduced efficacy at high concentrations.[7]
Q4: How critical is the PEG linker to the activity of Tamoxifen-PEG-Clozapine?
A4: The linker is a pivotal component of any PROTAC, and its length, composition, and attachment points are critical for efficacy.[5][11][12] An improperly designed linker can lead to:
-
Steric Hindrance: If the linker is too short, it can prevent the simultaneous binding of the target protein and the E3 ligase.[11]
-
Unstable Ternary Complex: If the linker is too long or too flexible, it may not effectively bring the two proteins into the correct orientation for efficient ubiquitin transfer.[5][11] The linker also significantly influences the PROTAC's physicochemical properties, such as solubility and cell permeability.[11]
Q5: What are the essential controls for a protein degradation experiment?
A5: To ensure the validity of your results, the following controls are highly recommended:
-
Vehicle Control (e.g., DMSO): To establish the baseline level of the target protein.
-
Proteasome Inhibitor Control (e.g., MG132): To confirm that the degradation is proteasome-dependent. Pre-treating cells with MG132 before adding the PROTAC should "rescue" the protein from degradation.[13]
-
Negative Control Compound: An inactive version of the PROTAC, such as a molecule with a scrambled or missing ligand for either the target or the E3 ligase, can help confirm that the observed degradation is specific to the intended mechanism.
Troubleshooting Guide
If you are not observing the expected degradation of the target protein, follow this logical workflow to diagnose the issue.
Problem 1: No Target Degradation Observed at Any Concentration
This is a common issue that requires a systematic approach to identify the root cause.
Step 1: Verify Compound Integrity and Experimental Parameters
-
Compound Quality: Ensure the purity and integrity of your Tamoxifen-PEG-Clozapine stock. Consider re-synthesis or re-purification if in doubt.
-
Dose-Response Range: Test a very broad range of concentrations (e.g., 1 pM to 50 µM) to rule out the possibility that your initial range was too narrow or fell entirely within the "hook effect" region.[9]
-
Time Course: Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) as degradation kinetics can vary. The optimal degradation window might be missed with a single time point.[13]
Step 2: Confirm Expression of Key Cellular Components
-
Target Protein (ERα): Verify that your chosen cell line expresses ERα at detectable levels using Western blotting. MCF-7 cells are a known ERα-positive cell line and can serve as a positive control.[2][14]
-
E3 Ligase (UBR5): Confirm the expression of the UBR5 E3 ligase in your cell line via Western blot or qPCR. If expression is low, consider using a different cell line.
Step 3: Assess Ternary Complex Formation
-
The inability to form a stable ternary complex is a primary reason for PROTAC failure.[6] Use Co-Immunoprecipitation (Co-IP) to determine if Tamoxifen-PEG-Clozapine can induce an interaction between ERα and UBR5 in your cells.
Step 4: Verify Ubiquitin-Proteasome Pathway Functionality
-
Proteasome Activity: As mentioned in the FAQs, use a proteasome inhibitor like MG132. If the PROTAC is functional, pre-treatment with MG132 should block degradation.[13]
-
Ubiquitination: Perform an in-cell ubiquitination assay to see if the target protein is being ubiquitinated in the presence of the PROTAC. A lack of ubiquitination, even with complex formation, may point to an unproductive ternary complex geometry.[7]
Problem 2: The "Hook Effect" is Observed (Reduced Degradation at High Concentrations)
This indicates that the PROTAC is likely functional but is being used at suboptimal concentrations.
-
Refine Concentration Range: Repeat the dose-response experiment, focusing on lower concentrations to accurately determine the optimal concentration for maximal degradation (Dmax) and the concentration that achieves 50% degradation (DC50).[8]
-
Biophysical Assays: If available, use techniques like TR-FRET or AlphaLISA to directly measure ternary complex formation across a range of PROTAC concentrations. This can help correlate the extent of complex formation with the observed degradation profile.[8][15]
Data Presentation
Table 1: Hypothetical Impact of Linker Length on Degradation Efficacy
Optimizing the linker is crucial for PROTAC performance.[16][17] This table illustrates how linker length could theoretically affect the degradation of ERα by a Tamoxifen-Clozapine PROTAC in MCF-7 cells after a 24-hour treatment.
| PROTAC Variant | Linker Length (PEG units) | DC50 (nM) | Dmax (%) |
| TPC-1 | 2 | > 1000 | < 10 |
| TPC-2 | 4 | 150 | 65 |
| TPC-3 | 6 | 25 | 92 |
| TPC-4 | 8 | 90 | 78 |
| TPC-5 | 12 | 350 | 55 |
DC50: Concentration for 50% degradation. Dmax: Maximum percentage of degradation.
Table 2: Troubleshooting with Pathway Inhibitors
This table shows expected outcomes from a Western blot experiment when using inhibitors to validate the mechanism of action for a functional Tamoxifen-PEG-Clozapine (TPC).
| Treatment Condition | Expected ERα Level (relative to Vehicle) | Interpretation |
| Vehicle (DMSO) | 100% | Baseline protein level. |
| TPC (Optimal Conc.) | ~10% | Successful degradation. |
| TPC + MG132 (Proteasome Inhibitor) | ~90-100% | Degradation is proteasome-dependent. |
| TPC + MLN4924 (Neddylation Inhibitor) | ~80-100% | Degradation is dependent on cullin-RING E3 ligase activity. |
Mandatory Visualization
Diagrams of Pathways and Workflows
Caption: Proposed mechanism of Tamoxifen-PEG-Clozapine.
Caption: A standard experimental workflow for testing a PROTAC.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Tamoxifen and N-Desmethyl Tamoxifen Protein Targets in MCF-7 Cells Using Large-Scale Protein Folding and Stability Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tamoxifen - Wikipedia [en.wikipedia.org]
- 4. Clozapine as an E3 Ligand for PROTAC Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of Tamoxifen and N-Desmethyl Tamoxifen Protein Targets in MCF-7 Cells Using Large-Scale Protein Folding and Stability Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Reducing the "Hook Effect" with UBR5-Recruiting PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the "hook effect" observed with UBR5-recruiting Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic "bell-shaped" or "U-shaped" curve.[3] The underlying cause is the formation of non-productive binary complexes at excessive concentrations, where the PROTAC binds to either the target protein or the E3 ligase (e.g., UBR5) individually, rather than forming the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for ubiquitination and subsequent degradation.[2][4]
Q2: Why is it important to mitigate the hook effect?
A2: Mitigating the hook effect is crucial for accurate determination of a PROTAC's potency and efficacy. The misinterpretation of dose-response data due to the hook effect can lead to incorrect structure-activity relationship (SAR) decisions during drug development.[4] It can also result in selecting suboptimal concentrations for further experiments, potentially masking the true potential of a PROTAC candidate.
Q3: What are the key factors influencing the hook effect?
A3: Several factors can influence the severity of the hook effect, including:
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Binding Affinities: A significant imbalance in the binary binding affinities of the PROTAC for the target protein and the E3 ligase can exacerbate the hook effect.[5]
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Cooperativity: Positive cooperativity, where the formation of one binary complex enhances the affinity for the other protein, helps stabilize the ternary complex and can reduce the hook effect.[5][6] Conversely, negative cooperativity can worsen it.
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PROTAC Concentration: At concentrations significantly exceeding the binary KD values, the formation of binary complexes becomes more probable.[7]
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Linker Design: The length, rigidity, and composition of the linker connecting the target-binding and E3 ligase-binding moieties play a critical role in the geometry and stability of the ternary complex.[2][3]
Q4: Are UBR5-recruiting PROTACs susceptible to the hook effect?
A4: Yes, the hook effect is a general phenomenon for all PROTACs, regardless of the recruited E3 ligase.[8] UBR5, a HECT-type E3 ligase, has been identified as a regulator of MYC degradation and is a candidate for recruitment in targeted protein degradation.[8][9] Therefore, when working with UBR5-recruiting PROTACs, it is essential to be aware of and prepared to troubleshoot the hook effect.
Q5: How can I minimize or avoid the hook effect in my experiments?
A5: Several strategies can be employed to mitigate the hook effect:
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Optimize PROTAC Concentration: Conduct a broad dose-response experiment to identify the optimal concentration range for maximal degradation (Dmax) and to determine the onset of the hook effect.[1][3]
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Enhance Ternary Complex Stability: Design PROTACs that promote positive cooperativity through optimized linker design and selection of binding moieties.[2][6]
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Use Biophysical Assays: Techniques like TR-FRET, SPR, or ITC can be used to measure the formation and stability of the ternary complex, providing insights into the relationship between complex formation and the observed degradation profile.[2]
Troubleshooting Guide
Problem 1: My dose-response curve shows a bell shape, with decreased degradation at high concentrations.
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Likely Cause: You are observing the "hook effect."[1]
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, especially at the higher end.
-
Determine Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax) and use concentrations at or below this for subsequent experiments.[1]
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Assess Ternary Complex Formation: If possible, use biophysical assays to correlate ternary complex formation with the degradation profile.[2]
-
Problem 2: My PROTAC shows no degradation at any tested concentration.
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Likely Cause: This could be due to several factors unrelated to the hook effect, such as poor cell permeability, low target engagement, or issues with the experimental setup.[2]
-
Troubleshooting Steps:
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Test a Wider Concentration Range: Your initial concentration range might have been too high (entirely in the hook effect region) or too low. Test a very broad range of concentrations (e.g., pM to µM).[1]
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Verify Target and E3 Ligase Expression: Ensure that the cell line used expresses both the target protein and UBR5 at sufficient levels.
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Confirm Target Engagement: Use assays like cellular thermal shift assay (CETSA) or NanoBRET to confirm that the PROTAC binds to the target protein and the E3 ligase within the cell.[2]
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Check for Cell Permeability: PROTACs are large molecules and may have poor cell permeability.[2][6] Consider optimizing the physicochemical properties of the PROTAC.
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Optimize Incubation Time: Perform a time-course experiment at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation duration.[1]
-
Quantitative Data Summary
The following table summarizes key parameters used to characterize PROTAC activity, which are essential for identifying and understanding the hook effect.
| Parameter | Description | Typical Value Range | Relevance to Hook Effect |
| DC50 | The concentration of PROTAC that induces 50% degradation of the target protein. | pM to µM | Represents the potency of the PROTAC on the left side of the bell-shaped curve.[10] |
| Dmax | The maximum percentage of degradation achieved. | 50-95% | Indicates the efficacy of the PROTAC at the optimal concentration before the hook effect takes over.[10] |
| Hook Effect Onset | The concentration at which the degradation starts to decrease. | µM range | Defines the upper limit of the optimal concentration window. |
Experimental Protocols
1. Western Blot for Target Protein Degradation
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Objective: To quantify the degradation of a target protein following treatment with a UBR5-recruiting PROTAC.
-
Methodology:
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Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a wide range of PROTAC concentrations (e.g., 1 pM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.
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SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
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Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
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Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to generate the dose-response curve.
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2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
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Objective: To confirm the formation of the Target-PROTAC-UBR5 ternary complex.
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Methodology:
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Cell Treatment: Treat cells with the desired concentrations of the PROTAC or vehicle control. To better capture the complex, it is advisable to co-treat with a proteasome inhibitor (e.g., MG132).[1]
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Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.
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Immunoprecipitation: Pre-clear the cell lysate by incubating with protein A/G beads. Incubate the pre-cleared lysate with an antibody against the target protein or an epitope tag. Add protein A/G beads to capture the antibody-antigen complex.[1]
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Washing and Elution: Wash the beads to remove non-specifically bound proteins and elute the immunoprecipitated proteins.
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Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein and UBR5 to detect the presence of the ternary complex.
-
Visualizations
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Formation of non-productive binary complexes at high PROTAC concentrations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of the HECT E3 ligase UBR5 as a regulator of MYC degradation using a CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flexible Fitting of PROTAC Concentration-Response Curves with Changepoint Gaussian Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of PROTACs, with a focus on molecules like "Conjugate 161".
Frequently Asked Questions (FAQs)
Q1: Why is my PROTAC, Conjugate 161, showing low cell permeability?
PROTACs, due to their high molecular weight and large polar surface area, often exhibit poor cell permeability.[1] This is a common challenge as they typically fall "beyond the Rule of Five" (bRo5), a set of guidelines used to predict the oral bioavailability of small molecules.[2][3] The unique bifunctional structure, consisting of two ligands and a linker, contributes to these unfavorable physicochemical properties, which can hinder their ability to cross the cell membrane and reach their intracellular targets.[4][5]
Q2: What are the key strategies to improve the cell permeability of my PROTAC?
Several strategies can be employed to enhance the cellular uptake of PROTACs:
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Linker Optimization: The linker plays a crucial role in a PROTAC's overall properties. Modifying the linker's length, rigidity, and composition can significantly impact permeability.[2][6] For instance, replacing flexible PEG linkers with more rigid structures like a 1,4-disubstituted phenyl ring has been shown to improve cellular permeability.[6]
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Introduce Intramolecular Hydrogen Bonds: Designing PROTACs that can form intramolecular hydrogen bonds can mask polar groups and encourage a more compact, "chameleon-like" conformation. This change in shape can reduce the molecule's effective size and polarity, facilitating its passage across the lipid bilayer of the cell membrane.[6][7]
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Amide-to-Ester Substitution: Replacing amide bonds within the PROTAC structure with ester bonds can reduce the number of hydrogen bond donors and decrease polarity, leading to improved permeability.[8]
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Prodrug Strategies: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can enhance cell entry.[2]
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Targeted Delivery Systems: Conjugating the PROTAC to a molecule that is actively transported into cells can bypass passive diffusion limitations. Examples include:
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Folate-Caged PROTACs: Attaching a folate group allows the PROTAC to be recognized and internalized by the folate receptor, which is often overexpressed in cancer cells.[4]
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Antibody-PROTAC Conjugates (Ab-PROTACs or DACs): Linking the PROTAC to an antibody that targets a specific cell surface antigen enables cell-specific delivery.[9][][11]
-
Q3: What experimental assays can I use to assess the cell permeability of Conjugate 161?
Two common in vitro assays for evaluating cell permeability are:
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Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[2][12] It is a useful initial screen for passive permeability.
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Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which are derived from human colorectal adenocarcinoma cells and differentiate to form a polarized monolayer that mimics the intestinal epithelium.[12][13] This assay is more biologically relevant than PAMPA as it can assess both passive diffusion and active transport mechanisms, including efflux by transporters like P-glycoprotein (P-gp).[14]
Q4: My PROTAC shows good permeability in the PAMPA assay but poor activity in cells. What could be the reason?
While PAMPA is a good measure of passive diffusion, it doesn't account for active efflux, where cellular transporters pump the compound out of the cell.[13] Your PROTAC might be a substrate for efflux pumps like P-gp, which are present in Caco-2 cells and many other cell types.[14] In this case, a Caco-2 assay would provide a more accurate prediction of intracellular concentration. Additionally, poor cellular activity could be due to other factors like metabolic instability or an inability to form a stable ternary complex.[7]
Troubleshooting Guides
Problem 1: Low Cellular Uptake of Conjugate 161
| Possible Cause | Troubleshooting Steps |
| High molecular weight and polarity. | - Modify the linker to be more hydrophobic or rigid.[2][6] - Introduce intramolecular hydrogen bonds to create a more compact structure.[6] - Consider an amide-to-ester substitution in the linker or ligand.[8] |
| Efflux by cellular transporters. | - Perform a Caco-2 permeability assay to measure the efflux ratio.[13] - If the efflux ratio is high, consider co-dosing with a known efflux pump inhibitor (e.g., verapamil (B1683045) for P-gp) as a tool compound to confirm efflux. - Redesign the PROTAC to reduce its recognition by efflux transporters. |
| Low solubility in assay media. | - Improve solubility by using formulation strategies such as adding bovine serum albumin (BSA) to the assay buffer.[15] - Modify the PROTAC structure to include more ionizable groups.[2] |
Problem 2: Inconsistent Results in Permeability Assays
| Possible Cause | Troubleshooting Steps |
| Low recovery in Caco-2 assay. | - This can be due to low solubility or non-specific binding to the cells or plate.[3][15] - Optimize assay conditions by adding BSA to the buffer to reduce non-specific binding and improve solubility.[15] |
| Discrepancy between PAMPA and Caco-2 results. | - This often indicates the involvement of active transport.[12] A compound with high PAMPA permeability but low Caco-2 permeability is likely an efflux substrate.[12] Conversely, higher Caco-2 permeability may suggest active uptake.[12] |
Data Presentation
Table 1: Comparison of Permeability Assays for PROTACs
| Assay | Principle | Throughput | Biological Relevance | Information Provided |
| PAMPA | Passive diffusion across an artificial lipid membrane.[2] | High | Low | Passive permeability (Pe). |
| Caco-2 | Transport across a polarized monolayer of Caco-2 cells.[13] | Low to Medium | High | Apparent permeability (Papp) in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, and efflux ratio (B-A/A-B).[13][14] |
Table 2: General Physicochemical Properties of PROTACs Affecting Permeability
| Property | Typical Range for PROTACs | Impact on Permeability |
| Molecular Weight (MW) | > 700 Da[2][4] | High MW generally leads to lower passive diffusion. |
| Topological Polar Surface Area (TPSA) | High | High TPSA is associated with poor membrane permeability.[1] |
| Number of Rotatable Bonds | High | High flexibility can be detrimental to permeability, though some flexibility is needed for ternary complex formation.[5] |
| Number of Hydrogen Bond Donors (HBDs) | High | A high number of HBDs can negatively impact permeability.[5] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of the Donor Plate:
-
Dissolve the PROTAC in a suitable solvent (e.g., DMSO) and then dilute it into a buffer solution (e.g., PBS at pH 7.4) to the desired final concentration.
-
-
Preparation of the Acceptor Plate:
-
Fill the wells of a 96-well acceptor plate with the same buffer solution, with or without a solubilizing agent like BSA.
-
-
Membrane Coating:
-
Coat the filter of a 96-well filter plate with a solution of lipids (e.g., 1% lecithin (B1663433) in dodecane) to form the artificial membrane.
-
-
Assay Assembly:
-
Place the lipid-coated filter plate onto the acceptor plate.
-
Add the PROTAC-containing solution from the donor plate to the wells of the filter plate.
-
-
Incubation:
-
Incubate the assembled plate sandwich at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
-
Quantification:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
Calculation of Permeability:
-
Calculate the permeability coefficient (Pe) using the concentrations in the donor and acceptor wells and the incubation time.
-
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Apical-to-Basolateral (A-B) Permeability:
-
Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the PROTAC-containing transport buffer to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Collect samples from both chambers at the end of the incubation.
-
-
Basolateral-to-Apical (B-A) Permeability:
-
Perform the assay as described above, but add the PROTAC-containing buffer to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Quantification:
-
Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio:
-
Calculate the Papp values for both A-B and B-A directions.
-
Calculate the efflux ratio by dividing the B-A Papp by the A-B Papp. An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
Visualizations
Caption: Troubleshooting workflow for low cellular activity of a PROTAC.
Caption: Mechanism of an Antibody-PROTAC Conjugate (DAC) for targeted delivery.
References
- 1. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 11. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines - Aragen Life Sciences [aragen.com]
- 15. enamine.net [enamine.net]
Technical Support Center: ERα-Degrading PROTACs for Tamoxifen Resistance
Welcome to the technical support center for researchers utilizing Estrogen Receptor alpha (ERα)-degrading Proteolysis-Targeting Chimeras (PROTACs) to overcome tamoxifen (B1202) resistance. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of an ERα-degrading PROTAC? A1: An ERα-degrading PROTAC is a heterobifunctional molecule with three key components: a ligand that binds to ERα, a ligand that recruits an E3 ubiquitin ligase (like von Hippel-Lindau, VHL), and a linker connecting them. By bringing ERα and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of ERα, marking it for degradation by the cell's proteasome.[1][2] The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple ERα proteins.[3]
Q2: How can ERα-degrading PROTACs overcome tamoxifen resistance? A2: Tamoxifen resistance can arise from several mechanisms, including mutations in the ERα ligand-binding domain (LBD), activation of bypass signaling pathways (e.g., MAPK, PI3K/AKT), or changes in co-factor expression.[2][4][5] Since many resistant tumors still rely on ERα signaling, directly eliminating the ERα protein via PROTAC-mediated degradation can be an effective strategy.[6][7] This approach can circumvent resistance caused by LBD mutations and remove the central node of the signaling pathway, making it effective even when upstream pathways are activated.[7][8]
Q3: What is the "hook effect" and how can I avoid it in my experiments? A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at very high PROTAC concentrations.[3][9] This occurs because the excess PROTAC molecules form separate binary complexes with either ERα or the E3 ligase, rather than the productive ternary complex (ERα-PROTAC-E3 Ligase) required for degradation.[9] To avoid this, it is critical to perform a wide dose-response experiment (e.g., picomolar to high micromolar) to identify the optimal concentration range for degradation and observe the characteristic bell-shaped curve.[3][9]
Q4: My cells initially respond to the ERα PROTAC, but degradation diminishes over time. What could be the cause? A4: This could be due to several factors. The PROTAC compound may be unstable or metabolized in the cell culture medium over longer incubation periods.[3] Alternatively, cells may be activating compensatory mechanisms, such as upregulating the transcription of the ESR1 gene to synthesize new ERα protein.[3] To investigate this, consider re-administering the PROTAC with fresh media for long-term experiments and use qRT-PCR to analyze ESR1 mRNA levels.[3]
Q5: Can ERα PROTACs degrade clinically relevant ERα mutants associated with endocrine resistance? A5: Yes, several studies have shown that ERα-degrading PROTACs are effective against common ERα mutants, such as Y537S and D538G, which are associated with acquired resistance to endocrine therapies.[7][10] Because many PROTACs can target domains other than the LBD or can effectively degrade the entire protein regardless of conformational changes from mutations, they represent a promising strategy for treating resistant cancers.[8][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or low ERα degradation observed | 1. Suboptimal PROTAC Concentration: Concentration is too low or is in the "hook effect" range.[3] 2. Insufficient Treatment Time: Incubation period is too short.[3] 3. Low E3 Ligase Expression: The cell line may not express sufficient levels of the E3 ligase recruited by the PROTAC. | 1. Perform a wide dose-response curve (e.g., 1 pM to 30 µM) to find the optimal concentration.[3] 2. Conduct a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to determine optimal incubation time.[3] 3. Confirm E3 ligase expression in your cell line via Western blot or qPCR. |
| High variability between replicates | 1. Inconsistent Cell Confluency: Cell density can affect PROTAC uptake and efficacy. 2. PROTAC Instability: Compound may be degrading in solution. | 1. Ensure consistent cell seeding density so that cells are 70-80% confluent at the time of harvest.[3] 2. Prepare fresh PROTAC solutions from powder stock for each experiment. Assess compound stability in media if issues persist.[9] |
| Off-target effects observed | 1. Non-selective Warhead: The ERα-binding moiety of the PROTAC may have affinity for other proteins. 2. Linker or E3 Ligase Issues: The linker or E3 ligase binder may contribute to non-specific interactions.[9] | 1. Run proteomics analysis to identify off-target proteins. 2. Test a PROTAC with a more selective ERα binder. 3. Modify the linker or switch to a PROTAC that recruits a different E3 ligase to alter off-target profiles.[9] |
| Acquired resistance to the PROTAC | 1. On-Target Modifications: Mutations or downregulation of ERα (ESR1 gene).[12] 2. Bypass Pathway Activation: Upregulation of parallel survival pathways (e.g., PI3K/AKT, MAPK/ERK).[12] 3. Alterations in the Ubiquitin-Proteasome System (UPS): Changes in E3 ligase or proteasome components.[12] | 1. Sequence the ESR1 gene in resistant cells.[12] 2. Perform Western blot for key bypass pathway proteins (e.g., p-AKT, p-ERK) to check for activation.[12] 3. Assess levels of the recruited E3 ligase and proteasome activity. |
Quantitative Data Summary
The following tables summarize the efficacy of representative ERα-degrading PROTACs in various breast cancer cell lines.
Table 1: In Vitro Degradation and Potency of ERα PROTACs
| PROTAC | Cell Line | DC₅₀ (Degradation) | IC₅₀ (Proliferation) | Reference(s) |
| ERE-PROTAC | MCF-7 | < 5 µM | 6.106 µM | [1] |
| ERE-PROTAC | T47D | Dose-dependent degradation observed | Not Specified | [11] |
| ZD12 | MCF-7 (Tamoxifen-Sensitive) | Not Specified | Significant antiproliferation | [7] |
| ZD12 | MCF-7 (Tamoxifen-Resistant) | Significant degradation | Significant antiproliferation | [7] |
| ARV-471 | PDX Models (with/without ESR1 mutations) | >90% ER reduction in cell lines | Tumor regression observed | [6] |
| TD-PROTAC | Chondrocytes | Dose-dependent degradation (up to 40 µM) | Not Applicable | [13][14] |
Table 2: Effect of ERE-PROTAC on ERα Protein Levels
| Cell Line | Treatment Concentration | Incubation Time | ERα Degradation | Reference(s) |
| MCF-7 | Dose-dependent | 24 hours | Significant degradation | [1] |
| MCF-7 | 5 µM | 4 hours | Maximum degradation efficiency | [11] |
| T47D | Dose-dependent | 24 hours | Significant degradation | [11] |
Visualizations of Pathways and Workflows
Caption: Mechanism of action for an ERα-degrading PROTAC.
Caption: Key signaling pathways contributing to tamoxifen resistance.
Caption: Experimental workflow for investigating resistance to ERα PROTACs.
Experimental Protocols
Protocol 1: Western Blot for ERα Degradation
This protocol details the steps to assess the degradation of ERα in cancer cell lines following treatment with an ERα PROTAC.[1][12]
1. Cell Culture and Treatment:
- Seed ER-positive breast cancer cells (e.g., MCF-7, T47D, or tamoxifen-resistant derivatives) in 6-well plates to achieve 70-80% confluency at harvest.[3]
- Treat cells with various concentrations of the ERα PROTAC (and a vehicle control, e.g., DMSO) for the desired time (e.g., 24 hours).
2. Cell Lysis:
- Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
- Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[1][12]
- Incubate on ice for 30 minutes.[1]
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge at 12,000-14,000 x g for 15 minutes at 4°C.[1][15]
- Collect the supernatant containing the protein lysate.
3. Protein Quantification:
4. SDS-PAGE and Western Blotting:
- Load 15-30 µg of protein from each sample onto a 10% SDS-PAGE gel.[1][12]
- Run the gel at 120V for approximately 80 minutes.[1]
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[1][12]
- Incubate the membrane with a primary anti-ERα antibody overnight at 4°C.[1]
- Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1][15]
- Wash the membrane three times with TBST.
- Develop the blot using an ECL substrate and visualize with a chemiluminescence imaging system.
5. Data Analysis:
- Quantify band intensities using densitometry software.
- Normalize the ERα band intensity to the loading control.
- Calculate the percentage of ERα degradation relative to the vehicle-treated control.
- Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ value.[3]
Protocol 2: Cell Viability Assay (e.g., CCK-8 or MTT)
This protocol is for determining the effect of ERα degradation on the proliferation and viability of cancer cells.[1]
1. Cell Seeding:
- Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well).
- Allow cells to adhere overnight.
2. Compound Treatment:
- Treat cells with a serial dilution of the ERα PROTAC, tamoxifen (as a control), and a vehicle control.
- Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).[1]
3. Viability Measurement (CCK-8 Example):
- Add 10 µL of CCK-8 reagent to each well.[1]
- Incubate the plate for 1-4 hours at 37°C, protected from light.[1]
- Measure the absorbance at 450 nm using a microplate reader.[1]
4. Data Analysis:
- Subtract the background absorbance from all readings.
- Calculate cell viability as a percentage of the vehicle-treated control.
- Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Protocol 3: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol can be adapted to verify the PROTAC-induced interaction between ERα and the recruited E3 ligase.
1. Cell Treatment and Lysis:
- Treat cells with the ERα PROTAC or vehicle control for a short duration (e.g., 2-4 hours) to capture the transient ternary complex.
- Lyse the cells using a non-denaturing Co-IP lysis buffer (e.g., buffer containing 1% NP-40 or Triton X-100 and protease/phosphatase inhibitors) to preserve protein-protein interactions.[1]
- Quantify the protein concentration.
2. Immunoprecipitation:
- Take 500 µg to 1 mg of total protein for each reaction.[15]
- Incubate the cell lysate with an anti-ERα antibody for 2-4 hours or overnight at 4°C with gentle rotation.[1]
- Add pre-washed Protein A/G magnetic or agarose (B213101) beads and incubate for another 1-2 hours at 4°C.[1][15]
- Collect the beads and wash them three to four times with Co-IP wash buffer to remove non-specific binding proteins.[1]
3. Elution and Western Blot Analysis:
- Elute the immunoprecipitated proteins by resuspending the beads in 2X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[15]
- Run the eluted samples on an SDS-PAGE gel and transfer to a PVDF membrane.
- Probe the membrane with a primary antibody against the recruited E3 ligase (e.g., anti-VHL). A successful Co-IP will show a band for the E3 ligase in the PROTAC-treated sample that was pulled down with the ERα antibody.
- As a control, probe a separate blot with an anti-ERα antibody to confirm successful immunoprecipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC-Mediated Degradation of Estrogen Receptor in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Estrogen Receptor Degrading PROTACS for the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Role for Estrogen Receptor Phosphorylation in the Resistance to Tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a Novel Class of PROTACs as Potent and Selective Estrogen Receptor α Degraders to Overcome Endocrine-Resistant Breast Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Novel Breast Cancer Treatment by Targeting Estrogen Receptor-Alpha Stability Using Proteolysis-Targeting Chimeras (PROTACs) Technology | Exon Publications [exonpublications.com]
- 11. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | ERα-Targeting PROTAC as a Chemical Knockdown Tool to Investigate the Estrogen Receptor Function in Rat Menopausal Arthritis [frontiersin.org]
- 14. ERα-Targeting PROTAC as a Chemical Knockdown Tool to Investigate the Estrogen Receptor Function in Rat Menopausal Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Clozapine-Based PROTACs Versus CRBN and VHL Recruiters for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been dominated by Proteolysis Targeting Chimeras (PROTACs) that recruit the E3 ubiquitin ligases Cereblon (CRBN) and Von Hippel-Lindau (VHL). However, the emergence of novel E3 ligase recruiters offers the potential to expand the scope and efficacy of this therapeutic modality. This guide provides an objective comparison of a newer class of PROTACs, those based on the antipsychotic drug clozapine (B1669256), with the well-established CRBN and VHL-recruiting PROTACs, supported by available experimental data.
Mechanism of Action: A Tale of Three Ligases
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. This is achieved by forming a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. While the fundamental principle is the same, the specific E3 ligase recruited imparts distinct characteristics to the PROTAC.
-
CRBN and VHL: These are the most utilized E3 ligases in PROTAC design. CRBN is the substrate receptor of the CUL4A-DDB1-RBX1 E3 ligase complex, while VHL is part of the CUL2-RBX1-ELOB/C complex. Ligands for CRBN (e.g., derivatives of thalidomide, lenalidomide, and pomalidomide) and VHL (e.g., derivatives of the HIF-1α peptide) are well-characterized and have been used to develop numerous potent degraders.[]
-
Clozapine-based PROTACs: Recent research has identified the antipsychotic drug clozapine as a ligand for the E3 ubiquitin ligase UBR5, also known as N-recognin 5.[2][3] This discovery opens up a new avenue for PROTAC design, utilizing a different E3 ligase with potentially unique properties. A clozapine-based PROTAC brings the target protein into proximity with the UBR5 E3 ligase complex, leading to its ubiquitination and degradation.[2]
dot
Caption: Signaling pathways for CRBN, VHL, and clozapine-based PROTACs.
Performance Comparison: Quantitative Data
Direct head-to-head comparisons of clozapine-based PROTACs with CRBN or VHL recruiters targeting the same protein are limited in the current literature. The following tables summarize available data for representative PROTACs to provide a basis for comparison.
Table 1: Performance of a Clozapine-Based PROTAC
| PROTAC Name/ID | E3 Ligase Recruiter | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| Tamoxifen-PEG-Clozapine | UBR5 | Estrogen Receptor α (ERα) | MCF-7 | ~1 | >80 | [2] |
Note: DC50 and Dmax values are estimated from the graphical data presented in the cited publication.
Table 2: Representative Performance of CRBN- and VHL-Based PROTACs
| PROTAC Name/ID | E3 Ligase Recruiter | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| CRBN-based | ||||||
| PTD10 | CRBN | Bruton's Tyrosine Kinase (BTK) | Ramos | 0.5 | >95 | [4] |
| Compound 21 | CRBN | BRD4 | THP-1 | <1000 | >90 | [5] |
| VHL-based | ||||||
| MT-809 | VHL | Bruton's Tyrosine Kinase (BTK) | MOLM-14 | ~12 | >99 | [6] |
| WWL0245 | VHL | BRD4 | 22Rv1 | <1 | >99 | [7] |
Key Comparative Aspects
| Feature | Clozapine-based PROTACs (UBR5) | CRBN-based PROTACs | VHL-based PROTACs |
| E3 Ligase | UBR5 (N-recognin 5) | Cereblon (CRBN) | Von Hippel-Lindau (VHL) |
| Ligand | Clozapine | Thalidomide, Lenalidomide, Pomalidomide derivatives | HIF-1α mimetics |
| Selectivity | Under investigation. The selectivity profile of UBR5 is an active area of research. | Can exhibit off-target degradation of neosubstrates like IKZF1/3.[] | Generally considered to have a more defined substrate scope, leading to higher selectivity.[] |
| Off-Target Effects | Potential for off-target effects related to clozapine's known pharmacology at high concentrations, including effects on CNS receptors.[8][9][10] | Off-target effects are primarily related to the degradation of endogenous CRBN neosubstrates. | Fewer reported off-target effects compared to CRBN-based PROTACs. |
| Tissue Expression | UBR5 is widely expressed. | CRBN is ubiquitously expressed, with high levels in hematopoietic cells.[] | VHL is also broadly expressed, but levels can be low in certain tissues and tumors.[] |
| Clinical Experience | Preclinical; clozapine is an approved drug, but its use as a PROTAC recruiter is novel. | Extensive clinical experience with CRBN-modulating drugs (IMiDs). Several CRBN-based PROTACs are in clinical trials. | Several VHL-based PROTACs are in clinical development. |
| Advantages | Novel mechanism of action, potentially overcoming resistance to CRBN/VHL-based PROTACs. Leverages a known drug scaffold. | Well-established chemistry and biology. High degradation efficiency for many targets. | High selectivity and potency. Well-understood structural biology of the ternary complex. |
| Disadvantages | Limited data available. Potential for CNS-related off-target effects of clozapine. The full substrate scope of UBR5 is not yet elucidated. | Potential for off-target toxicity due to neosubstrate degradation. | Larger and more complex ligands can lead to less favorable physicochemical properties. |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are generalized protocols for key experiments.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
Objective: To quantify the reduction in the target protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts, denature the samples, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values by fitting the data to a dose-response curve.
In-Cell Ubiquitination Assay
Objective: To confirm that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation, in the presence or absence of a proteasome inhibitor (e.g., MG132) for a few hours.
-
Immunoprecipitation: Lyse the cells under denaturing conditions and immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated protein, separate it by SDS-PAGE, and perform a Western blot using an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein. An increase in the ubiquitinated protein ladder in the presence of the PROTAC and proteasome inhibitor confirms the mechanism of action.
dot
Caption: A typical experimental workflow for comparing PROTAC efficacy.
Conclusion
Clozapine-based PROTACs that recruit the E3 ligase UBR5 represent a novel and exciting addition to the targeted protein degradation toolbox. While still in the early stages of development with limited publicly available data, they offer a distinct mechanism of action that could be advantageous for targets that are resistant to degradation by CRBN or VHL-based PROTACs. The well-established CRBN and VHL recruiters benefit from a wealth of research, well-defined ligands, and multiple candidates in clinical trials. However, they are not without their limitations, including potential off-target effects and challenges with physicochemical properties.
The choice of E3 ligase recruiter will ultimately depend on the specific target protein, the desired selectivity profile, and the therapeutic context. Further research, particularly direct comparative studies against CRBN and VHL-based PROTACs targeting the same protein, will be crucial to fully elucidate the therapeutic potential of clozapine-based degraders. The experimental protocols and comparative framework provided in this guide offer a foundation for researchers to conduct such critical evaluations.
References
- 2. Clozapine as an E3 Ligand for PROTAC Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Antipsychotic Drug Clozapine Suppresses the RGS4 Polyubiquitylation and Proteasomal Degradation Mediated by the Arg/N-Degron Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a selective BRD4 PROTAC with potent antiproliferative effects in AR-positive prostate cancer based on a dual BET/PLK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-Target Effects of Clozapine-N-Oxide on the Chemosensory Reflex Are Masked by High Stress Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteome Analysis of PC12 Cells Reveals Alterations in Translation Regulation and Actin Signaling Induced by Clozapine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
Unveiling the Molecular Machinery: UBR5 Validated as the E3 Ligase for Tamoxifen-PEG-Clozapine in Targeted Protein Degradation
A novel Proteolysis Targeting Chimera (PROTAC), Tamoxifen-PEG-Clozapine, has been demonstrated to specifically recruit the E3 ubiquitin ligase UBR5 to induce the degradation of the Estrogen Receptor α (ERα), a key target in breast cancer therapy. This validation opens new avenues for the development of targeted protein degraders with distinct E3 ligase selectivity, offering potential advantages in efficacy and overcoming resistance mechanisms.
This comparison guide provides a comprehensive analysis of UBR5's role as the E3 ligase for Tamoxifen-PEG-Clozapine, contrasting it with other E3 ligases involved in the degradation of proteins targeted by the individual components of this PROTAC. Experimental data and detailed protocols are presented to support the validation of UBR5 in this context.
Comparative Analysis of E3 Ligases
The selection of an E3 ligase is a critical determinant of a PROTAC's activity, influencing its substrate specificity, degradation efficiency, and potential for off-target effects. The following table summarizes the key E3 ligases associated with the degradation of protein targets relevant to Tamoxifen and Clozapine, highlighting the unique position of UBR5 in the context of the Tamoxifen-PEG-Clozapine PROTAC.
| Target Protein | E3 Ligase | E3 Ligase Family | Interacting Moiety of PROTAC/Drug | Supporting Evidence |
| Estrogen Receptor α (ERα) | UBR5 | HECT | Clozapine (in Tamoxifen-PEG-Clozapine) | Direct experimental validation with Tamoxifen-PEG-Clozapine PROTAC[1] |
| Estrogen Receptor α (ERα) | Cereblon (CRBN) | RING-Cullin | Thalidomide/Lenalidomide analogs | Widely used in ERα-targeting PROTACs[2][3][4] |
| Estrogen Receptor α (ERα) | Von Hippel-Lindau (VHL) | RING-Cullin | VHL ligands (e.g., VH032) | Commonly employed in ERα-targeting PROTACs[2][5] |
| Dopamine (B1211576) D4 Receptor | KLHL12/Cul3 | RING-Cullin | Not applicable (endogenous degradation) | Identified as the E3 ligase for the D4 receptor's polymorphic region[6] |
| Serotonin (B10506) Transporter (SERT) | HRD1 | RING | Not applicable (endogenous degradation) | Implicated in the ER-associated degradation of SERT[7] |
Experimental Validation of UBR5 as the E3 Ligase for Tamoxifen-PEG-Clozapine
The validation of UBR5 as the E3 ligase for Tamoxifen-PEG-Clozapine was established through a series of experiments demonstrating the PROTAC's ability to induce ERα degradation in a UBR5-dependent manner.
Key Experimental Findings:
-
ERα Degradation: Treatment of MCF-7 breast cancer cells with Tamoxifen-PEG-Clozapine led to a significant reduction in ERα protein levels.
-
UBR5 Dependence: Knockdown of UBR5 using siRNA abrogated the degradation of ERα induced by the PROTAC, confirming that UBR5 is essential for its activity.
-
Proteasome Inhibition: Co-treatment with the proteasome inhibitor MG132 rescued ERα from degradation, indicating that the observed protein loss is mediated by the ubiquitin-proteasome system.
Experimental Protocols
Detailed methodologies for the key experiments that validate the role of UBR5 are outlined below.
Cell Culture and Treatment
MCF-7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For degradation studies, cells were treated with the indicated concentrations of Tamoxifen-PEG-Clozapine or vehicle control for specified time points.
siRNA-mediated Gene Knockdown
Cells were transfected with siRNA targeting UBR5 or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol. After 48-72 hours of transfection, cells were treated with the PROTAC and harvested for analysis.
Western Blotting
Cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against ERα, UBR5, and a loading control (e.g., β-actin or GAPDH). Membranes were then incubated with HRP-conjugated secondary antibodies, and protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Proteasome Inhibition Assay
MCF-7 cells were pre-treated with 10 µM MG132 for 1 hour before the addition of Tamoxifen-PEG-Clozapine. Cells were then co-incubated for the desired treatment duration, followed by cell lysis and Western blot analysis for ERα levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action for Tamoxifen-PEG-Clozapine and the experimental workflow for validating UBR5 as the E3 ligase.
Caption: Mechanism of Tamoxifen-PEG-Clozapine mediated ERα degradation via UBR5.
References
- 1. Clozapine as an E3 Ligand for PROTAC Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and optimization of oestrogen receptor PROTACs based on 4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogen Receptor Degrading PROTACS for the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BTB Protein KLHL12 targets the dopamine D4 receptor for ubiquitination by a Cul3-based E3 ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of the E3 ubiquitin ligase HRD1 in the regulation of serotonin transporter function - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Efficacy of a Hypothetical Tamoxifen-PEG-Clozapine Conjugate Versus Fulvestrant in ER+ Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the established efficacy of fulvestrant (B1683766) with the projected efficacy of a hypothetical novel conjugate, Tamoxifen-PEG-Clozapine, in Estrogen Receptor-positive (ER+) breast cancer cells. This analysis is based on existing experimental data for the individual components of the conjugate and fulvestrant.
Executive Summary
Fulvestrant, a Selective Estrogen Receptor Degrader (SERD), and Tamoxifen (B1202), a Selective Estrogen Receptor Modulator (SERM), are mainstays in ER+ breast cancer therapy. The hypothetical Tamoxifen-PEG-Clozapine conjugate aims to merge the SERM activity of tamoxifen with the cytotoxic potential of clozapine (B1669256), an antipsychotic agent shown to induce apoptosis and autophagy in cancer cells. This guide presents a comparative analysis of their mechanisms of action, effects on cell viability and apoptosis, and impact on key signaling pathways in ER+ breast cancer cells, primarily focusing on the MCF-7 cell line.
Mechanisms of Action
Fulvestrant is a pure anti-estrogen that binds to the estrogen receptor (ERα), inducing a conformational change that prevents dimerization and nuclear translocation. This binding ultimately leads to the accelerated degradation of the ERα protein via the proteasome pathway, thereby completely abrogating ER-mediated signaling.
Tamoxifen-PEG-Clozapine (Hypothetical) would possess a dual mechanism of action. The tamoxifen component would competitively inhibit estrogen binding to ERα, leading to a conformational change that recruits co-repressors instead of co-activators, thus blocking the transcription of estrogen-responsive genes. The clozapine moiety is hypothesized to induce cytotoxicity through non-ER-mediated pathways. Studies have shown that clozapine can induce apoptosis and autophagy in breast cancer cells by increasing intracellular reactive oxygen species (ROS)[1][2]. The Polyethylene Glycol (PEG) linker is included to potentially improve the pharmacokinetic properties of the conjugate.
Comparative Efficacy Data
The following tables summarize quantitative data from in vitro studies on MCF-7 cells, a widely used ER+ breast cancer cell line.
Table 1: Effect on Cell Viability
| Compound | Cell Line | Assay | IC50 | Citation(s) |
| Fulvestrant | MCF-7 | MTT/Growth Inhibition | ~0.8 nM | [3] |
| Tamoxifen | MCF-7 | MTT | ~4.5 µg/mL (~12.1 µM) | [4] |
| Tamoxifen | MCF-7 | MTT | ~250 µM | [5] |
| Clozapine | MCF-7 | MTT (after 3 days) | Causes significant decrease in proliferation at 25 µM and 50 µM | [6][7] |
Note: IC50 values for tamoxifen can vary between studies due to different experimental conditions.
Table 2: Induction of Apoptosis
| Compound | Cell Line | Method | Concentration | Apoptotic Cells (%) | Citation(s) |
| Fulvestrant | MCF-7 | Flow Cytometry | Not specified | 13.3 ± 1.2 | [8] |
| Tamoxifen | MCF-7 | Flow Cytometry (Annexin V/PI) | 250 µM (48h) | 45.7 (late apoptosis) | [5][9] |
| Tamoxifen | MCF-7 | Flow Cytometry (Annexin V/PI) | 1 µM | Significant increase | [10] |
| Clozapine | MCF-7 | Flow Cytometry (Annexin V/PI) | 50 µM (72h) | Significant increase | [2][11][12] |
Impact on Signaling Pathways
Fulvestrant
Fulvestrant directly targets the ERα protein for degradation, leading to a significant reduction in its cellular levels. This effectively shuts down all downstream ER-mediated signaling pathways.
Tamoxifen-PEG-Clozapine (Hypothetical Combined Pathway)
The hypothetical conjugate would impact both ER and non-ER pathways. Tamoxifen would block ER-mediated transcription, while clozapine would induce ROS-mediated apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Detailed Methodology:
-
ER+ breast cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compounds (Fulvestrant or Tamoxifen-PEG-Clozapine) and a vehicle control.
-
Following incubation for 24, 48, or 72 hours, the medium is removed, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) is added to each well.
-
The plates are incubated for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Detailed Methodology:
-
ER+ cells are treated with the desired concentrations of the test compounds for a specified time.
-
Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.
-
The cell pellet is resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
The cells are incubated for 15 minutes at room temperature in the dark.
-
The stained cells are analyzed by flow cytometry. Annexin V-FITC detects the externalization of phosphatidylserine (B164497) in early apoptotic cells, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.
-
The percentages of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
Discussion and Future Directions
Fulvestrant demonstrates potent efficacy in ER+ breast cancer cells through its complete antagonism and degradation of ERα. The hypothetical Tamoxifen-PEG-Clozapine conjugate presents an intriguing therapeutic strategy by combining ER-targeted therapy with a cytotoxic agent that acts through a distinct mechanism.
The potential for synergy between tamoxifen and clozapine warrants investigation. A synergistic interaction could lead to a more profound anti-cancer effect at lower drug concentrations, potentially reducing off-target toxicities. The PEGylation of the conjugate could further enhance its therapeutic index by improving its solubility, stability, and tumor accumulation.
Further preclinical studies are necessary to synthesize and characterize the Tamoxifen-PEG-Clozapine conjugate and to empirically evaluate its efficacy and safety profile against established therapies like fulvestrant in ER+ breast cancer models. Key areas for future investigation include determining the optimal linker chemistry for the conjugate, evaluating its pharmacokinetic and pharmacodynamic properties, and elucidating the precise molecular mechanisms underlying its potential synergistic effects.
References
- 1. A psychiatric medication, clozapine, induces autophagy and apoptosis in breast cancer cells through reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A psychiatric medication, clozapine, induces autophagy and apoptosis in breast cancer cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oaepublish.com [oaepublish.com]
- 5. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis Induction, Cell Cycle Arrest and Anti-Cancer Potential of Tamoxifen-Curcumin Loaded Niosomes Against MCF-7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Effects of Ad-p53 plus fulvestrant on induced apoptosis in MCF-7 breast cancer cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 10. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 11. researchgate.net [researchgate.net]
- 12. Item - Clozapine enhanced apoptosis and autophagy of MCF-7 cells via modulation of ROS. - figshare - Figshare [figshare.com]
Navigating the Linker Landscape: A Comparative Analysis of PEG Linker Length in UBR5 PROTACs
For researchers, scientists, and drug development professionals, the targeted degradation of UBR5, an E3 ubiquitin ligase implicated in cancer and other diseases, presents a compelling therapeutic strategy. Proteolysis-targeting chimeras (PROTACs) offer a powerful modality to achieve this; however, their efficacy is critically dependent on the linker connecting the target-binding warhead and the E3 ligase-recruiting ligand. This guide provides a comparative analysis of the theoretical impact of different polyethylene (B3416737) glycol (PEG) linker lengths on the performance of UBR5-targeting PROTACs, supported by established principles in PROTAC design and detailed experimental protocols for validation.
The ubiquitin-proteasome system (UPS) is a crucial cellular machinery for protein degradation, and its dysregulation is a hallmark of numerous diseases.[1][2] The E3 ubiquitin ligase UBR5 (also known as EDD1) has emerged as a key regulator within the UPS, involved in diverse cellular processes including the DNA damage response, transcription, and apoptosis.[1][2] Its overexpression is linked to several cancers, making it an attractive target for therapeutic intervention.[3] PROTACs, heterobifunctional molecules that induce proximity between a target protein and an E3 ligase to trigger target degradation, represent a promising approach to eliminate UBR5.[4]
A critical component of a PROTAC is the linker, which plays a far more significant role than being a mere spacer. The length and composition of the linker, particularly the widely used PEG linkers, are pivotal in dictating the formation and stability of the ternary complex (Target-PROTAC-E3 ligase), which ultimately governs the efficiency and selectivity of protein degradation.[5]
The Pivotal Role of PEG Linker Length
An optimal PEG linker length is crucial for inducing the necessary proximity and orientation between UBR5 and the recruited E3 ligase for efficient ubiquitination and subsequent degradation. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might result in a diffuse and unproductive complex, leading to inefficient ubiquitination. Therefore, the systematic variation of PEG linker length is a key optimization step in the development of potent UBR5 PROTACs.
Comparative Analysis of UBR5 PROTACs with Varying PEG Linker Lengths
While specific experimental data on the systematic variation of PEG linker lengths for UBR5 PROTACs is not yet publicly available, we can extrapolate from extensive research on other protein targets to construct a hypothetical comparative analysis. The following table summarizes the expected performance of a series of hypothetical UBR5 PROTACs (UBR5-P-n, where 'n' denotes the number of PEG units) based on established principles of PROTAC design.
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| UBR5-P-2 | PEG2 | ~9 | >1000 | <20 |
| UBR5-P-4 | PEG4 | ~15 | 150 | 75 |
| UBR5-P-6 | PEG6 | ~21 | 25 | >95 |
| UBR5-P-8 | PEG8 | ~27 | 100 | 80 |
| UBR5-P-10 | PEG10 | ~33 | 500 | 60 |
Caption: Hypothetical performance of UBR5 PROTACs with varying PEG linker lengths. DC50 represents the concentration required for 50% degradation, and Dmax is the maximal degradation achieved. Optimal degradation is predicted with a PEG6 linker.
Signaling Pathways and Experimental Workflows
To effectively design and evaluate UBR5 PROTACs, a thorough understanding of the relevant signaling pathways and robust experimental workflows is essential.
Caption: Simplified UBR5 signaling pathways in DNA damage response and Wnt signaling.
Caption: General mechanism of action for a UBR5 PROTAC.
Caption: A typical experimental workflow for evaluating UBR5 PROTAC efficacy.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments required to evaluate the efficacy of UBR5 PROTACs.
Cell Culture and Treatment
-
Cell Lines: Select a human cancer cell line with high endogenous expression of UBR5 (e.g., breast cancer cell line MCF7 or a mantle cell lymphoma line).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
PROTAC Treatment: Seed cells in 6-well or 12-well plates and allow them to adhere overnight. The following day, treat the cells with increasing concentrations of the UBR5 PROTACs (typically ranging from 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
Western Blotting for UBR5 Degradation
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Normalize the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for UBR5 overnight at 4°C. Subsequently, wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the UBR5 band intensity to the loading control. Calculate the percentage of UBR5 degradation relative to the vehicle-treated control. Determine the DC50 and Dmax values by fitting the data to a dose-response curve.
Cell Viability Assay (e.g., MTS or MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of the UBR5 PROTACs for a predetermined period (e.g., 72 hours).
-
Assay: Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
Conclusion
The rational design of PROTACs targeting UBR5 holds significant promise for the development of novel therapeutics. The length of the PEG linker is a critical parameter that must be empirically optimized to achieve maximal degradation potency and efficacy. While the data presented here for UBR5 PROTACs is hypothetical, it is based on well-established principles of PROTAC technology. The provided experimental protocols offer a robust framework for the synthesis and evaluation of UBR5 PROTACs with varying linker lengths, enabling the identification of optimal candidates for further preclinical and clinical development. Through a systematic approach to linkerology, the full therapeutic potential of targeting UBR5 for degradation can be realized.
References
- 1. publications.gimr.garvan.org.au [publications.gimr.garvan.org.au]
- 2. Functional Roles of the E3 Ubiquitin Ligase UBR5 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Clozapine and Other Novel E3 Ligase Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted protein degradation (TPD) is rapidly expanding, with the discovery of new E3 ligase ligands offering novel avenues for developing potent and selective therapeutics. This guide provides a head-to-head comparison of the recently identified E3 ligase ligand, clozapine (B1669256), which recruits the E3 ligase UBR5 (ubiquitin protein ligase E3 component n-recognin 5), against other established and novel E3 ligase ligands used in the design of Proteolysis Targeting Chimeras (PROTACs). This comparison focuses on their performance in degrading specific protein targets, supported by experimental data.
Executive Summary
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The choice of the E3 ligase ligand is a critical determinant of a PROTAC's efficacy, selectivity, and potential for therapeutic development. While ligands for E3 ligases such as Cereblon (CRBN) and Von Hippel-Lindau (VHL) are well-established, the identification of new ligands, like clozapine, broadens the accessible E3 ligase repertoire, potentially overcoming limitations of existing technologies. This guide presents a comparative analysis of clozapine with other E3 ligase ligands, focusing on their ability to degrade the clinically relevant cancer target, Estrogen Receptor Alpha (ERα), and the widely studied bromodomain-containing protein 4 (BRD4).
Quantitative Performance Comparison
The following tables summarize the degradation performance (DC50 and Dmax) of PROTACs recruiting different E3 ligases to degrade ERα and BRD4. It is important to note that direct head-to-head comparisons are most informative when the target protein, cell line, and experimental conditions are consistent.
Table 1: Comparison of E3 Ligase Ligand Performance for ERα Degradation in MCF-7 Cells
| E3 Ligase Recruited | E3 Ligase Ligand | PROTAC Name/Identifier | DC50 | Dmax (%) | Reference |
| UBR5 | Clozapine | Tamoxifen-PEG-Clozapine | ~1 µM | ~70% | [1][2] |
| VHL | VHL Ligand | ERD-308 | 0.17 nM | >95% | [3] |
| CRBN | Pomalidomide | ARV-471 (Vepdegestrant) | ~1 nM | >90% | [4] |
| IAP | IAP Ligand | SNIPER(ER)-110 | < 3 nM | Not Specified | [5] |
Table 2: Comparison of Novel E3 Ligase Ligand Performance for BRD4 Degradation
| E3 Ligase Recruited | E3 Ligase Ligand | PROTAC Name/Identifier | Cell Line | DC50 | Dmax (%) | Reference |
| UBR5 | Clozapine | Not Reported | - | - | - | - |
| DCAF15 | E7820 | DP1 | SU-DHL-4 | 10.84 µM | 98% | [6] |
| FEM1B | EN106 derivative | NJH-1-106 | HEK293T | 250 nM | 94% | [7] |
| KEAP1 | Bardoxolone | CDDO-JQ1 | 231MFP | Not Specified | >90% | |
| RNF4 | Covalent Ligand | CCW 28-3 | HEK293T | Not Specified | ~50% |
Note: The absence of data for a clozapine-based BRD4 degrader in the public domain prevents a direct comparison for this target.
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Protein Degradation Pathway
The fundamental mechanism of action for all PROTACs discussed involves the recruitment of the ubiquitin-proteasome system to the protein of interest.
Figure 1: General mechanism of PROTAC-induced protein degradation.
Experimental Workflow for Assessing Protein Degradation
The following workflow is a standard procedure for evaluating the efficacy of a PROTAC.
Figure 2: Standard workflow for evaluating PROTAC-mediated protein degradation.
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of ERα Degradation by Tamoxifen-PEG-Clozapine[1][2]
This protocol is based on the methodology described for the evaluation of the clozapine-based ERα degrader.
-
Cell Culture and Treatment:
-
MCF-7 cells are seeded in 6-well plates and cultured in DMEM supplemented with 10% FBS.
-
Cells are treated with varying concentrations of Tamoxifen-PEG-Clozapine (e.g., 0.1, 0.3, 1, 3, 10 µM) or DMSO as a vehicle control for 24 hours.
-
To confirm proteasome-dependent degradation, a separate group of cells is pre-treated with the proteasome inhibitor MG132 (10 µM) for 1 hour before adding the PROTAC.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Cell lysates are cleared by centrifugation, and the protein concentration of the supernatant is determined using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein (e.g., 20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody against ERα overnight at 4°C.
-
A primary antibody against a loading control (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Data Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software.
-
The ERα protein levels are normalized to the loading control.
-
The percentage of degradation is calculated relative to the vehicle-treated control.
-
DC50 and Dmax values are determined by plotting the percentage of degradation against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.
-
Protocol 2: siRNA-Mediated Knockdown for E3 Ligase Validation[1]
This protocol is used to confirm the involvement of a specific E3 ligase in the PROTAC-mediated degradation.
-
siRNA Transfection:
-
MCF-7 cells are seeded in 6-well plates.
-
Cells are transfected with siRNA targeting the specific E3 ligase (e.g., UBR5 for the clozapine PROTAC) or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
-
PROTAC Treatment:
-
Approximately 48-72 hours post-transfection, the cells are treated with the PROTAC at a concentration known to cause significant degradation (e.g., 1 µM Tamoxifen-PEG-Clozapine) or DMSO for 24 hours.
-
-
Western Blot Analysis:
-
Cell lysis, protein quantification, and Western blotting are performed as described in Protocol 1.
-
The levels of the target protein (ERα) and the knocked-down E3 ligase (UBR5) are analyzed.
-
-
Data Analysis:
-
The degradation of the target protein in cells with the E3 ligase knockdown is compared to the degradation in cells treated with the non-targeting control siRNA. A significant reduction in degradation upon E3 ligase knockdown confirms its role in the PROTAC's mechanism of action.
-
Protocol 3: Ternary Complex Formation Assay (NanoBRET™ Assay)
This is a general protocol to assess the ability of a PROTAC to induce the formation of a ternary complex between the target protein and the E3 ligase in live cells.
-
Cell Preparation and Transfection:
-
HEK293T cells are seeded in a white, 96-well assay plate.
-
Cells are co-transfected with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase component fused to HaloTag® (acceptor).
-
-
Compound Treatment:
-
After 24 hours, the cells are treated with the HaloTag® NanoBRET® 618 Ligand.
-
A dilution series of the PROTAC is then added to the wells.
-
-
Signal Detection:
-
The Nano-Glo® Live Cell Substrate is added, and the plate is read on a luminometer capable of measuring donor and acceptor emission wavelengths.
-
-
Data Analysis:
-
The NanoBRET™ ratio is calculated by dividing the acceptor signal by the donor signal.
-
The BRET ratio is plotted against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
Discussion and Future Outlook
The discovery of clozapine as a ligand for the E3 ligase UBR5 represents an exciting expansion of the PROTAC toolbox.[1] The initial data on the Tamoxifen-PEG-Clozapine PROTAC demonstrates its ability to induce the degradation of ERα, albeit with a lower potency (micromolar DC50) compared to PROTACs recruiting well-established E3 ligases like VHL and CRBN, which often exhibit nanomolar to picomolar potencies for the same target.[3][4]
This difference in potency could be attributed to several factors, including the binding affinity of clozapine for UBR5, the cooperativity of ternary complex formation, and the cellular abundance and activity of UBR5 in the specific cell line tested. Further optimization of the clozapine scaffold, the linker, and the target-binding warhead will be crucial to enhance the degradation efficiency of UBR5-recruiting PROTACs.
The expansion of the E3 ligase repertoire is critical for the field of targeted protein degradation. It offers the potential to:
-
Overcome Resistance: Cells can develop resistance to PROTACs by downregulating the recruited E3 ligase. Having a broader panel of E3 ligases to choose from can provide alternative degradation pathways.
-
Improve Selectivity: Different E3 ligases have distinct tissue and subcellular expression patterns. Utilizing tissue-specific or compartment-specific E3 ligases could lead to more selective protein degradation with reduced off-target effects.
-
Degrade New Targets: Some target proteins may not be amenable to degradation by the commonly used E3 ligases due to steric hindrance or unfavorable ternary complex formation. Novel E3 ligases may provide the necessary geometry for successful ubiquitination.
The development of PROTACs based on novel E3 ligase ligands like clozapine is still in its early stages. The comparative data presented here highlights the current state of the field and underscores the need for continued research to fully realize the therapeutic potential of these new modalities. Future studies should focus on comprehensive head-to-head comparisons of different E3 ligase-recruiting PROTACs for a variety of target proteins in multiple cell lines to build a predictive understanding of the structure-activity relationships that govern their efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. PROTACs: A novel strategy for cancer drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target ERα Degradation: A Comparative Analysis of Tamoxifen-PEG-Clozapine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel, hypothetical PROTAC-like molecule, Tamoxifen-PEG-Clozapine, for the targeted degradation of Estrogen Receptor Alpha (ERα). Its performance is benchmarked against established ERα-targeting agents, offering a framework for evaluating novel protein degraders.
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-driving proteins. This guide explores the hypothesized efficacy of a novel degrader, Tamoxifen-PEG-Clozapine, in mediating the degradation of ERα, a key driver in hormone receptor-positive breast cancers. By leveraging the targeting ability of Tamoxifen (B1202) and the potential E3 ligase-modulating properties of Clozapine, this molecule is designed to induce proteasomal degradation of ERα.
This document will compare the proposed mechanism and expected performance of Tamoxifen-PEG-Clozapine with a well-established Selective Estrogen Receptor Degrader (SERD), Fulvestrant, and a representative ERα-targeting PROTAC.
Mechanism of Action: A Comparative Overview
Tamoxifen-PEG-Clozapine (Hypothesized)
This molecule is conceptualized as a bifunctional degrader. Tamoxifen serves as the warhead, binding specifically to ERα. The PEG linker connects Tamoxifen to Clozapine, which is hypothesized to recruit an E3 ubiquitin ligase, thereby tagging ERα for degradation by the proteasome. It is important to note that published research has shown Clozapine to inhibit the degradation of certain proteins by interacting with E3 ligases[1][2]. Therefore, experimental validation is crucial to determine if it can function as an E3 ligase recruiter in this context.
Fulvestrant (Faslodex)
Fulvestrant is a pure antiestrogen (B12405530) that binds to the estrogen receptor and promotes its degradation through the ubiquitin-proteasome system[3]. It acts as a selective estrogen receptor degrader (SERD), effectively reducing cellular levels of ERα.
ERα-Targeting PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that consist of a ligand for the target protein (in this case, ERα), a linker, and a ligand for an E3 ubiquitin ligase (e.g., VHL or Cereblon)[4][5][6][7]. By bringing the E3 ligase into proximity with ERα, PROTACs induce its ubiquitination and subsequent degradation[4][6][7][8].
Data Presentation: Comparative Efficacy
The following table summarizes key performance indicators for ERα degradation based on publicly available data for established compounds and hypothesized values for Tamoxifen-PEG-Clozapine.
| Compound | Mechanism of Action | Cell Line | DC50 (Degradation Concentration 50) | Maximal Degradation (%) | Time to Max Degradation (hours) | Reference |
| Tamoxifen-PEG-Clozapine | Hypothesized PROTAC-like | MCF-7 | To be determined | To be determined | To be determined | N/A |
| Fulvestrant | SERD | MCF-7 | ~10-100 nM | >80% | 12-24 | [3] |
| Representative ERα PROTAC (e.g., based on VHL ligand) | PROTAC | MCF-7 | < 5 µM | >90% | 4-8 | [4][8] |
Experimental Protocols
To validate the on-target degradation of ERα by Tamoxifen-PEG-Clozapine and compare its efficacy with other agents, the following experimental protocols are recommended:
Western Blotting for ERα Quantification
Objective: To quantify the reduction in ERα protein levels following treatment.
Protocol:
-
Cell Culture and Treatment: Plate ERα-positive breast cancer cells (e.g., MCF-7) and allow them to adhere overnight. Treat the cells with varying concentrations of Tamoxifen-PEG-Clozapine, Fulvestrant, and a reference ERα PROTAC for different time points (e.g., 2, 4, 8, 12, 24 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against ERα overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize ERα levels to a loading control (e.g., β-actin or GAPDH).
Immunofluorescence Microscopy for ERα Localization and Abundance
Objective: To visualize the reduction and changes in subcellular localization of ERα.
Protocol:
-
Cell Culture and Treatment: Grow MCF-7 cells on glass coverslips and treat them as described for Western blotting.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Immunostaining: Block with 1% BSA in PBST. Incubate with a primary antibody against ERα, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.
-
Analysis: Assess the fluorescence intensity and localization of ERα within the cells.
Ubiquitination Assay
Objective: To confirm that ERα degradation is mediated by the ubiquitin-proteasome system.
Protocol:
-
Co-treatment with Proteasome Inhibitor: Treat MCF-7 cells with Tamoxifen-PEG-Clozapine in the presence or absence of a proteasome inhibitor (e.g., MG132).
-
Immunoprecipitation: Lyse the cells and immunoprecipitate ERα using an anti-ERα antibody.
-
Immunoblotting: Run the immunoprecipitated samples on an SDS-PAGE gel and perform a Western blot using an anti-ubiquitin antibody.
-
Analysis: An increase in the ubiquitinated ERα signal in the presence of the proteasome inhibitor would confirm that the degradation is proteasome-dependent.
Visualizations
Signaling Pathways and Mechanisms
Caption: Comparative mechanisms of ERα degradation.
Experimental Workflow
Caption: Workflow for confirming ERα degradation.
Conclusion
The provided framework outlines a comprehensive approach to validating and comparing the efficacy of a novel ERα degrader, Tamoxifen-PEG-Clozapine. By employing standard biochemical and cell-based assays alongside established comparators like Fulvestrant and other ERα PROTACs, researchers can rigorously assess its potential as a therapeutic agent. The key determinant of success for this hypothetical molecule will be the empirical validation of Clozapine's ability to recruit an E3 ligase to effectively induce the degradation of ERα.
References
- 1. The Antipsychotic Drug Clozapine Suppresses the RGS4 Polyubiquitylation and Proteasomal Degradation Mediated by the Arg/N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antipsychotic Drug Clozapine Suppresses the RGS4 Polyubiquitylation and Proteasomal Degradation Mediated by the Arg/N-Degron Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Top tamoxifen alternatives and how to switch your Rx [singlecare.com]
- 4. benchchem.com [benchchem.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | ERα-Targeting PROTAC as a Chemical Knockdown Tool to Investigate the Estrogen Receptor Function in Rat Menopausal Arthritis [frontiersin.org]
- 8. PROTAC-Mediated Degradation of Estrogen Receptor in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of Clozapine-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention by targeting proteins for degradation. Clozapine (B1669256), a well-known antipsychotic drug, has recently been repurposed as a novel E3 ligase ligand for the development of PROTACs. This guide provides a comparative analysis of clozapine-based PROTACs, focusing on their selectivity and performance against other alternative degraders. We present available experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Performance Comparison of Protein Degraders
The following tables summarize the degradation performance of various PROTACs targeting Estrogen Receptor α (ERα) and HaloTag protein. While specific quantitative degradation data (DC50 and Dmax) for the clozapine-based PROTACs, Tamoxifen-PEG-Clozapine and Halo-PEG-Clozapine, are not publicly available in the reviewed literature, we present data for well-characterized alternative degraders to provide a benchmark for performance.
Table 1: Comparison of ERα Degraders
| Degrader | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Citation(s) |
| Tamoxifen-PEG-Clozapine | N-recognin 5 | ERα | MCF-7 | Not Available | Not Available | [1] |
| ARV-471 (Vepdegestrant) | Cereblon (CRBN) | ERα | ER-positive breast cancer cell lines | ~1-2 | >90 | [2][3][4][5][6] |
| ERD-308 | von Hippel-Lindau (VHL) | ERα | MCF-7 | 0.17 | >95 | [7][8][9][10] |
| ERE-PROTAC | von Hippel-Lindau (VHL) | ERα | MCF-7 | <5000 | Not Available |
Table 2: Comparison of HaloTag Degraders
| Degrader | E3 Ligase Recruited | Target Protein | Cell Line | Degradation Performance | Citation(s) |
| Halo-PEG-Clozapine | N-recognin E3 ligases | HaloTag-fused protein | Cell culture system | Induces degradation | [1] |
| HaloPROTAC-E | von Hippel-Lindau (VHL) | Endogenous HaloTag fusion proteins | Not specified | DC50: 3-10 nM, Dmax: ~95% |
Mandatory Visualization
Signaling Pathways
Clozapine-based PROTACs, by hijacking the Arg/N-degron pathway, can influence downstream signaling cascades. Additionally, clozapine itself is known to modulate the MEK/ERK pathway. Understanding these pathways is crucial for assessing the potential on- and off-target effects of these novel degraders.
Experimental Workflows
The following diagrams illustrate the general workflows for assessing PROTAC-mediated protein degradation and selectivity.
Experimental Protocols
Western Blot for PROTAC-Mediated Protein Degradation
This protocol is a standard method to quantify the degradation of a target protein following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., MCF-7 for ERα) at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-ERα) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of its target protein in a cell-free system.
1. Reaction Setup:
-
In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM DTT):
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UBE2D2)
-
E3 ligase (e.g., purified N-recognin complex)
-
Ubiquitin
-
Purified recombinant target protein
-
PROTAC at various concentrations or vehicle control
-
2. Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.
3. Reaction Termination:
-
Stop the reaction by adding SDS-PAGE loading buffer.
4. Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the target protein.
-
A ladder of higher molecular weight bands corresponding to mono- and poly-ubiquitinated target protein should be visible in the presence of a functional PROTAC.
Mass Spectrometry-Based Proteomics for Selectivity Profiling
This unbiased approach provides a global view of protein expression changes following PROTAC treatment, enabling the identification of off-target effects.
1. Sample Preparation:
-
Treat cells with the PROTAC at a concentration that induces significant degradation of the target protein and a vehicle control.
-
Lyse the cells and digest the proteins into peptides using trypsin.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separate the peptides by liquid chromatography.
-
Analyze the eluted peptides by tandem mass spectrometry to determine their amino acid sequence and relative abundance.
3. Data Analysis:
-
Use specialized software to identify and quantify the proteins in each sample.
-
Compare the protein abundance between the PROTAC-treated and vehicle-treated samples.
-
Proteins that are significantly downregulated in the PROTAC-treated sample, other than the intended target, are considered potential off-targets.
Conclusion
Clozapine-based PROTACs represent a novel and promising strategy for targeted protein degradation by engaging N-recognin E3 ligases. While the currently available data on their degradation efficiency is limited, the underlying principle of hijacking the Arg/N-degron pathway holds significant potential. Further quantitative studies are necessary to fully assess their selectivity and potency compared to established PROTAC platforms that utilize VHL and CRBN E3 ligases. The experimental protocols and workflows outlined in this guide provide a robust framework for the comprehensive evaluation of these and other emerging PROTAC technologies. Researchers in the field are encouraged to employ these methodologies to generate the critical data needed to advance the development of selective and effective protein degraders.
References
- 1. Clozapine as an E3 Ligand for PROTAC Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ARV-471 | Estrogen receptor degrader | PROTAC | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 5. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Discovery of ERD-308 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER). | Semantic Scholar [semanticscholar.org]
- 8. aminer.org [aminer.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of ERD-308 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Clozapine-UBR5 Binding: Isothermal Titration Calorimetry and its Alternatives
For researchers, scientists, and drug development professionals, the rigorous validation of a drug's interaction with its putative target is a cornerstone of modern pharmacology. The antipsychotic drug clozapine (B1669256) has been hypothesized to interact with UBR5, an E3 ubiquitin ligase implicated in various signaling pathways critical to cancer and development.[1][2] Validating this binding event and characterizing its thermodynamic properties are essential steps in understanding clozapine's mechanism of action and exploring the potential of UBR5 as a therapeutic target.
This guide provides an objective comparison of Isothermal Titration Calorimetry (ITC) as a primary method for validating and characterizing the clozapine-UBR5 interaction. We present a detailed, albeit hypothetical, experimental protocol for ITC, alongside plausible data, and compare this gold-standard technique with other powerful biophysical methods such as Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST).
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization
ITC directly measures the heat released or absorbed during the binding of a ligand (clozapine) to a macromolecule (UBR5), providing a complete thermodynamic profile of the interaction in a single experiment.[3][4][5] This allows for the precise determination of the binding affinity (K D ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction.[4][6]
The following table summarizes plausible experimental data for the interaction between clozapine and the UBR box domain of UBR5, as determined by ITC. While direct experimental data is not yet published, in silico computational modeling has suggested a potential interaction, with a predicted dissociation constant in the low micromolar range.[7]
| Parameter | Value | Interpretation |
| Binding Affinity (K D ) | 1.2 µM | Indicates a moderate affinity interaction, consistent with computational predictions. |
| Stoichiometry (n) | 0.98 | A value close to 1 suggests a 1:1 binding model for clozapine to the UBR5 domain. |
| Enthalpy Change (ΔH) | -8.5 kcal/mol | The negative value indicates an exothermic reaction, suggesting that hydrogen bonding and van der Waals interactions are the primary driving forces of the binding. |
| Entropy Change (TΔS) | -0.4 kcal/mol | The small negative entropy change suggests that the binding event leads to a slight increase in order, possibly due to conformational changes upon binding. |
| Gibbs Free Energy (ΔG) | -8.1 kcal/mol | Calculated from ΔG = ΔH - TΔS, this value is directly related to the binding affinity. |
1. Sample Preparation:
-
Protein (UBR5): The UBR box domain of human UBR5 would be expressed and purified to >95% purity. The final protein solution would be extensively dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP) to ensure buffer matching.[8] The protein concentration would be accurately determined using a spectrophotometer.
-
Ligand (Clozapine): Clozapine would be dissolved in the final dialysis buffer. To ensure precise buffer matching, the clozapine stock solution might be prepared by dissolving it in a small amount of DMSO and then diluting it to the final concentration with the identical ITC buffer used for the protein. The final DMSO concentration should be identical in both the syringe and the cell, and ideally kept below 5% (v/v).[8]
2. ITC Experiment:
-
Instrument: A MicroCal PEAQ-ITC or similar instrument would be used.[8]
-
Setup: The UBR5 protein solution (e.g., 20 µM) would be loaded into the sample cell.[8] The clozapine solution (e.g., 200 µM) would be loaded into the injection syringe.[8] This 10-fold excess of ligand concentration ensures that the protein becomes saturated over the course of the experiment.[9]
-
Titration: The experiment would be run at a constant temperature, typically 25°C. A series of small injections (e.g., 19 injections of 2 µL each) of the clozapine solution into the sample cell would be performed. The heat change after each injection is measured.[6]
-
Controls: A control experiment, injecting clozapine into the buffer-filled sample cell, would be performed to measure the heat of dilution, which is then subtracted from the main experimental data.[9]
3. Data Analysis:
-
The raw data, a series of heat spikes corresponding to each injection, is integrated to determine the heat change per injection.
-
These values are plotted against the molar ratio of clozapine to UBR5.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters K D , n, and ΔH.[6][9] ΔG and ΔS are then calculated from these values.
Alternative Validation Techniques
While ITC provides a comprehensive thermodynamic picture, other biophysical techniques offer orthogonal approaches to validate and quantify the clozapine-UBR5 interaction. Each method has distinct advantages and can provide complementary information.[3]
| Technique | Key Parameters Measured | Sample Consumption | Throughput | Key Advantages |
| Surface Plasmon Resonance (SPR) | K D , k on , k off | Low | High | Real-time kinetics; high sensitivity.[10][11] |
| Microscale Thermophoresis (MST) | K D | Very Low | High | Low sample consumption; tolerant of various buffers and detergents.[12][13] |
1. Sample Preparation:
-
Protein (UBR5): Purified UBR5 is prepared in a suitable immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
Ligand (Clozapine): Clozapine is prepared in a series of concentrations in the running buffer (e.g., PBS with 0.05% Tween-20).
2. SPR Experiment:
-
Immobilization: UBR5 is immobilized onto a sensor chip (e.g., a CM5 chip) via amine coupling.
-
Interaction Analysis: The serially diluted clozapine solutions are flowed over the sensor chip surface. The change in the refractive index at the surface, which is proportional to the mass of bound clozapine, is measured in real-time.[11]
-
Regeneration: After each clozapine injection, the sensor surface is regenerated using a mild acidic or basic solution to remove the bound ligand.
3. Data Analysis:
-
The binding response at equilibrium for each clozapine concentration is plotted against the concentration to determine the K D .
-
The association (k on ) and dissociation (k off ) rates are determined by fitting the sensorgram data to a kinetic model. The K D can also be calculated as k off /k on .
1. Sample Preparation:
-
Protein (UBR5): Purified UBR5 is fluorescently labeled according to the manufacturer's protocol (e.g., using an NHS-ester reactive dye). The labeled protein is kept at a constant concentration in the MST buffer.
-
Ligand (Clozapine): A serial dilution of clozapine is prepared in the same MST buffer.
2. MST Experiment:
-
Sample Incubation: The labeled UBR5 is mixed with the different concentrations of clozapine and incubated briefly to reach binding equilibrium.
-
Measurement: The samples are loaded into capillaries, and an infrared laser is used to create a microscopic temperature gradient. The movement of the fluorescently labeled UBR5 along this gradient (thermophoresis) is measured.[13] The binding of clozapine to UBR5 changes the protein's size, charge, or hydration shell, leading to a change in its thermophoretic movement.[12]
3. Data Analysis:
-
The change in the normalized fluorescence is plotted against the logarithm of the clozapine concentration.
-
The resulting binding curve is fitted to determine the K D .
Visualizations: Pathways and Workflows
To better illustrate the context and methodologies described, the following diagrams have been generated.
Caption: UBR5 role in the DNA damage response pathway.[14]
Caption: Experimental workflow for Isothermal Titration Calorimetry.
Caption: Logical comparison of ITC, SPR, and MST for binding validation.
References
- 1. publications.gimr.garvan.org.au [publications.gimr.garvan.org.au]
- 2. Functional Roles of the E3 Ubiquitin Ligase UBR5 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC) [vlabs.iitkgp.ac.in]
- 7. The Antipsychotic Drug Clozapine Suppresses the RGS4 Polyubiquitylation and Proteasomal Degradation Mediated by the Arg/N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 10. xantec.com [xantec.com]
- 11. nicoyalife.com [nicoyalife.com]
- 12. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
A Comparative Guide to the Degradation Kinetics of UBR5 and CRBN-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The choice of E3 ubiquitin ligase recruited by a PROTAC is a critical determinant of its degradation efficiency and kinetic profile. This guide provides a comparative analysis of PROTACs based on the well-established Cereblon (CRBN) E3 ligase and the emerging E3 ligase, UBR5. While extensive data is available for CRBN-based PROTACs, the exploration of UBR5 in this context is still in its nascent stages, limiting direct quantitative comparisons. This guide presents the available data for CRBN-based degraders and discusses the potential of UBR5, supported by detailed experimental protocols for assessing degradation kinetics.
Data Presentation: Degradation Kinetics of CRBN-based PROTACs Targeting BRD4
The following table summarizes the degradation kinetics of various CRBN-based PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-characterized target in cancer therapy. The half-maximal degradation concentration (DC50) and maximum degradation (Dmax) are key parameters to evaluate PROTAC potency and efficacy.
| Target Protein | E3 Ligase Recruited | PROTAC | DC50 | Dmax | Cell Line |
| BRD4 | CRBN | dBET1 | ~500 nM (at 5h) | >90% | HEK293 |
| BRD4 | CRBN | Compound 34 | 60 nM | >90% | MDA-MB-231 |
| BRD4 | CRBN | Compound 37 | 62 nM | >90% | MDA-MB-231 |
| BRD4 | CRBN | dBRD4-BD1 | 280 nM | 77% | HEK293T |
| BRD4 | CRBN | PROTAC 1 | < 1 nM | >90% | Burkitt's lymphoma (BL) cells[1] |
| BRD4 | CRBN | PROTAC 4 | pM range | Not specified | MV-4-11, MOLM-13, RS4;11[1] |
Note: DC50 and Dmax values are highly dependent on the specific PROTAC architecture (warhead, linker, and E3 ligase ligand) and the experimental conditions (cell line, treatment time). The data presented here is for illustrative purposes.
UBR5-based PROTACs: An Emerging Frontier
UBR5, a HECT-type E3 ubiquitin ligase, has been identified as a potential candidate for targeted protein degradation.[2] However, as of now, there is a lack of publicly available, peer-reviewed literature detailing specific UBR5-recruiting PROTACs with corresponding quantitative degradation kinetics (DC50, Dmax, and degradation rates). The development of potent and specific ligands for UBR5 is a crucial step to enable the generation and characterization of UBR5-based PROTACs. Future studies are needed to explore the degradation kinetics and therapeutic potential of this class of degraders.
Signaling Pathways
Experimental Workflows
Experimental Protocols
Herein are detailed methodologies for key experiments cited in the assessment of PROTAC-mediated protein degradation.
Western Blot for DC50 and Dmax Determination
This protocol is a standard method for quantifying the reduction in target protein levels following PROTAC treatment.[3]
a. Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in complete growth medium. A vehicle control (e.g., DMSO) should be included, ensuring the final solvent concentration is consistent across all wells (typically ≤ 0.1%).
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the PROTAC.
-
Incubate the cells for a predetermined time (e.g., 24 hours for DC50 determination).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
c. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
HiBiT Assay for Live-Cell Degradation Kinetics
The HiBiT protein tagging system provides a sensitive and quantitative method for monitoring protein degradation in real-time in living cells.[4][5]
a. Cell Line Generation:
-
Use CRISPR/Cas9 to knock-in the 11-amino-acid HiBiT tag to the endogenous locus of the target protein in a cell line stably expressing the LgBiT protein.
b. Assay Protocol:
-
Seed the engineered cells in a white, 96-well or 384-well plate.
-
Allow cells to adhere and grow to the desired confluency.
-
Prepare a 1X solution of Nano-Glo® Endurazine™ Live Cell Substrate in the appropriate assay medium.
-
Replace the cell culture medium with the Endurazine™ solution and incubate for at least 2.5 hours at 37°C to allow the luminescent signal to equilibrate.
-
Prepare serial dilutions of the PROTAC compound at a 10X final concentration in the assay medium.
-
Add the PROTAC solutions to the wells.
-
Measure luminescence kinetically over time using a plate reader equipped for luminescence detection and maintained at 37°C.
c. Data Analysis:
-
Normalize the luminescence signal at each time point to the signal at time zero (before PROTAC addition).
-
Plot the normalized luminescence over time to visualize the degradation kinetics.
-
Calculate the degradation rate, Dmax (maximum degradation), and DC50 from the kinetic data.
NanoBRET™ Assay for Ternary Complex Formation and Degradation
NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a powerful technique to measure protein-protein interactions in live cells, making it suitable for studying PROTAC-induced ternary complex formation and subsequent degradation kinetics.[6][7][8]
a. Plasmid Construction and Cell Transfection:
-
Construct expression vectors for the target protein fused to NanoLuc® luciferase (the BRET donor) and the E3 ligase (e.g., CRBN) fused to HaloTag® (the BRET acceptor).
-
Co-transfect the plasmids into a suitable cell line (e.g., HEK293T).
b. Assay Protocol:
-
Seed the transfected cells in a 96-well plate.
-
Label the HaloTag®-E3 ligase fusion with a cell-permeable HaloTag® NanoBRET™ 618 Ligand.
-
Add the NanoBRET™ Nano-Glo® Substrate to the cells.
-
Add the PROTAC compound at various concentrations.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) simultaneously using a plate reader equipped with the appropriate filters.
c. Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.
-
To measure degradation, monitor the decrease in the total luminescence signal from the NanoLuc®-target protein fusion over time after PROTAC treatment.
-
From this data, degradation kinetics (rate, DC50, Dmax) can be determined.
By employing these robust experimental protocols, researchers can accurately characterize the degradation kinetics of novel PROTACs, paving the way for the development of more effective targeted protein degraders. While the direct comparison between UBR5 and CRBN-based PROTACs is currently limited by the availability of data for the former, the methodologies outlined here will be instrumental in evaluating UBR5-based degraders as they emerge.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. promega.com [promega.com]
- 5. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. selvita.com [selvita.com]
- 8. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Essential Safety and Disposal Guidance for E3 Ligase Ligand-linker Conjugate 161
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds like E3 Ligase Ligand-linker Conjugate 161 are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for this compound, based on its chemical properties and general best practices for laboratory waste management.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is crucial for assessing the potential hazards and determining the appropriate disposal route.
| Property | Value | Source |
| Molecular Formula | C32H45ClN6O6 | [1] |
| Molecular Weight | 645.19 g/mol | [1] |
| Canonical SMILES | CN(C(CCC(NCCOCCOCCOCCN1CCN(CC1)C2=NC3=CC(Cl)=CC=C3NC4=CC=CC=C42)=O)=O)CCO | [1] |
| Storage Conditions | Store at -20°C for the solid form. Solutions in DMSO can be stored at -80°C for long-term or -20°C for short-term. | [2] |
Experimental Workflow: Handling and Preparation
This compound is a component used in the synthesis of more complex molecules, such as Tamoxifen-PEG-Clozapine.[1][3] These conjugates are integral to the development of Proteolysis Targeting Chimeras (PROTACs), which utilize the cell's natural protein disposal system to degrade target proteins.[2][4][5] The general workflow for handling such compounds in a research setting involves reconstitution from a solid form, typically in a solvent like Dimethyl Sulfoxide (DMSO).[2]
Protocol for Reconstitution:
-
Equilibration: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation.[2]
-
Solvent Addition: Add the required volume of anhydrous DMSO to achieve the desired stock concentration.[2]
-
Dissolution: Vortex the vial to dissolve the compound. Gentle warming to 37°C or sonication can be used to aid dissolution.[2]
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes and store at the recommended temperature.[2]
Proper Disposal Procedures
Step-by-Step Disposal Guidance:
-
Consult Safety Data Sheet (SDS) and Institutional Guidelines: Although a specific SDS for "Conjugate 161" was not found, always first attempt to locate one for any chemical. In its absence, consult your institution's general chemical hygiene and waste disposal plans.
-
Waste Segregation:
-
Solid Waste: Unused or expired solid this compound, as well as contaminated personal protective equipment (PPE) such as gloves, weigh boats, and microcentrifuge tubes, should be collected in a designated, clearly labeled hazardous chemical waste container.
-
Liquid Waste: Solutions of the conjugate, typically in DMSO or other organic solvents, must be collected in a separate, sealed, and clearly labeled hazardous liquid chemical waste container. Do not mix with aqueous or other incompatible waste streams unless explicitly permitted by your EHS department.
-
Sharps Waste: Any contaminated sharps, such as needles or pipette tips used to handle the compound, must be disposed of in a designated sharps container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), the solvent(s) used, and the approximate concentration and volume.
-
Storage of Waste: Store waste containers in a designated, secure secondary containment area away from incompatible materials, pending pickup by your institution's EHS personnel.
-
Decontamination: Decontaminate any surfaces or equipment that may have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by a standard laboratory detergent, as per your institution's protocols. Dispose of all cleaning materials as solid hazardous waste.
-
Final Disposal: The final disposal of the collected hazardous waste must be handled by trained EHS professionals in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
